Tributyl(4-fluorophenyl)stannane
Description
Properties
IUPAC Name |
tributyl-(4-fluorophenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPKMHDTSOPPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31FSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372111 | |
| Record name | tributyl(4-fluorophenyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17151-47-2 | |
| Record name | tributyl(4-fluorophenyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Tributyl(4-fluorophenyl)stannane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Organostannanes in Modern Synthesis
Tributyl(4-fluorophenyl)stannane is an organotin compound that has carved a significant niche in the landscape of modern organic synthesis. As a member of the organostannane family, it serves as a versatile and efficient coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1][2] Its utility lies in the ability to introduce a fluorophenyl group, a common motif in pharmaceuticals and agrochemicals, with a high degree of control and functional group tolerance.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on practical insights for laboratory professionals.
Core Chemical and Physical Properties
This compound is a solid at room temperature and possesses the chemical and physical properties summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₁FSn | [3] |
| Molecular Weight | 385.15 g/mol | |
| CAS Number | 17151-47-2 | [3] |
| Appearance | Solid | |
| Boiling Point | 364.5 °C at 760 mmHg | N/A |
| Flash Point | 174.3 °C | N/A |
| Density | No data available | |
| Solubility | Insoluble in water, soluble in many organic solvents | N/A |
Key Identifiers:
-
IUPAC Name: this compound[3]
-
InChI: InChI=1S/C6H4F.3C4H9.Sn/c7-6-4-2-1-3-5-6;31-3-4-2;/h2-5H;31,3-4H2,2H3;[3]
-
SMILES: CCCC(CCCC)C1=CC=C(C=C1)F[3]
Synthesis of this compound: A Practical Protocol
The synthesis of aryltributylstannanes is most commonly achieved through the reaction of a Grignard reagent with tributyltin chloride. This method offers a reliable and scalable route to the desired product.
Sources
An In-depth Technical Guide to Tributyl(4-fluorophenyl)stannane: Synthesis, Applications, and Safety
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, reactivity, and applications of Tributyl(4-fluorophenyl)stannane (CAS No. 17151-47-2), a key reagent in modern organic chemistry.
Introduction
This compound is an organotin compound that has emerged as a versatile and valuable reagent in organic synthesis. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, which are fundamental to the construction of complex organic molecules. Furthermore, its fluorinated phenyl moiety makes it a crucial precursor in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in medicine. This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its practical applications and safety considerations, designed to equip researchers with the knowledge to effectively and safely utilize this important chemical entity.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application in research and development.
Core Properties
| Property | Value | Reference |
| CAS Number | 17151-47-2 | [1][2] |
| Molecular Formula | C18H31FSn | [1][2] |
| Molecular Weight | 385.15 g/mol | |
| Appearance | Solid | |
| IUPAC Name | This compound | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The signals for the butyl groups typically appear as multiplets in the upfield region, while the aromatic protons of the 4-fluorophenyl group will be observed as doublets of doublets in the downfield region, characteristic of a para-substituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the different carbon environments within the molecule. Distinct signals will be observed for the butyl carbons and the aromatic carbons of the 4-fluorophenyl ring. The carbon directly attached to the tin atom will show coupling with the tin isotopes.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of a Grignard reagent with a trialkyltin halide. This method provides a reliable and scalable route to the desired product.
Causality Behind Experimental Choices
The Grignard reaction is a classic and robust method for forming carbon-carbon and carbon-heteroatom bonds. The choice of 1-bromo-4-fluorobenzene as the starting material is due to its commercial availability and the reactivity of the carbon-bromine bond towards magnesium to form the Grignard reagent. Tributyltin chloride is selected as the tin source due to the stability of the resulting tributylstannyl group and its appropriate reactivity in subsequent cross-coupling reactions. The use of an anhydrous solvent, such as tetrahydrofuran (THF), is critical as Grignard reagents are highly reactive towards water.
Experimental Workflow: Grignard Route
Caption: Synthesis of this compound via the Grignard reaction.
Step-by-Step Methodology
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.1 eq) are placed in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous THF is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Reaction with Tributyltin Chloride: The freshly prepared Grignard solution is cooled in an ice bath. A solution of tributyltin chloride (1.0 eq) in anhydrous THF is added dropwise to the Grignard reagent. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless oil. A similar procedure for the synthesis of tributyl-[(Z)-5-phenyl-2-penten-2-yl]stannane has been reported.[5]
Applications in Organic Synthesis
This compound is a cornerstone reagent in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.
The Stille Cross-Coupling Reaction
The Stille reaction is a versatile method for coupling organostannanes with various organic electrophiles, such as aryl halides, triflates, and vinyl halides.[6][7][8] this compound serves as the nucleophilic partner, transferring the 4-fluorophenyl group to the electrophile.
The catalytic cycle of the Stille reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane, this compound, transfers the 4-fluorophenyl group to the Pd(II) complex, with the concomitant formation of a tributyltin halide byproduct. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
This protocol details the Stille coupling of this compound with 4-iodoanisole to synthesize 4-fluoro-4'-methoxybiphenyl.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodoanisole (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), and anhydrous toluene.
-
Addition of Reagents: Add this compound (1.1 eq) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 110°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30 minutes to precipitate the tributyltin fluoride byproduct.
-
Purification: Filter the mixture through a pad of celite, washing with diethyl ether. The combined organic filtrates are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Isolation: The crude product is purified by column chromatography on silica gel to afford 4-fluoro-4'-methoxybiphenyl. A general protocol for the Stille coupling of aryl halides with organostannanes provides a similar workflow.[9]
Application in Positron Emission Tomography (PET) Imaging
The presence of the fluorine atom in this compound makes it a valuable precursor for the synthesis of ¹⁸F-labeled radiotracers for PET imaging. PET is a non-invasive imaging technique that allows for the visualization and quantification of metabolic processes in the body.[9]
Synthesis of ¹⁸F-Labeled Tracers
This compound can be used as a precursor for the synthesis of various ¹⁸F-labeled compounds, including amino acid analogs like 4-[¹⁸F]fluorophenylalanine, which are used as PET tracers for tumor imaging.[5][10] The synthesis typically involves a destannylation reaction where the tributyltin group is replaced by the positron-emitting ¹⁸F isotope.
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Tributyl(4-fluorophenyl)stannane synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Tributyl(4-fluorophenyl)stannane
Introduction
Organotin compounds, particularly aryltributylstannanes, are pivotal reagents in modern organic synthesis. Their utility is most prominently showcased in the Stille cross-coupling reaction, a powerful method for forging carbon-carbon bonds that is foundational in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials. This compound is a valuable building block, enabling the introduction of a 4-fluorophenyl moiety, a common structural motif in biologically active molecules.
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of this compound. Moving beyond a simple recitation of steps, this document elucidates the rationale behind the procedural choices, outlines self-validating analytical checks, and is grounded in authoritative references to ensure both reproducibility and safety.
Critical Safety and Handling Protocols
Organotin compounds exhibit significant toxicity, with effects varying based on the specific structure.[1][2] Triorganotins, the class to which this compound belongs, are the most toxic and can be hazardous through inhalation, ingestion, and dermal contact.[1][3] Strict adherence to safety protocols is not merely recommended; it is imperative.
-
Designated Area : All manipulations involving organotin reagents must be performed within a certified chemical fume hood to prevent inhalation exposure.[4]
-
Personal Protective Equipment (PPE) : A flame-retardant lab coat, chemical splash goggles, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene) are mandatory.[4]
-
Anhydrous Conditions : Organotin hydrides and some halides can react with water to produce flammable or toxic gases.[3] While this compound is relatively stable, its synthesis requires strictly anhydrous conditions to prevent quenching of the Grignard reagent.[4]
-
Waste Disposal : All contaminated glassware, syringes, and chemical waste must be segregated into a clearly labeled, dedicated organotin waste container for proper disposal according to institutional guidelines.[3][4] Glassware should be rinsed with a suitable solvent (e.g., hexanes or toluene) into the waste container before standard cleaning.[4]
-
Emergency Procedures : In case of skin contact, immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[3][5] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[3]
Synthesis via Grignard Reaction
The most reliable and widely used method for preparing aryltributylstannanes is the reaction of a corresponding arylmagnesium halide (Grignard reagent) with a trialkyltin halide. This pathway offers high yields and a straightforward procedure.
Reaction Principle and Mechanism
The synthesis is a two-step process. First, an organometallic Grignard reagent, 4-fluorophenylmagnesium bromide, is formed through the oxidative insertion of magnesium metal into the carbon-bromine bond of 1-bromo-4-fluorobenzene.[6][7] This reagent effectively acts as a source of the nucleophilic 4-fluorophenyl carbanion.[8][9]
In the second step, this powerful nucleophile attacks the electrophilic tin atom of tributyltin chloride, displacing the chloride leaving group to form the new tin-carbon bond and yield the desired product, this compound.[10][11]
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents:
-
Magnesium turnings
-
1-Bromo-4-fluorobenzene (≥99%)
-
Tributyltin chloride (≥96%)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes for chromatography (if required)
-
Silica gel (for chromatography, if required)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser and pressure-equalizing dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Heating mantle or water bath
-
Separatory funnel
Workflow:
Caption: Experimental workflow for synthesis and purification.
Step-by-Step Procedure:
-
Preparation of Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried three-necked flask equipped with a stir bar, reflux condenser, and dropping funnel under an inert atmosphere.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Dissolve 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous ether in the dropping funnel.
-
Add a small portion (~10%) of the bromide solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle bubbling), add a single crystal of iodine and warm gently.[12]
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[13]
-
After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure all magnesium has reacted.[13] The solution should appear grayish-brown.
-
-
Reaction with Tributyltin Chloride:
-
Cool the freshly prepared Grignard solution to 0 °C using an ice bath.
-
Add tributyltin chloride (1.05 equivalents), either neat or dissolved in a small amount of anhydrous ether, dropwise to the stirred Grignard solution. The addition is exothermic; maintain the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[10][12] This will hydrolyze any remaining Grignard reagent and precipitate magnesium salts.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (typically using hexanes as the eluent) to yield this compound as a colorless oil.
-
Characterization and Data Analysis
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques for this purpose.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information. The spectra should be recorded in a suitable deuterated solvent, such as CDCl₃.
| Technique | Expected Chemical Shift (δ, ppm) | Key Features and Interpretation |
| ¹H NMR | ~7.4-7.5 (m, 2H)~7.0-7.1 (m, 2H)~1.5-1.6 (m, 6H)~1.2-1.4 (m, 6H)~1.0-1.1 (m, 6H)~0.9 (t, 9H) | Aromatic protons of the 4-fluorophenyl group will appear as multiplets.[15][16] The four distinct methylene groups of the three butyl chains will appear as overlapping multiplets. The terminal methyl groups of the butyl chains will appear as a triplet. |
| ¹³C NMR | ~163 (d, ¹JCF ≈ 248 Hz)~137 (d, ²JCF ≈ 8 Hz)~115 (d, ³JCF ≈ 21 Hz)~29 (t, JSnC)~27 (t, JSnC)~13.7 (s)~9.6 (t, JSnC) | The aromatic carbons show characteristic splitting due to coupling with fluorine.[17][18] Carbons directly attached to tin will show satellite peaks due to ¹¹⁷Sn and ¹¹⁹Sn coupling. The butyl chain carbons will appear in the aliphatic region.[19] |
| ¹⁹F NMR | ~ -112 to -114 | A single resonance is expected for the fluorine atom on the aromatic ring.[18] The chemical shift is characteristic for a fluoroaromatic compound.[20] |
| ¹¹⁹Sn NMR | ~ -50 to -70 | For tetraorganotin compounds (R₄Sn), the chemical shift is typically in this upfield region relative to the SnMe₄ standard.[21][22] A single sharp peak confirms the presence of one tin environment.[23][24] |
Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.
Mass Spectrometry (MS)
MS confirms the molecular weight and elemental composition of the compound. Due to the multiple stable isotopes of tin, the molecular ion peak will appear as a characteristic cluster of signals.
| Technique | Expected m/z Value | Key Features and Interpretation |
| GC-MS or LC-MS (ESI/APCI) | Molecular Ion [M]⁺: ~386 | The molecular formula is C₁₈H₃₁FSn.[25] The mass spectrum will show a distinctive isotopic pattern for the molecular ion due to the ten stable isotopes of tin, which is a definitive confirmation of the compound's identity. Primary fragmentation often involves the loss of butyl radicals (m/z -57). |
Conclusion
This guide provides a robust and detailed framework for the successful synthesis and verification of this compound. By combining a well-established Grignard protocol with rigorous safety measures and comprehensive analytical characterization, researchers can confidently produce this valuable reagent for applications in drug discovery and materials science. The causality behind each step—from the necessity of anhydrous conditions to the interpretation of multi-nuclear NMR data—equips the scientist with the understanding needed to troubleshoot and adapt this methodology effectively.
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Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
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Salunkhe, R. S., et al. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of Tributyl(4-fluorophenyl)stannane
Introduction
Tributyl(4-fluorophenyl)stannane (C₁₈H₃₁FSn) is an organotin compound widely utilized in organic synthesis, particularly as a key coupling partner in Stille reactions to introduce the 4-fluorophenyl moiety into complex molecules.[1] Its stability, reactivity, and the utility of the fluorinated aromatic group make it a valuable reagent for medicinal chemistry and materials science. Accurate structural verification and purity assessment are paramount for its successful application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool for this purpose.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will deconstruct the spectrum by examining the distinct contributions of the tributyltin and the 4-fluorophenyl fragments, focusing on the underlying principles of chemical shift, spin-spin coupling, and the influence of heteroatoms like tin (Sn) and fluorine (F). This document is intended for researchers and drug development professionals who require a deep, practical understanding of how to interpret this data with confidence.
Theoretical Framework: Decoding the Spectrum
The ¹H NMR spectrum of this compound is governed by several key principles. Understanding these provides the causality behind the observed spectral features.
-
Chemical Shift (δ): The position of a proton signal on the ppm scale is dictated by its local electronic environment. Electronegative atoms or groups withdraw electron density from nearby protons, "deshielding" them from the applied magnetic field and shifting their signal to a higher ppm value (downfield).[2] In this molecule, the tin atom directly attached to the butyl chains and the phenyl ring, along with the highly electronegative fluorine atom on the ring, are the primary influencers of the chemical shifts.
-
Spin-Spin Coupling (J-coupling): The magnetic field of one nucleus can influence the magnetic field experienced by a neighboring nucleus, causing signals to split into multiplets.[3] The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz). In this spectrum, we will observe:
-
³J_HH (Vicinal Coupling): Coupling between protons on adjacent carbons, typically 6-8 Hz. This is responsible for the multiplet patterns in the butyl chains.
-
J_HF (Fluorine-Proton Coupling): Coupling between the ¹⁹F nucleus (spin I=½) and protons on the phenyl ring. This coupling occurs over multiple bonds, with ortho-coupling (³J_HF) being larger than meta-coupling (⁴J_HF).[4]
-
J_SnH (Tin-Proton Coupling): Tin has two NMR-active isotopes with spin I=½: ¹¹⁹Sn (8.59% abundance) and ¹¹⁷Sn (7.68% abundance). These isotopes couple with nearby protons, resulting in low-intensity "satellite" peaks flanking the main proton signal.[5][6] The magnitude of ²J_SnH (for protons on the α-carbon) is a key diagnostic feature.
-
Spectral Analysis: A Detailed Interpretation
The spectrum of this compound is best analyzed by considering its two constituent parts: the aliphatic tributyl chains and the aromatic 4-fluorophenyl ring. A reference spectrum in CDCl₃ shows signals in two main regions: the aromatic region (7.0-7.5 ppm) and the aliphatic region (0.8-1.7 ppm).[7]
The Tributyl Group Region (δ 0.8 – 1.7 ppm)
The four distinct proton environments of the three identical butyl chains give rise to a series of overlapping multiplets.
-
H-δ (Terminal CH₃): The nine protons of the terminal methyl groups appear as a triplet around δ 0.90 ppm . The triplet arises from coupling (³J_HH) to the two adjacent H-γ protons.
-
H-α (Sn-CH₂): The six protons on the carbons directly bonded to the tin atom are the most deshielded of the aliphatic protons due to the proximity of the electropositive tin. They appear as a multiplet around δ 1.03 ppm . These signals are often broadened and exhibit characteristic tin satellites. The ²J(¹¹⁹Sn,¹H) coupling constant is typically in the range of 49-61 Hz.[5]
-
H-γ (CH₂-CH₃): The six protons of the penultimate methylene groups appear further downfield as a sextet (or multiplet) around δ 1.34 ppm , resulting from coupling to the adjacent methyl (3H) and methylene (2H) protons.
-
H-β (-CH₂-): The six protons of the central methylene groups are found as a multiplet around δ 1.53 ppm .
The 4-Fluorophenyl Group Region (δ 7.0 – 7.5 ppm)
The aromatic region displays a more complex pattern due to the combined effects of proton-proton and proton-fluorine coupling. The molecule exhibits a plane of symmetry through the C-Sn and C-F bonds, creating two sets of chemically equivalent protons (H_ortho and H_meta relative to fluorine).
-
H_meta (Protons ortho to Tin): These two protons appear as a multiplet centered around δ 7.41 ppm .[7] They are deshielded by the tin atom. They are coupled to the adjacent H_ortho protons (³J_HH ≈ 8.4 Hz) and exhibit a smaller long-range coupling to the fluorine atom (⁴J_HF).
-
H_ortho (Protons ortho to Fluorine): These two protons appear as a doublet of doublets at δ 7.04 ppm .[7] This distinct pattern is a result of two different couplings:
-
A large vicinal coupling to the adjacent H_meta protons (³J_HH ≈ 8.4 Hz ).
-
A significant ortho-coupling to the fluorine atom (³J_HF ≈ 9.7 Hz ).
-
Data Summary Table
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Tributyl Group | ||||
| H-δ (terminal CH₃) | ~0.90 | Triplet (t) | 9H | ³J_HH ≈ 7.3 Hz |
| H-α (Sn-CH₂) | ~1.03 | Multiplet (m) | 6H | ²J_SnH ≈ 50-60 Hz |
| H-γ (-CH₂-CH₃) | ~1.34 | Multiplet (m) | 6H | |
| H-β (-CH₂-CH₂-Sn) | ~1.53 | Multiplet (m) | 6H | |
| 4-Fluorophenyl Group | ||||
| H_ortho (to F) | ~7.04 | Doublet of Doublets (dd) | 2H | ³J_HH ≈ 8.4 Hz, ³J_HF ≈ 9.7 Hz |
| H_meta (to F) | ~7.41 | Multiplet (m) | 2H | ³J_HH ≈ 8.4 Hz, ⁴J_HF (small) |
Note: Chemical shift and coupling values are based on reported data in CDCl₃ and may vary slightly with solvent and concentration.[5][7]
Experimental Protocol for ¹H NMR Acquisition
A self-validating protocol ensures reproducible and high-quality data.
1. Sample Preparation:
-
Solvent Selection: Use a standard deuterated solvent such as Chloroform-d (CDCl₃). Ensure the solvent is dry, as organotin compounds can be sensitive to moisture.[8]
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: While modern spectrometers can lock onto the residual solvent signal (e.g., CHCl₃ at δ 7.26 ppm), Tetramethylsilane (TMS) can be added as an internal reference (δ 0.00 ppm) if absolute precision is required.[8]
2. NMR Spectrometer Setup:
-
Field Strength: A spectrometer with a field strength of 400 MHz or higher is recommended to resolve the complex multiplets in the aromatic and aliphatic regions.
-
Acquisition Parameters:
-
Temperature: 298 K (25 °C).
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time (at): 2-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is beneficial for ensuring quantitative integration, especially for nuclei near the tin center.
-
Number of Scans (ns): 8-16 scans are typically sufficient for a sample of this concentration.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the spectrum by setting the residual solvent peak or TMS peak to its known chemical shift.
-
Integrate all signals and analyze the multiplicities and coupling constants.
Visualization of Key Concepts
Diagrams can clarify complex relationships within the data acquisition and interpretation process.
Caption: Workflow for NMR analysis of this compound.
Caption: Key J-coupling interactions in the 4-fluorophenyl ring.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. The aliphatic region (0.8-1.7 ppm) confirms the presence and integrity of the three butyl chains attached to the tin atom. The aromatic region (7.0-7.5 ppm) is particularly diagnostic, where the characteristic doublet of doublets and multiplet patterns unequivocally establish the 1,4-disubstitution pattern of the phenyl ring. The specific chemical shifts and coupling constants, especially the proton-fluorine (J_HF) and proton-tin (J_SnH) interactions, serve as definitive fingerprints for this compound. By following a systematic approach to acquisition and interpretation as outlined in this guide, researchers can confidently verify the structure and purity of this compound, ensuring its effective use in synthetic applications.
References
-
National Institutes of Health (NIH). "The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC." Available at: [Link]
-
The Royal Society of Chemistry. "Supplementary Information for: Catalytic silylstannylation of aryl halides with silylstannanes and potassium tert-butoxide." Available at: [Link]
-
PubChem, National Center for Biotechnology Information. "this compound." Available at: [Link]
-
Chemistry LibreTexts. "5.5: The Basis for Differences in Chemical Shift." Available at: [Link]
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Compound Interest. "A Guide to 1H NMR Chemical Shift Values." Available at: [Link]
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Available at: [Link]
-
University of Wisconsin-Madison. "Notes on NMR Solvents." Available at: [Link]
-
Piers, W. E., et al. (2015). "Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds." Dalton Transactions, 44(35), 15485-15499. Available at: [Link]
-
McFarlane, W. (1967). "Heteronuclear double resonance: ¹¹⁹Sn–¹³C spin–spin coupling in organotin compounds." Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1660-1662. Available at: [Link]
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- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. compoundchem.com [compoundchem.com]
- 4. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Heteronuclear double resonance: 119Sn–13C spin–spin coupling in organotin compounds - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
An In-Depth Technical Guide to the ¹³C NMR Analysis of Tributyl(4-fluorophenyl)stannane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of ¹³C NMR in the Structural Elucidation of Organotin Compounds
In the realm of modern synthetic chemistry and drug development, the precise characterization of novel molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide unparalleled insights into molecular structure in solution. For organometallic compounds, such as tributyl(4-fluorophenyl)stannane, ¹³C NMR spectroscopy is a particularly powerful tool. It allows for the direct observation of the carbon backbone, providing invaluable information on the electronic environment of each carbon atom.
This compound is a versatile reagent in organic synthesis, notably in Stille cross-coupling reactions, which are fundamental for the creation of carbon-carbon bonds in complex organic molecules. The presence of both a fluorine atom and a tin atom in its structure introduces unique spectroscopic features, making its ¹³C NMR spectrum a rich source of structural information. The chemical shifts (δ) of the carbon atoms are influenced by the electronegativity of the substituents and the heavy tin atom. Furthermore, the coupling between carbon-13 and the NMR-active nuclei, tin (¹¹⁹Sn and ¹¹⁷Sn) and fluorine (¹⁹F), provides through-bond connectivity information that is crucial for unambiguous signal assignment.
This technical guide provides a comprehensive overview of the ¹³C NMR data for this compound, a detailed experimental protocol for data acquisition, and an in-depth analysis of the spectral features. By understanding the principles behind the chemical shifts and coupling constants, researchers can confidently characterize this and similar organotin compounds, ensuring the integrity of their synthetic endeavors.
Predicted ¹³C NMR Data for this compound
While a publicly available, peer-reviewed ¹³C NMR dataset for this compound with complete assignment and coupling constants is not readily accessible in the cited literature, we can predict the expected chemical shifts and coupling patterns based on known data for analogous compounds and established principles of NMR spectroscopy. The following table summarizes the anticipated ¹³C NMR data in a typical solvent such as deuterochloroform (CDCl₃).
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Ring | |||
| C1 (ipso-C) | 130 - 135 | Doublet of multiplets | ¹J(¹¹⁹/¹¹⁷Sn, C) ≈ 400-500²J(F, C) ≈ 20-30 |
| C2, C6 (ortho-C) | 136 - 140 | Doublet of multiplets | ²J(¹¹⁹/¹¹⁷Sn, C) ≈ 30-40³J(F, C) ≈ 5-10 |
| C3, C5 (meta-C) | 115 - 120 | Doublet of multiplets | ³J(¹¹⁹/¹¹⁷Sn, C) ≈ 10-20²J(F, C) ≈ 20-25 |
| C4 (para-C) | 160 - 165 | Doublet of multiplets | ⁴J(¹¹⁹/¹¹⁷Sn, C) ≈ 5-10¹J(F, C) ≈ 240-260 |
| Tributyl Group | |||
| Cα | 9 - 12 | Triplet | ¹J(¹¹⁹/¹¹⁷Sn, C) ≈ 300-350 |
| Cβ | 29 - 32 | Triplet | ²J(¹¹⁹/¹¹⁷Sn, C) ≈ 20-30 |
| Cγ | 27 - 30 | Triplet | ³J(¹¹⁹/¹¹⁷Sn, C) ≈ 50-60 |
| Cδ | 13 - 15 | Quartet | ⁴J(¹¹⁹/¹¹⁷Sn, C) ≈ 10-15 |
Note: The predicted values are based on data from similar organotin and fluorinated aromatic compounds. Actual experimental values may vary depending on the solvent, concentration, and temperature.
Experimental Protocol for ¹³C NMR Data Acquisition
The acquisition of high-quality ¹³C NMR spectra for organotin compounds requires careful consideration of experimental parameters to ensure accurate chemical shift determination and the observation of key coupling information.
1. Sample Preparation:
-
Solvent Selection: Deuterochloroform (CDCl₃) is a common and suitable solvent for this compound. Ensure the solvent is of high purity and free from water.
-
Concentration: Prepare a solution with a concentration of 20-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR and should be added to the sample to reference the chemical shifts to 0.00 ppm.
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.
-
Probe Tuning: Before data acquisition, the NMR probe must be tuned to the ¹³C frequency to maximize sensitivity.
-
Locking and Shimming: The spectrometer's lock system should be engaged on the deuterium signal of the solvent to maintain a stable magnetic field. The magnetic field homogeneity should be optimized by shimming to obtain sharp and symmetrical peaks.
3. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine ¹³C NMR.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for the complete relaxation of the carbon nuclei, especially the quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is appropriate to cover the expected chemical shift range of both the aliphatic and aromatic carbons.
-
Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing ¹H-¹³C couplings, resulting in a single peak for each unique carbon atom (unless coupled to other nuclei like ¹⁹F or ¹¹⁹/¹¹⁷Sn).
Data Processing and Analysis
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum should be carefully phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A baseline correction should be applied to obtain a flat baseline across the spectrum.
-
Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking and Integration: Identify and list all the peaks. While integration in routine ¹³C NMR is not always quantitative due to varying relaxation times and the Nuclear Overhauser Effect (NOE), it can provide a rough estimate of the relative number of carbons.
Visualization of the Molecular Structure and ¹³C NMR Assignment
Figure 1. Molecular structure of this compound with ¹³C atom labeling.
Interpretation of the ¹³C NMR Spectrum: A Deeper Dive
The ¹³C NMR spectrum of this compound is a confluence of several key structural features that influence the chemical shifts and give rise to characteristic coupling patterns. A thorough understanding of these effects is essential for accurate spectral interpretation.
Chemical Shift Analysis
-
Aromatic Region (115-165 ppm): The chemical shifts of the aromatic carbons are primarily influenced by the electron-withdrawing fluorine atom and the electropositive tributyltin group.
-
C4 (para-C): The carbon directly attached to the highly electronegative fluorine atom (C4) is expected to be the most deshielded in the aromatic region, appearing at the highest chemical shift (around 160-165 ppm). This is due to the strong inductive effect of fluorine.
-
C1 (ipso-C): The carbon directly bonded to the tin atom (C1) will also be significantly affected. The chemical shift of this carbon is influenced by the "heavy atom effect" of tin and its electropositive nature.
-
C3, C5 (meta-C): These carbons are expected to be the most shielded in the aromatic region, appearing at the lowest chemical shifts (around 115-120 ppm). This is due to the resonance effect of the fluorine atom, which donates electron density to the meta positions.
-
C2, C6 (ortho-C): The chemical shifts of these carbons will be influenced by a combination of the inductive effect of the tin and the resonance effect of the fluorine.
-
-
Aliphatic Region (10-35 ppm): The chemical shifts of the butyl group carbons are characteristic of saturated hydrocarbons.
-
Cα: The carbon directly attached to the tin atom is the most deshielded of the butyl carbons due to the proximity of the electropositive tin atom.
-
Cβ, Cγ, Cδ: The chemical shifts of the subsequent carbons in the butyl chain follow a predictable pattern, generally shifting to lower ppm values as the distance from the tin atom increases.
-
Analysis of Coupling Constants
A key feature of the ¹³C NMR spectrum of this compound is the presence of scalar couplings between ¹³C and other NMR-active nuclei, namely ¹⁹F and the tin isotopes ¹¹⁹Sn and ¹¹⁷Sn. These couplings provide invaluable structural information.
-
¹³C-¹⁹F Coupling: The magnitude of the ¹³C-¹⁹F coupling constant (J(C,F)) is dependent on the number of bonds separating the two nuclei.
-
¹J(C,F): A large one-bond coupling is expected between C4 and the directly attached fluorine atom, typically in the range of 240-260 Hz.[1] This large coupling is a definitive marker for the carbon atom bonded to fluorine.
-
²J(C,F), ³J(C,F), and longer-range couplings: Two- and three-bond couplings to the other aromatic carbons will also be observed, with magnitudes that decrease with an increasing number of bonds. These smaller couplings are useful for confirming the assignments of the other aromatic signals.
-
-
¹³C-¹¹⁹/¹¹⁷Sn Coupling: Tin has two NMR-active isotopes with spin I = 1/2: ¹¹⁹Sn (natural abundance 8.59%) and ¹¹⁷Sn (natural abundance 7.68%). Both isotopes will couple to the carbon atoms, resulting in satellite peaks flanking the main ¹³C signal. The coupling constant for ¹¹⁹Sn is slightly larger than that for ¹¹⁷Sn.
-
¹J(Sn,C): The one-bond coupling between the tin atom and the directly attached carbons (C1 and Cα) is typically large and provides direct evidence of the Sn-C bond. The magnitude of this coupling is sensitive to the hybridization of the carbon and the coordination number of the tin atom.
-
ⁿJ(Sn,C) (n > 1): Two-, three-, and four-bond couplings between tin and the other carbons in the molecule will also be present, though with smaller magnitudes. These long-range couplings are valuable for confirming the overall structure.
-
Workflow for Spectral Assignment
Figure 2. A logical workflow for the assignment of the ¹³C NMR spectrum of this compound.
Conclusion
The ¹³C NMR spectrum of this compound offers a wealth of information for the unambiguous confirmation of its structure. By carefully analyzing the chemical shifts and the characteristic ¹³C-¹⁹F and ¹³C-¹¹⁹/¹¹⁷Sn coupling constants, researchers can confidently assign each carbon atom in the molecule. The principles and methodologies outlined in this guide provide a robust framework for the characterization of this important synthetic reagent and can be extended to the analysis of other complex organometallic compounds. A thorough understanding of these NMR parameters is an indispensable skill for scientists in organic synthesis and drug discovery, ensuring the reliability and reproducibility of their chemical research.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]
-
ResearchGate. 13C NMR chemical shifts (δ values, ppm) and coupling constants [ n J(...). [Link]
-
Chemistry LibreTexts. 13.7: Characterization of Organometallic Complexes. [Link]
-
Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
Organic Chemistry Data. NMR Spectroscopy – 13C NMR Coupling Constants. [Link]
-
Wiley Science Solutions. SpectraBase. [Link]://spectrabase.com/]([Link])
Sources
Mass spectrometry of Tributyl(4-fluorophenyl)stannane
An In-Depth Technical Guide to the Mass Spectrometry of Tributyl(4-fluorophenyl)stannane
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound (C₁₈H₃₁FSn), an organotin compound relevant in chemical synthesis and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical methodologies for characterizing this specific molecule using modern mass spectrometry techniques. We will examine the distinct fragmentation behaviors under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions, providing field-proven insights into experimental design, data interpretation, and structural elucidation. The guide emphasizes the causality behind analytical choices, ensuring that each protocol is presented as a self-validating system for robust and reliable results.
Introduction: The Analytical Imperative for Organotin Compounds
This compound is a tetraorganostannane compound, a class of molecules widely used as intermediates in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds. Their utility in constructing complex molecular architectures, including active pharmaceutical ingredients, necessitates precise analytical methods for identification, purity assessment, and reaction monitoring. Mass spectrometry (MS) stands as a premier technique for this purpose due to its exceptional sensitivity, specificity, and ability to provide detailed structural information.[1]
The presence of a tin (Sn) atom, with its unique and complex isotopic signature, makes mass spectrometry an unequivocally powerful tool for identifying tin-containing compounds.[2] Tin has the largest number of stable isotopes of any element, creating a characteristic and easily recognizable pattern in a mass spectrum that serves as a definitive marker for its presence in an ion.[2][3] This guide will dissect the analysis of this compound using two orthogonal, yet complementary, mass spectrometric workflows: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Tin Isotope Pattern: A Foundational Fingerprint
A fundamental aspect of interpreting the mass spectrum of any organotin compound is the recognition of the tin isotopic cluster. Unlike elements like carbon or hydrogen, tin is composed of ten naturally occurring stable isotopes, with three being highly abundant.[2] This distribution creates a unique multiplet of peaks for any tin-containing fragment, where the relative intensities of the peaks are dictated by the isotopic abundances.
Table 1: Major Stable Isotopes of Tin
| Isotope | Exact Mass (Da) | Natural Abundance (%) |
|---|---|---|
| ¹¹⁶Sn | 115.901747 | 14.54 |
| ¹¹⁷Sn | 116.902956 | 7.68 |
| ¹¹⁸Sn | 117.901609 | 24.22 |
| ¹¹⁹Sn | 118.903311 | 8.59 |
| ¹²⁰Sn | 119.902199 | 32.58 |
| ¹²²Sn | 121.903440 | 4.63 |
| ¹²⁴Sn | 123.905274 | 5.79 |
(Data sourced from WebElements Periodic Table)[2]
For any fragment containing a single tin atom, a cluster of peaks spanning approximately 8-10 Da will be observed, with the most intense peak corresponding to the ¹²⁰Sn isotope. This pattern is a highly reliable diagnostic tool for identifying fragments that have retained the tin atom during the fragmentation process.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is a robust technique for analyzing volatile and thermally stable compounds like this compound. The high-energy Electron Ionization (EI) source (typically 70 eV) induces extensive and reproducible fragmentation, providing a detailed structural fingerprint of the molecule.[6][7]
Rationale for Direct GC-MS Analysis
Unlike polar organotin species (e.g., dibutyltin), which require a derivatization step to increase their volatility for GC analysis, tetra-substituted organotins like this compound are sufficiently volatile and thermally stable for direct injection.[8][9] This simplifies sample preparation significantly, reducing potential sources of error and sample loss.
Experimental Protocol: GC-MS
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a high-purity volatile solvent (e.g., hexane or ethyl acetate) to a final concentration of 10-100 µg/mL.
-
GC System: Agilent GC System (or equivalent).
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1) at 280°C.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is ideal. The phenyl-substituted stationary phase provides good resolution for aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[6]
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Final hold: Hold at 300°C for 5 minutes.
-
-
MS System: Quadrupole or Ion Trap Mass Spectrometer.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.[6]
-
Mass Range: Scan from m/z 40 to 500.
EI Fragmentation Pathway and Interpretation
Upon entering the EI source, the molecule is ionized to form an energetically unstable molecular ion (M⁺•), which then undergoes a cascade of fragmentation reactions.[7] The fragmentation of organotin compounds is well-characterized and primarily involves the cleavage of the carbon-tin bonds, which are the weakest bonds in the molecule.[1]
The general principle is the sequential loss of the organic substituents as radicals, leading to a series of tin-containing cations. The stability of the resulting carbocation or radical influences the fragmentation pathway.[10]
Caption: Predicted EI fragmentation pathway for this compound.
Table 2: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound
| m/z (for ¹²⁰Sn) | Proposed Ion Formula | Description |
|---|---|---|
| 386 | [C₁₈H₃₁FSn]⁺• | Molecular Ion (M⁺•). May be of low abundance.[1] |
| 329 | [C₁₄H₂₂FSn]⁺ | [M - C₄H₉]⁺: Loss of one butyl radical. Often the most abundant high-mass fragment. |
| 272 | [C₁₀H₁₃FSn]⁺ | [M - 2(C₄H₉)]⁺: Loss of two butyl radicals. |
| 215 | [C₆H₄FSn]⁺ | [M - 3(C₄H₉)]⁺: Loss of all three butyl radicals. |
| 177 | [C₄H₉Sn]⁺ | [Sn(C₄H₉)]⁺: A common fragment in butyltin spectra. |
| 120 | [Sn]⁺• | Bare Tin Ion. |
| 95 | [C₆H₄F]⁺ | Fluorophenyl cation. |
| 57 | [C₄H₉]⁺ | Butyl cation. Often a highly abundant fragment. |
Causality in Fragmentation: The primary cleavage event is the loss of a butyl radical (•C₄H₉) over the fluorophenyl radical (•C₆H₄F). This is because the Sn-alkyl bond is generally weaker and its cleavage results in a more stable secondary radical compared to the aryl radical. The subsequent losses of butyl radicals are statistically favored. The presence of the intense peak at m/z 57 ([C₄H₉]⁺) is also a hallmark of butyl-substituted compounds.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI
LC-MS/MS offers a complementary approach, particularly useful for complex mixtures or when analyzing less volatile degradation products. Electrospray Ionization (ESI) is a "soft" ionization technique that typically preserves the intact molecule as a pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺), minimizing in-source fragmentation.[12] Structural information is then obtained by selecting this precursor ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS).[13][14]
Caption: General workflow for LC-MS/MS analysis.
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Dissolve the sample in a compatible solvent, typically acetonitrile or methanol, to a concentration of 1-10 µg/mL.
-
LC System: UPLC or HPLC system (e.g., Shimadzu, Waters).
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.[15]
-
Gradient:
-
Start at 70% B.
-
Ramp to 98% B over 5 minutes.
-
Hold at 98% B for 2 minutes.
-
Return to initial conditions and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
-
Ion Source: ESI, positive ion mode.
-
Source Parameters:
-
Capillary Voltage: 3.5-4.0 kV.
-
Source Temperature: 120-150°C.[16]
-
Desolvation Gas Flow and Temperature: Optimize for signal intensity.
-
-
MS/MS Parameters:
-
Precursor Ion: Select the m/z corresponding to [M+H]⁺ or [M+Na]⁺. For this compound (MW 385.15 for ¹²⁰Sn), the protonated species [M+H]⁺ would be at m/z 387.16.
-
Collision Energy: Perform a ramping experiment (e.g., 10-40 eV) to find the optimal energy for producing a rich spectrum of product ions.
-
ESI-MS/MS Fragmentation Pathway
Fragmentation in CID occurs through the collision of the precursor ion with an inert gas (e.g., nitrogen or argon). Unlike EI, this is a lower-energy process that typically involves the loss of stable, neutral molecules rather than radicals.[4][13] For the protonated this compound, fragmentation will proceed via neutral losses.
Table 3: Predicted Key Product Ions in the ESI-MS/MS Spectrum of [M+H]⁺ (m/z 387)
| Precursor Ion m/z (for ¹²⁰Sn) | Product Ion m/z (for ¹²⁰Sn) | Proposed Ion Formula | Description |
|---|---|---|---|
| 387 | 329 | [C₁₄H₂₂FSn]⁺ | Loss of neutral butane (C₄H₁₀, 58 Da). This is a common loss from protonated butyltin species. |
| 387 | 291 | [C₁₂H₂₈Sn]⁺ | Loss of neutral fluorobenzene (C₆H₅F, 96 Da). |
| 329 | 271 | [C₁₀H₁₃FSn]⁺ | Subsequent loss of butane from the m/z 329 fragment. |
Mechanistic Insight: In the positive ESI mode, the initial protonation likely occurs at a site that can stabilize the charge. Fragmentation then proceeds via pathways that lead to stable neutral losses. The loss of butane (58 Da) is a characteristic fragmentation for protonated tributyltin species.[14] The alternative loss of fluorobenzene (96 Da) is also highly plausible, leading to the formation of the tributyltin cation [Sn(C₄H₉)₃]⁺ at m/z 291.
Conclusion: A Synergistic Approach to Analysis
The comprehensive characterization of this compound is best achieved through a synergistic application of GC-MS and LC-MS/MS.
-
GC-EI-MS provides an information-rich, library-searchable fragmentation pattern that is highly characteristic of the molecule's covalent structure. It is the gold standard for unambiguous identification based on fragmentation fingerprints.
-
LC-ESI-MS/MS excels in providing clear molecular weight information from the soft ionization process and allows for targeted fragmentation experiments. This is particularly valuable for analyzing the compound in complex matrices or for quantitative studies where specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) can be monitored for ultimate sensitivity and selectivity.[17]
By understanding the fundamental principles of ionization and the predictable fragmentation pathways detailed in this guide, researchers can confidently select the appropriate methodology, optimize experimental parameters, and accurately interpret the resulting data to achieve their analytical goals.
References
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David, F. et al. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. Agilent Technologies Application Note. Available at: [Link]
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Introduction: The Role and Reactivity of Tributyl(4-fluorophenyl)stannane
An In-Depth Technical Guide to the Stability and Storage of Tributyl(4-fluorophenyl)stannane
For Researchers, Scientists, and Drug Development Professionals
This compound, a member of the organotin family, is a pivotal reagent in modern organic synthesis. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, where it serves as an efficient source of the 4-fluorophenyl moiety.[1] This functional group is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and altered electronic characteristics.[1] The successful application of this reagent, however, is intrinsically linked to its chemical integrity. This guide provides a comprehensive overview of the stability of this compound, potential degradation pathways, and best practices for its storage and handling to ensure its reactivity and purity in sensitive applications.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₁FSn | [2][3][4][5] |
| Molecular Weight | 385.15 g/mol | [2][3][4][5] |
| Appearance | Solid | [2][4] |
| Storage Class | 6.1C (Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects) | [2][4] |
Core Principles of Stability and Degradation
The stability of this compound is influenced by several environmental factors, including temperature, moisture, air (oxygen), and light. Organotin compounds, in general, are susceptible to degradation through various mechanisms.[6]
Thermal Decomposition
While many organotin compounds exhibit good thermal stability at room temperature, they can begin to degrade at temperatures above 100°C.[6] The thermal decomposition of organotin compounds can proceed through various pathways, including the cleavage of the tin-carbon bonds.[7] For aryltributylstannanes, elevated temperatures can lead to homolytic cleavage of the Sn-C bond, potentially generating radical species that can participate in a variety of subsequent reactions.
Hydrolytic Instability
Organotin compounds, particularly those with halide or other leaving groups, can be susceptible to hydrolysis. While the Sn-C bond in aryltributylstannanes is generally more stable towards hydrolysis than, for example, Sn-O or Sn-N bonds, prolonged exposure to moisture can lead to the gradual cleavage of the butyl and/or the 4-fluorophenyl group from the tin atom. This process is often catalyzed by the presence of acids or bases. The likely initial product of hydrolysis is the corresponding hydroxystannane, which can exist in equilibrium with its dehydrated form, a distannoxane.
Oxidative Degradation
Exposure to atmospheric oxygen can lead to the oxidative degradation of organotin compounds. This process can be accelerated by heat and light. The oxidation can result in the cleavage of the tin-carbon bonds and the formation of various tin oxide species and organic byproducts. For this compound, this could lead to the formation of tributyltin oxide and fluorobenzene, among other products.
Photodegradation
Exposure to ultraviolet (UV) radiation can promote the degradation of organotin compounds.[8] The energy from UV light can be sufficient to induce homolytic cleavage of the Sn-C bonds, initiating radical chain reactions that lead to the decomposition of the material. The ICH Q1B guideline provides a framework for the photostability testing of new active substances and medicinal products, which can be adapted for reagents like this compound.[1][7][8][9][10]
The following diagram illustrates the potential degradation pathways for this compound.
Caption: Potential Degradation Pathways for this compound.
Recommended Storage and Handling Protocols
To mitigate degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer (-20°C to -10°C) or under refrigeration (2°C to 8°C). | Reduces the rate of thermal decomposition and other degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation by excluding atmospheric oxygen. |
| Container | Use a tightly sealed, opaque container (e.g., amber glass bottle with a secure cap). | Protects from moisture ingress and exposure to light. |
| Moisture | Store in a dry environment. | Minimizes the risk of hydrolysis. |
Handling Procedures
-
Inert Atmosphere: All manipulations of this compound should be performed under an inert atmosphere, for example, in a glovebox or using Schlenk line techniques.
-
Dry Glassware: Ensure all glassware and equipment are thoroughly dried before use to prevent hydrolysis.
-
Avoid Heat: Do not expose the compound to high temperatures. If dissolution is necessary, use gentle warming and monitor the temperature carefully.
-
Light Protection: Minimize exposure to direct sunlight and strong artificial light.
-
Personal Protective Equipment (PPE): Due to the toxicity of organotin compounds, always wear appropriate PPE, including gloves, safety glasses, and a lab coat. All handling of the solid and its solutions should be conducted in a well-ventilated fume hood.
Experimental Workflow for Stability Assessment
A comprehensive stability study for this compound should involve both long-term and accelerated testing to evaluate its robustness under various conditions.
Analytical Methodology
A stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended techniques.[6][11][12] For GC-MS analysis, derivatization may be necessary to improve the volatility and thermal stability of the analyte and its degradation products.[6][13][14]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the specificity of the analytical method.
-
Acid/Base Hydrolysis: Treat solutions of the compound with dilute HCl and NaOH at elevated temperatures (e.g., 60°C) for a defined period.
-
Oxidation: Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or slightly elevated temperatures.
-
Thermal Stress: Heat the solid compound in a controlled oven at temperatures above its recommended storage temperature (e.g., 60°C, 80°C, 100°C).
-
Photostability: Expose the solid compound and its solution to a light source that meets the requirements of ICH Q1B guidelines, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10]
Long-Term and Accelerated Stability Study Protocol
The following protocol outlines a structured approach to assessing the stability of this compound.
Caption: Experimental Workflow for Stability Assessment.
Conclusion: Ensuring the Integrity of a Key Synthetic Reagent
The stability and purity of this compound are paramount to its successful application in organic synthesis. By understanding its potential degradation pathways—thermal, hydrolytic, oxidative, and photochemical—and implementing rigorous storage and handling protocols, researchers can ensure the reagent's integrity. A systematic approach to stability testing, incorporating forced degradation studies and long-term/accelerated stability trials, provides the necessary data to define optimal storage conditions and shelf-life. Adherence to these principles will ultimately lead to more reliable and reproducible synthetic outcomes, particularly in the demanding context of pharmaceutical and materials science research.
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Al-Nahrain Journal of Science. (2021). Chemistry of Some Organotin Compounds. Retrieved from [Link]
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An In-Depth Technical Guide on the Safety and Handling of Tributyl(4-fluorophenyl)stannane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Chemical Landscape of Tributyl(4-fluorophenyl)stannane
This compound, a member of the organotin family, is a critical reagent in modern synthetic organic chemistry.[1] Its primary utility lies in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, where it serves as an effective agent for transferring a 4-fluorophenyl group to construct complex molecular architectures.[1] This functionality is particularly valuable in medicinal chemistry and materials science, where the introduction of a fluorophenyl moiety can significantly influence a molecule's biological activity and material properties.
However, the very reactivity that makes this compound valuable also necessitates a profound respect for its potential hazards. Organotin compounds, as a class, are recognized for their toxicity, which can vary based on the nature and number of organic groups attached to the tin atom.[2][3] Triorganotins, like this compound, are generally considered to be the most toxic class of organotin compounds.[2][3] This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in an understanding of its chemical properties and toxicological profile.
Section 1: Hazard Identification and Toxicological Profile
A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. This compound presents a multifaceted risk profile, demanding stringent adherence to safety protocols.
1.1 GHS Classification and Hazard Statements
Globally Harmonized System (GHS) classifications provide a standardized communication of the hazards. For this compound, the key hazard classifications and statements are summarized below.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[4] |
| Reproductive Toxicity | Category 1B | H360FD: May damage fertility. May damage the unborn child[5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure[4] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[6] |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[4] |
1.2 Toxicological Insights
The toxicity of organotin compounds is primarily driven by the triorganotin cation (R₃Sn⁺). These compounds are known to exert their toxic effects through various mechanisms, including disruption of mitochondrial function and interaction with cellular membranes.
-
Routes of Exposure: this compound is toxic via all primary routes of exposure: inhalation, ingestion, and dermal contact.[2][7]
-
Target Organs: Prolonged or repeated exposure can lead to damage to various organs.[4] The central nervous system, immune system, liver, and kidneys are potential targets for organotin compounds.[8]
-
Irritation: It is a known irritant to the skin and eyes.[1][4][9] Direct contact can cause chemical burns.[10]
-
Reproductive Toxicity: There is evidence to suggest that organotin compounds can have adverse effects on reproduction.[7]
Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense
The hierarchy of controls is a fundamental principle in chemical safety. It prioritizes the most effective measures to minimize risk.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies from most to least effective.
2.1 Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the hazard.
-
Chemical Fume Hood: All work with this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood.[11] This is critical to prevent inhalation of any vapors or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.[12]
2.2 Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be selected carefully to provide adequate protection.
-
Hand Protection: Wear chemical-resistant gloves.[11] Given the nature of organotin compounds, gloves made of materials like neoprene or nitrile are recommended. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[13]
-
Eye Protection: Chemical safety goggles are mandatory.[14] A face shield should also be worn when there is a risk of splashing.[12]
-
Skin and Body Protection: A lab coat is essential. For larger quantities or tasks with a higher risk of splashing, consider a chemically resistant apron or coveralls.[14]
-
Respiratory Protection: In situations where engineering controls may not be sufficient, such as a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][9]
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing exposure and accidents.
3.1 Handling Procedures
-
Avoid Contact: Take every precaution to avoid direct contact with the skin, eyes, and clothing.[12][14]
-
Weighing: Weigh the solid compound in a fume hood. Use a disposable weighing boat or paper to avoid contaminating the balance.
-
Transfers: When transferring the compound, use a spatula or other appropriate tools. Avoid creating dust.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[12] Do not eat, drink, or smoke in the laboratory.[15]
3.2 Storage Requirements
-
Container: Store in a tightly closed, properly labeled container.[14]
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[13]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[11][14]
-
Security: Store in a locked cabinet or other secure location to restrict access.[4]
Section 4: Emergency Procedures - Preparedness and Response
In the event of an emergency, a swift and informed response is crucial.
Caption: A streamlined workflow for responding to spills, exposures, or fires involving this compound.
4.1 First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[12][14] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][16] Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][16] Seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air.[7][12] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[12][17]
-
Ingestion: Do NOT induce vomiting.[12][17] If the person is conscious, rinse their mouth with water and give them two glasses of water to drink.[13] Seek immediate medical attention.[7][16]
4.2 Spill and Leak Procedures
-
Small Spills: For small spills, carefully sweep up the solid material or absorb the liquid with an inert material (e.g., vermiculite, sand).[7] Place the contaminated material in a sealed, labeled container for proper disposal.
-
Large Spills: Evacuate the area immediately.[11] Contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.
4.3 Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher.[12][13]
-
Hazards from Combustion: Thermal decomposition may produce toxic fumes, including carbon oxides and tin oxides.[12] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12][13]
Section 5: Disposal Considerations
Proper disposal of this compound and any contaminated materials is essential to protect the environment.
-
Waste Classification: This compound is considered hazardous waste.
-
Disposal Method: All waste containing this material must be placed in a clearly labeled, sealed container and disposed of through a licensed hazardous waste disposal facility.[7] Do not dispose of it down the drain or in regular trash.[14] Follow all local, state, and federal regulations for hazardous waste disposal.[14]
Section 6: Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value |
| Molecular Formula | C₁₈H₃₁FSn[18] |
| Molecular Weight | 385.15 g/mol |
| Appearance | Solid |
| IUPAC Name | This compound[18] |
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The Dual Faces of Tin: An In-depth Technical Guide to Organotin Compounds in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organotin compounds, long-standing reagents in the synthetic chemist's toolkit, occupy a unique and sometimes controversial space in modern organic synthesis. Their remarkable versatility, particularly in carbon-carbon bond formation and radical-mediated transformations, is counterbalanced by significant toxicity concerns. This guide provides an in-depth technical exploration of the core applications of organotin compounds, moving beyond simple procedural descriptions to elucidate the underlying principles that govern their reactivity. We will delve into the mechanistic intricacies of cornerstone reactions like the Stille Cross-Coupling and the Barton-McCombie Deoxygenation, offering field-proven insights into experimental design, optimization, and, crucially, the safe handling and mitigation of these potent reagents. This document is structured to serve as a practical and authoritative resource for researchers aiming to leverage the power of organotin chemistry while upholding the highest standards of scientific integrity and laboratory safety.
Introduction: A Legacy of Versatility and Caution
The history of organotin chemistry in organic synthesis is a compelling narrative of enabling complex molecular construction. Since their initial discovery, stannanes have evolved from laboratory curiosities to indispensable reagents.[1] Their utility stems from the unique nature of the carbon-tin (C-Sn) bond—covalent, relatively weak, and possessing a useful degree of polarity. This allows for the transfer of organic groups under specific, catalytically controlled conditions.
However, the discussion of organotin chemistry is incomplete without a frank acknowledgment of its "dark side": toxicity. Triorganotin compounds, in particular, are potent neurotoxins and environmental pollutants.[2] This toxicity profile necessitates a rigorous and informed approach to their use, emphasizing containment, minimization, and effective waste management. This guide is built on the philosophy that true expertise lies not just in knowing how to run a reaction, but in understanding how to do so responsibly and effectively.
The Cornerstone of C-C Bond Formation: The Stille Cross-Coupling Reaction
The palladium-catalyzed Stille cross-coupling reaction is arguably the most significant application of organotin compounds, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds with exceptional reliability and functional group tolerance.[3][4]
The "Why": Mechanistic Causality and Experimental Choices
The efficacy of the Stille coupling is rooted in a well-understood catalytic cycle involving a palladium catalyst.[3][5] Understanding this cycle is paramount to troubleshooting and optimizing the reaction.
-
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide or pseudohalide to a Pd(0) complex, forming a Pd(II) species. The choice of the halide (I > Br > Cl) directly impacts the rate of this step, with iodides being the most reactive.[3]
-
Transmetalation: This is the key step where the organotin reagent transfers its organic group to the palladium center. The rate of transmetalation is influenced by the nature of the organic group on the tin, with unsaturated groups (alkenyl, alkynyl, aryl) transferring much more rapidly than saturated alkyl groups. This differential transfer rate is a powerful tool for selectivity. The presence of copper(I) salts can significantly accelerate this step, a phenomenon known as the "copper effect."[6]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, regenerating the active Pd(0) catalyst.[5]
Visualization: The Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Data-Driven Insights: Substrate Scope and Yields
The Stille reaction is renowned for its broad substrate scope. The following table provides a representative, though not exhaustive, summary of typical reaction outcomes.
| Entry | Organic Halide (R¹-X) | Organostannane (R²-SnR₃) | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Vinyltributyltin | Pd(PPh₃)₄ | Toluene | 100 | 95 | [3] |
| 2 | 4-Bromoacetophenone | (4-Methoxyphenyl)tributyltin | Pd(OAc)₂/P(o-tol)₃ | DMF | 80 | 88 | [4] |
| 3 | 2-Bromopyridine | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃/AsPh₃ | Dioxane | 90 | 92 | [6] |
| 4 | Vinyl bromide | Allyltributyltin | PdCl₂(PPh₃)₂ | THF | 65 | 85 | [3] |
| 5 | Phenyl triflate | (Tributylstannyl)acetylene | Pd(PPh₃)₄/CuI | NMP | 25 | 90 | [4] |
In Practice: A General Protocol for Stille Cross-Coupling
This protocol is a generalized starting point; optimization of catalyst, ligand, solvent, and temperature is often necessary.
Materials:
-
Organic halide/triflate (1.0 equiv)
-
Organostannane (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, DMF, dioxane)
-
Optional: Ligand (e.g., PPh₃, AsPh₃), Copper(I) salt (e.g., CuI)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the organic halide and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane via syringe. If the organostannane is a solid, it can be added with the organic halide and catalyst.
-
If using a copper co-catalyst, add it at this stage.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. To remove the tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). This precipitates insoluble tin fluorides which can be removed by filtration through celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Radical-Mediated Transformations: The Barton-McCombie Deoxygenation
The Barton-McCombie deoxygenation is a powerful method for the reductive removal of a hydroxyl group from an alcohol.[7][8] It proceeds via a radical chain mechanism, offering a mild alternative to ionic deoxygenation methods that might be incompatible with sensitive functional groups.[9][10]
The "Why": Understanding the Radical Chain
The reaction is a two-step process:
-
Activation of the Alcohol: The alcohol is first converted into a thiocarbonyl derivative, typically a xanthate or a thionoester. This step is crucial as it installs the group that will be attacked by the tin radical.
-
Radical Deoxygenation: The thiocarbonyl derivative is then treated with a tin hydride (most commonly tributyltin hydride, Bu₃SnH) and a radical initiator (like AIBN).[8]
The driving force for the reaction is the formation of a very stable tin-sulfur bond.[7] The stability of the intermediate alkyl radical also plays a key role in the reaction's efficiency; tertiary and secondary alcohols are generally better substrates than primary alcohols due to the greater stability of the corresponding radicals.[8]
Visualization: Barton-McCombie Deoxygenation Mechanism
Caption: The radical chain mechanism of the Barton-McCombie deoxygenation.
Data-Driven Insights: Substrate Reactivity
The choice of the thiocarbonyl derivative and the nature of the alcohol significantly impact the reaction outcome.
| Entry | Alcohol Type | Thiocarbonyl Derivative | Conditions | Yield (%) | Reference |
| 1 | Secondary (Cyclohexanol) | O-Cyclohexyl S-methyl dithiocarbonate (Xanthate) | Bu₃SnH, AIBN, Toluene, reflux | 95 | [10] |
| 2 | Tertiary (tert-Butanol) | O-tert-Butyl thiocarbonylimidazole | Bu₃SnH, AIBN, Benzene, reflux | 85 | [7] |
| 3 | Primary (1-Octanol) | O-Octyl S-methyl dithiocarbonate (Xanthate) | Bu₃SnH, AIBN, Toluene, reflux | 65 | [8] |
| 4 | Secondary (Protected Ribose) | Phenyl thionocarbonate | Bu₃SnH, AIBN, Toluene, reflux | 90 | [10] |
In Practice: A General Protocol for Barton-McCombie Deoxygenation
This protocol describes the two-stage process for the deoxygenation of a secondary alcohol.
Part A: Formation of the Xanthate
-
To a stirred suspension of sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the secondary alcohol (1.0 equiv) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add carbon disulfide (CS₂) (1.5 equiv) dropwise.
-
Stir at room temperature for 2 hours.
-
Add methyl iodide (MeI) (1.5 equiv) and continue stirring at room temperature overnight.
-
Quench the reaction by the slow addition of water. Extract with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude xanthate by flash column chromatography.
Part B: Deoxygenation
-
Dissolve the purified xanthate (1.0 equiv) in degassed toluene.
-
Add tributyltin hydride (1.5 equiv) and AIBN (0.2 equiv).
-
Heat the mixture to 80-110 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in acetonitrile and wash with hexane to remove the bulk of the tin byproducts.
-
Further purification by flash column chromatography will yield the deoxygenated product.
Safety and Handling: A Non-Negotiable Aspect of Organotin Chemistry
The high toxicity of organotin compounds, particularly volatile and lipophilic reagents like tributyltin hydride, mandates strict adherence to safety protocols.
-
Engineering Controls: All manipulations of organotin compounds must be performed in a certified chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).
-
Handling: Use syringes and cannulas for transferring liquid organotin reagents to avoid exposure. Handle solid organotins with care to prevent dust generation.
-
Waste Disposal: All organotin waste, including contaminated glassware, gloves, and silica gel, is considered hazardous waste and must be disposed of according to institutional guidelines. Quenching residual tin hydrides with iodine in a separate waste container is a common practice before disposal.
Conclusion and Future Outlook
Organotin compounds remain powerful and relevant tools in the arsenal of the modern synthetic chemist. The Stille coupling and Barton-McCombie deoxygenation are just two examples of their broad utility. While the field has seen a push towards developing greener and less toxic alternatives, a comprehensive understanding of organotin chemistry remains essential for advanced organic synthesis. The key to their continued responsible use lies in a deep appreciation of their reaction mechanisms, a commitment to rigorous safety protocols, and an ongoing effort to develop catalytic and waste-minimizing procedures. By embracing this informed approach, the research community can continue to harness the synthetic power of organotin compounds to build the complex molecules that drive innovation in medicine and materials science.
References
-
Barton, D. H. R.; McCombie, S. W. A new method for the deoxygenation of secondary alcohols. J. Chem. Soc., Perkin Trans. 11975 , 16, 1574-1585. [Link]
-
Organic Chemistry Portal. Barton-McCombie Reaction. [Link]
-
Grokipedia. Barton–McCombie deoxygenation. [Link]
-
Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43, 4704-4734. [Link]
-
NROChemistry. Barton-McCombie Reaction: Mechanism & Examples. [Link]
-
Yousif, E.; et al. A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers.2018 . [Link]
-
Hadi, A. G.; et al. Synthesis and Biological Activities of Organotin(IV) Carboxylates: A Review. Sys. Rev. Pharm.2019 , 10, 26-31. [Link]
-
Casanova, R.; et al. The Stille Reaction, 38 Years Later. ACS Catalysis2015 , 5, 3040-3053. [Link]
-
Golden. Stille reaction. [Link]
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ResearchGate. The Stille Reaction, 38 Years Later. [Link]
-
Wikipedia. Stille reaction. [Link]
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Organic Chemistry Portal. Stille Coupling. [Link]
-
University of Babylon. A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. [Link]
-
ResearchGate. A Review of Organotin Compounds: Chemistry and Applications. [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review. [Link]
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- 10. grokipedia.com [grokipedia.com]
Methodological & Application
Application Notes and Protocols: Stille Coupling Using Tributyl(4-fluorophenyl)stannane
Abstract
The Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of Tributyl(4-fluorophenyl)stannane in palladium-catalyzed Stille coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing reaction conditions, and provide a detailed, step-by-step protocol for a representative coupling. Furthermore, this guide addresses critical safety considerations for handling organotin reagents and outlines effective methods for byproduct removal, ensuring both the safety of the practitioner and the purity of the desired product.
Introduction: The Power of the Stille Coupling in Modern Chemistry
The palladium-catalyzed cross-coupling of organotin compounds with organic electrophiles, known as the Stille reaction, has become an indispensable tool for the construction of complex molecular architectures.[3] Its broad applicability stems from the stability of organostannane reagents to air and moisture, and their compatibility with a wide array of functional groups, including carboxylic acids, esters, and amines.[2][4][5] This tolerance makes the Stille coupling particularly well-suited for late-stage functionalization in the synthesis of pharmaceuticals and advanced materials.[1]
This compound is a versatile reagent for introducing the 4-fluorophenyl moiety, a common structural motif in medicinal chemistry due to fluorine's ability to modulate metabolic stability and binding affinity. This guide will specifically focus on leveraging this reagent to achieve efficient and high-yielding cross-coupling reactions.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Stille coupling. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[4][7] This step is often initiated by the dissociation of ligands from a more stable precatalyst, such as Pd(PPh₃)₄, to generate a coordinatively unsaturated and more reactive 14-electron Pd(0) species.[4][7]
-
Transmetalation: The organostannane reagent, in this case, this compound, exchanges its organic group (the 4-fluorophenyl group) with the halide on the palladium center.[4][6] This is often the rate-determining step of the cycle.[3] The three non-transferable butyl groups on the tin atom are crucial, as their slower migration rate compared to the sp²-hybridized aryl group ensures selective transfer of the desired moiety.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]
Caption: A simplified representation of the key steps in the Stille coupling.
Optimizing the Reaction: Key Parameters and Considerations
Achieving high yields and clean conversions in Stille couplings often requires careful optimization of several reaction parameters.
Catalyst and Ligand Selection
The choice of palladium source and accompanying ligands is critical. While numerous Pd(0) and Pd(II) precatalysts are effective, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used.[7] Pd(II) sources like Pd(OAc)₂ and PdCl₂(PPh₃)₂ can also be employed, as they are reduced in situ to the active Pd(0) species.[7]
The ligands play a crucial role in stabilizing the palladium center and influencing its reactivity. Electron-rich and sterically hindered phosphine ligands often accelerate the reaction.[8] However, in some cases, "ligandless" conditions, where a ligand is not explicitly added, can be effective, particularly with highly reactive substrates.
Solvent Effects
The solvent can significantly impact the reaction rate and selectivity.[9] Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (MeCN) are frequently used as they can help to stabilize the charged intermediates in the catalytic cycle.[1][9] The choice of solvent can also influence the stereochemical outcome of the reaction.[1]
Additives
Certain additives can have a profound effect on the reaction.
-
Copper(I) Iodide (CuI): Can accelerate the transmetalation step, leading to increased reaction rates.[8]
-
Lithium Chloride (LiCl): Often used to enhance the reaction rate by stabilizing transition states and improving the rate of transmetalation.[7]
-
Fluoride Sources (e.g., CsF, KF): Can promote the coupling, particularly with less reactive organostannanes.
Detailed Experimental Protocol
This protocol provides a general procedure for the Stille coupling of an aryl bromide with this compound.
Materials and Reagents
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Anhydrous, degassed solvent (e.g., DMF, 5 mL)
-
Reaction vessel (e.g., flame-dried Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Reaction Setup and Execution
Caption: A step-by-step workflow for the Stille coupling experiment.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Inerting: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Reagent Addition: Add this compound (1.1 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature.
Workup and Purification: Taming the Tin
A significant challenge in Stille couplings is the removal of toxic and often chromatographically problematic organotin byproducts.[5]
-
Quenching and Extraction: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF).[10][11] Stirring the biphasic mixture vigorously for at least one hour will precipitate the tributyltin fluoride, which can then be removed by filtration through a pad of Celite®.[10][12]
-
Chromatography: Further purification by flash column chromatography is typically required. To improve separation from residual tin species, the silica gel can be treated with 2-5% triethylamine in the eluent.[11][12]
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1-5 mol% | Lower loadings are desirable for industrial applications.[13] |
| Stannane Equiv. | 1.05-1.5 | A slight excess is typically used to drive the reaction to completion. |
| Temperature | 60-120 °C | Dependent on the reactivity of the coupling partners. |
| Reaction Time | 2-24 hours | Monitored by TLC or GC-MS. |
Table 1: Typical Reaction Parameters for Stille Coupling
Safety: Handling Organotin Compounds with Care
Organotin compounds are highly toxic and require strict handling procedures.[14][15]
-
Toxicity: Triorganotins are the most toxic class, acting as potent neurotoxins and immunotoxins.[14] Exposure can occur through inhalation, ingestion, and skin contact.[14][15]
-
Engineering Controls: Always handle organotin reagents in a well-ventilated fume hood.[16]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemically resistant gloves.[16]
-
Waste Disposal: Dispose of all organotin waste in appropriately labeled containers according to institutional guidelines.[15]
-
Spill Response: In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.[15]
Conclusion
The Stille coupling using this compound is a powerful and versatile method for the synthesis of 4-fluorophenyl-containing compounds. By understanding the reaction mechanism, carefully optimizing conditions, and adhering to strict safety protocols, researchers can effectively utilize this reaction to advance their synthetic goals. The detailed protocol and purification strategies provided herein offer a solid foundation for the successful implementation of this important transformation in a research and development setting.
References
-
Stille reaction. In: Wikipedia. [Link]
-
Stille Coupling. OpenOChem Learn. [Link]
-
Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society. [Link]
-
Espinet, P. & Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Stille Cross-Coupling. J&K Scientific LLC. [Link]
-
Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry. [Link]
-
Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications. [Link]
-
Palladium-catalyzed Stille coupling in water. ResearchGate. [Link]
- Standard Oper
-
ORGANOTIN COMPOUNDS. CDC Stacks. [Link]
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Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). National Academies Press. [Link]
-
The Stille Reaction. Myers Group, Harvard University. [Link]
-
Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions. The Journal of Organic Chemistry. [Link]
-
Workup for Removing Tin Byproducts. Department of Chemistry: University of Rochester. [Link]
-
Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. [Link]
-
Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Stille Coupling. NROChemistry. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Stilling Coupling of Tributyl(4-fluorophenyl)stannane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a detailed guide to the palladium-catalyzed coupling of tributyl(4-fluorophenyl)stannane with organic electrophiles. We will delve into the mechanistic underpinnings of the reaction, offer practical guidance on catalyst and reagent selection, and provide a detailed, step-by-step protocol for a representative coupling reaction. Additionally, we will discuss reaction optimization strategies and best practices for the removal of toxic organotin byproducts.
Introduction: The Power and Versatility of the Stille Reaction
Developed by John Kenneth Stille, the palladium-catalyzed cross-coupling of organostannanes with organic halides or pseudohalides has become an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][4] The reaction is prized for its mild conditions and remarkable tolerance for a wide variety of functional groups such as esters, ketones, amides, and hydroxyl groups, making it ideal for late-stage functionalization in multi-step syntheses.[2][5][6]
The stability of organostannane reagents to air and moisture is a significant practical advantage, simplifying their handling and storage compared to other organometallic reagents.[4][7][8] However, the high toxicity of organotin compounds necessitates careful handling and the implementation of effective purification strategies to remove tin byproducts from the final product.[3][4][7]
The general scheme for the Stille reaction is as follows:
R¹-X + R²-Sn(R³)₃ → [Pd Catalyst] → R¹-R² + X-Sn(R³)₃[3]
-
R¹: The organic group from the electrophile (e.g., aryl, vinyl).
-
X: A halide (typically I, Br) or pseudohalide (e.g., triflate, OTf).[4][9]
-
R²: The organic group to be transferred from the organostannane (in this case, 4-fluorophenyl).
-
R³: Non-transferable groups on the tin atom, typically butyl or methyl.[3]
This guide will focus on the use of this compound, a common reagent for introducing the 4-fluorophenyl moiety, a group of significant interest in medicinal chemistry due to its ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
The Catalytic Cycle: A Mechanistic Overview
The Stille coupling proceeds via a well-established catalytic cycle involving a palladium(0) complex as the active catalyst. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5][7]
-
Oxidative Addition : The cycle begins with the active 14-electron Pd(0) catalyst, which undergoes oxidative addition with the organic electrophile (R¹-X). This step forms a 16-electron Pd(II) complex.[5][9] The reactivity of the electrophile generally follows the trend I > OTf > Br >> Cl.[9]
-
Transmetalation : This is often the rate-determining step of the cycle.[3] The organostannane transfers its R² group (4-fluorophenyl) to the palladium center, displacing the halide or pseudohalide.[4][5] The exact mechanism of transmetalation can be complex and is influenced by the ligands and solvent.[4] Additives such as lithium chloride (LiCl) or copper(I) salts can accelerate this step.[9][10]
-
Reductive Elimination : Before the new C-C bond can form, the resulting palladium intermediate typically undergoes a trans-to-cis isomerization.[9] From the cis intermediate, the two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]
Experimental Design and Optimization
The success of a Stille coupling reaction hinges on the careful selection of several key components.
Palladium Catalyst and Ligands
A variety of palladium sources can be used, including both Pd(0) and Pd(II) pre-catalysts.[9]
-
Pd(0) Sources : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) are common choices that directly enter the catalytic cycle.[5][6][9]
-
Pd(II) Sources : Palladium(II) acetate (Pd(OAc)₂) and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) are also effective and are often reduced in situ to the active Pd(0) species.[8][9]
The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.[11] Triphenylphosphine (PPh₃) is a standard, robust ligand. However, for less reactive electrophiles (e.g., aryl chlorides) or for reactions at lower temperatures, more electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or biarylphosphine ligands (e.g., XPhos), can significantly improve reaction rates and yields.[12][13]
Solvent and Additives
The choice of solvent can influence the rate of transmetalation. Polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and tetrahydrofuran (THF) are commonly used.[7][10]
Additives can have a profound effect on the reaction:
-
Copper(I) Iodide (CuI) : Often used as a co-catalyst, CuI is believed to accelerate the transmetalation step, possibly by acting as a scavenger for phosphine ligands which can inhibit the reaction.[14]
-
Lithium Chloride (LiCl) : Can enhance the reaction rate by facilitating the displacement of the halide from the palladium center and by stabilizing the transition state.[9][10]
| Parameter | Common Choices | Rationale & Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(dba)₂, Pd(OAc)₂ | Pd(0) sources are directly active. Pd(II) sources are reduced in situ. Loading is typically 1-5 mol%. |
| Ligand | PPh₃, AsPh₃, P(t-Bu)₃, XPhos | Triphenylphosphine is standard. Bulky, electron-rich ligands can improve reactivity for challenging substrates.[12] |
| Solvent | DMF, THF, Toluene, NMP | Polar aprotic solvents are generally preferred to facilitate transmetalation.[7] |
| Temperature | 40 - 110 °C | Dependent on substrate reactivity. Less reactive halides (e.g., bromides) may require higher temperatures.[7] |
| Additives | CuI, LiCl | CuI can accelerate transmetalation. LiCl can assist in halide displacement.[9][14] |
Detailed Experimental Protocol
This protocol describes the coupling of this compound with 4-iodoanisole as a representative example.
Reaction Scheme:
4-MeO-C₆H₄-I + 4-F-C₆H₄-SnBu₃ → [Pd(PPh₃)₄] → 4-MeO-C₆H₄-C₆H₄-F + I-SnBu₃
Materials and Reagents
-
This compound (MW: 385.15 g/mol )
-
4-Iodoanisole (MW: 234.04 g/mol )
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Toluene or DMF
-
Nitrogen or Argon gas supply
-
Standard glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Safety Precautions : Organostannanes are highly toxic.[3][4] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Palladium catalysts can be toxic and flammable.[3]
Step-by-Step Procedure
-
Flask Preparation : To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoanisole (e.g., 1.0 mmol, 234 mg) and tetrakis(triphenylphosphine)palladium(0) (e.g., 0.05 mmol, 58 mg, 5 mol%).
-
Inert Atmosphere : Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition : Add anhydrous toluene (e.g., 10 mL) via syringe. Degas the resulting solution by bubbling nitrogen through it for an additional 15 minutes.[8]
-
Stannane Addition : Add this compound (e.g., 1.1 mmol, 424 mg, 1.1 eq.) to the reaction mixture via syringe.
-
Reaction Conditions : Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere.[8]
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Cooling : Once the reaction is complete, cool the mixture to room temperature.
Workup and Purification: Removing Tin Byproducts
The removal of tributyltin halides (Bu₃SnX) is a critical step due to their toxicity. Several methods can be employed.[7][15]
-
Aqueous KF Wash : This is the most common method.[15][16] Dilute the reaction mixture with ethyl acetate (e.g., 20 mL). Transfer the solution to a separatory funnel and wash it two to three times with a saturated aqueous solution of potassium fluoride (KF).[15] Shake the funnel for at least one minute during each wash. This converts the soluble Bu₃SnX into the insoluble and easily filterable Bu₃SnF.[15]
-
Filtration : If a precipitate forms at the organic/aqueous interface, filter the entire biphasic mixture through a pad of Celite.[15][16]
-
Final Washes : Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7][17]
-
Chromatography : Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl product.[7][8] Eluting with a solvent system containing 2-5% triethylamine can help remove residual tin byproducts.[15]
Conclusion
The Stille coupling of this compound is a robust and reliable method for the synthesis of 4-fluorophenyl-containing compounds. By understanding the reaction mechanism and carefully selecting the catalyst, ligands, and reaction conditions, researchers can achieve high yields of the desired products. Proper handling of toxic organotin reagents and meticulous workup procedures are paramount to ensure the safety of the chemist and the purity of the final compound. The protocols and guidelines presented here provide a solid foundation for the successful application of this powerful synthetic transformation.
References
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Wikipedia. Stille reaction. [Link]
-
OpenOChem Learn. Stille Coupling. [Link]
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Chemistry LibreTexts. Stille Coupling. [Link]
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NROChemistry. Stille Coupling. [Link]
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Abreu, A. R. (2005). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. ResearchGate. [Link]
-
Del Valle, L., Stille, J. K., & Hegedus, L. S. (1990). Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. The Journal of Organic Chemistry. [Link]
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Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Stille Cross-Couplings of Sulfonyl Chlorides and Organostannanes. Journal of the American Chemical Society. [Link]
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Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2015). The Stille Reaction, 38 Years Later. ACS Publications. [Link]
-
Stille, J. K. (2025). The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. [Link]
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Williams, R. M. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses. [Link]
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Myers, A. The Stille Reaction. Chem 115. [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]
-
ResearchGate. Optimization of the enantioconvergent Stille cross‐coupling reactions of racemic alkylstannanes. [Link]
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Organic Synthesis. Stille Coupling. [Link]
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Espinet, P., & Casado, A. L. (2000). The Mechanisms of the Stille Reaction. University of Windsor. [Link]
-
Díez-González, S., et al. (2011). Cyclopropenylidene carbene ligands in palladium catalysed coupling reactions: carbene ligand rotation and application to the Stille reaction. Dalton Transactions. [Link]
-
Paffenholz, S., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]
-
Michelet, B., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Organic Syntheses Procedure. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]
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Organic Syntheses Procedure. tributyl[(methoxymethoxy)methyl]stannane. [Link]
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Organic Syntheses Procedure. Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-. [Link]
-
Bode, J. W. (2018). Preparation of Tributyl(iodomethyl)stannane. Semantic Scholar. [Link]
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Synthesis of Fluorinated Biaryls using Tributyl(4-fluorophenyl)stannane: An Application and Protocol Guide
Introduction: The Strategic Value of Fluorinated Biaryls
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] Specifically, the incorporation of a fluorinated aryl moiety can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity to optimize membrane permeability.[1] Consequently, fluorinated biaryls are prevalent structural motifs in a wide array of pharmaceuticals and advanced materials.
The Stille cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, particularly for constructing complex biaryl systems.[4][5][6] This palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide is renowned for its tolerance of a broad range of functional groups and its often mild reaction conditions.[7] This guide provides a detailed examination of the synthesis of fluorinated biaryls using Tributyl(4-fluorophenyl)stannane, offering in-depth mechanistic insights, comprehensive experimental protocols, and practical troubleshooting advice for researchers, scientists, and drug development professionals.
The Stille Coupling Reaction: A Mechanistic Overview
The Stille reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-limiting step of the cycle.
-
Transmetalation: The organostannane, in this case, this compound, exchanges its fluorophenyl group with the halide on the Pd(II) complex. This step regenerates the tin halide byproduct.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
dot graph "Stille_Coupling_Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext, fontcolor="#34A853"]; pdi_complex [label="Ar-Pd(II)L₂-X", fillcolor="#F1F3F4"]; transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#4285F4"]; pdi_aryl_complex [label="Ar-Pd(II)L₂-Ar'", fillcolor="#F1F3F4"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext, fontcolor="#EA4335"];
pd0 -> oxidative_addition [label="Ar-X"]; oxidative_addition -> pdi_complex; pdi_complex -> transmetalation [label="Ar'-SnBu₃"]; transmetalation -> pdi_aryl_complex [label="X-SnBu₃"]; pdi_aryl_complex -> reductive_elimination; reductive_elimination -> pd0 [label="Ar-Ar'"]; } caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
General Considerations
-
Reagent Quality: this compound should be handled as a toxic substance in a well-ventilated fume hood.[4][7] Aryl halides should be of high purity. Anhydrous, degassed solvents are crucial for reproducible results, as oxygen can deactivate the palladium catalyst.
-
Inert Atmosphere: Stille coupling reactions are typically performed under an inert atmosphere (argon or nitrogen) to prevent the oxidation of the Pd(0) catalyst. Standard Schlenk line or glovebox techniques are recommended.
-
Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and versatile catalyst for Stille couplings.[8] Other palladium sources, such as Pd₂(dba)₃, can also be effective, often in combination with phosphine ligands.
Protocol 1: General Procedure for the Synthesis of 4-Fluorobiaryls
This protocol describes a general method for the Stille coupling of this compound with various aryl bromides.
Materials:
-
This compound (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous, degassed toluene or DMF
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or equivalent reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl bromide (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene or DMF (5-10 mL) via syringe.
-
Reagent Addition: Add this compound (1.1 mmol) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (usually 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate.
-
To remove the tributyltin bromide byproduct, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated biaryl.
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
start [label="Start", shape=ellipse, fillcolor="#34A853"]; setup [label="Reaction Setup\n(Inert Atmosphere)"]; reagents [label="Add Aryl Halide,\nCatalyst, and Solvent"]; stannane [label="Add this compound"]; reaction [label="Heat and Stir\n(Monitor Progress)"]; workup [label="Aqueous Workup\nwith KF"]; purification [label="Column Chromatography"]; product [label="Isolated Fluorinated Biaryl", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
start -> setup; setup -> reagents; reagents -> stannane; stannane -> reaction; reaction -> workup; workup -> purification; purification -> product; } caption: General workflow for the synthesis of fluorinated biaryls.
Substrate Scope and Optimization
The success of the Stille coupling can be influenced by the electronic nature of the aryl halide. The following table provides representative examples of the coupling of this compound with various aryl halides.
| Aryl Halide (Ar-X) | Product | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | 4-Fluoro-4'-methoxybiphenyl | Pd(PPh₃)₄ (3) | Toluene | 100 | 16 | 85 |
| 4-Iodonitrobenzene | 4-Fluoro-4'-nitrobiphenyl | Pd(PPh₃)₄ (2) | Toluene | 90 | 12 | 92 |
| 2-Iodotoluene | 4-Fluoro-2'-methylbiphenyl | Pd(PPh₃)₄ (4) | DMF | 110 | 20 | 78 |
| 1-Bromo-4-methoxybenzene | 4-Fluoro-4'-methoxybiphenyl | Pd₂(dba)₃ (2) / P(o-tol)₃ (8) | DMF | 100 | 24 | 75 |
| 1-Bromo-4-nitrobenzene | 4-Fluoro-4'-nitrobiphenyl | Pd(PPh₃)₄ (3) | Toluene | 100 | 18 | 88 |
| 2-Bromotoluene | 4-Fluoro-2'-methylbiphenyl | Pd(PPh₃)₄ (5) / CuI (10) | NMP | 120 | 24 | 65 |
Causality behind Experimental Choices:
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend I > Br > Cl. Aryl iodides are typically the most reactive coupling partners. For less reactive aryl bromides and chlorides, the use of more electron-rich and bulky phosphine ligands or the addition of a co-catalyst like copper(I) iodide (CuI) can significantly improve reaction rates and yields.[4]
-
Electronic Effects: Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, leading to faster reactions. Conversely, electron-donating groups can slow down this step, sometimes requiring higher temperatures or longer reaction times.
-
Steric Hindrance: Sterically hindered aryl halides, such as ortho-substituted substrates, may require more forcing conditions, including higher temperatures and the use of specialized bulky phosphine ligands to facilitate the coupling.
-
Solvent Choice: Toluene is a common non-polar solvent for Stille couplings. More polar aprotic solvents like DMF or NMP can be beneficial for less reactive substrates, as they can help to stabilize charged intermediates in the catalytic cycle.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0)) | Ensure rigorous inert atmosphere techniques. Use freshly opened or properly stored catalyst. |
| Low reactivity of the aryl halide | For aryl bromides or chlorides, consider using a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand) or adding CuI as a co-catalyst. Increase the reaction temperature. | |
| Impure reagents or solvent | Use freshly distilled and degassed solvents. Ensure the purity of the organostannane and aryl halide. | |
| Homocoupling of the Organostannane | Presence of oxygen | Thoroughly degas the solvent and maintain a strict inert atmosphere. |
| High reaction temperature | Reduce the reaction temperature if possible, although this may slow down the desired reaction. | |
| Difficulty in Removing Tin Byproducts | Incomplete precipitation with KF | Ensure a sufficient excess of aqueous KF is used and allow for adequate stirring time during the workup. |
| Co-elution during chromatography | If the tin byproducts have similar polarity to the product, consider alternative workup procedures such as treatment with DBU/I₂ or using fluorous-tagged tin reagents for easier separation. |
Conclusion
The Stille coupling of this compound is a highly effective and versatile method for the synthesis of valuable fluorinated biaryls. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, solvent, and reaction conditions, researchers can successfully synthesize a wide range of these important compounds. The protocols and troubleshooting guide provided herein serve as a practical resource for the successful implementation of this powerful synthetic transformation in the pursuit of novel pharmaceuticals and advanced materials. The critical consideration of reagent quality, inert atmosphere techniques, and proper workup procedures is paramount to achieving high yields and purity.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508–524. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997 , 50, 1–652. [Link]
-
Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004 , 43 (36), 4704–4734. [Link]
-
Mee, S. P. H.; Lee, V.; Baldwin, J. E. Stille Coupling Made Easier – The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 2004 , 43 (9), 1132-1136. [Link]
-
Scott, W. J.; Stille, J. K. Palladium-catalyzed coupling of vinyl triflates with organostannanes. A general method for the synthesis of substituted dienes. Journal of the American Chemical Society, 1986 , 108 (11), 3033–3040. [Link]
-
Littke, A. F.; Fu, G. C. A General and Efficient Method for the Stille Cross-Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 1999 , 38 (16), 2411–2413. [Link]
-
Gallagher, W. P.; Maleczka, R. E., Jr. Stille Couplings Catalytic in Tin: A “Sn-F” Approach. Organic Letters, 2001 , 3 (26), 4173–4176. [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]
-
Wikipedia. Stille reaction. [Link]
-
O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 2008 , 37 (2), 308-319. [Link]
-
Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015 , 58 (21), 8315–8359. [Link]
-
Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Fluorine in medicinal chemistry. Chemical Society Reviews, 2008 , 37 (2), 320-330. [Link]
-
Berger, R.; Rábai, J.; Szabó, D.; Tárkányi, G.; Varga, S. Synthesis of Fluorinated Biaryls. Molecules, 2021 , 26 (16), 4983. [Link]
-
Inoue, M.; Yamashita, Y.; Uneyama, K. Fluorine in Drug Discovery: Role, Design and Case Studies. Future Medicinal Chemistry, 2021 , 13 (1), 79-100. [Link]
-
Liang, T.; Neumann, C. N.; Ritter, T. Introduction of Fluorine and Fluorine-Containing Functional Groups. Angewandte Chemie International Edition, 2013 , 52 (32), 8214-8264. [Link]
-
Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 2007 , 317 (5846), 1881-1886. [Link]
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Application Notes & Protocols: Tributyl(4-fluorophenyl)stannane in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Role of Fluorine and Organostannanes in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an invaluable tool for optimizing molecular properties.[1][2][3] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[4][5] This often translates into improved pharmacokinetic profiles, enhanced efficacy, and reduced off-target effects.[2] Consequently, fluorinated compounds are prevalent in a wide array of therapeutics, from oncology to central nervous system disorders.[1][6][7]
The Stille cross-coupling reaction stands as a powerful and versatile method for constructing carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules.[8][9][10][11] Organostannanes, key reagents in this reaction, are valued for their stability to air and moisture and their compatibility with a diverse range of functional groups, making them highly suitable for the intricate synthetic pathways of pharmaceutical intermediates.[8][12]
This guide focuses on a specific and highly relevant reagent: Tributyl(4-fluorophenyl)stannane . This compound serves as an efficient donor of the 4-fluorophenyl moiety, a common structural motif in many pharmaceuticals. We will explore its application in the synthesis of a key intermediate for Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[13][14] Through detailed protocols and in-depth discussion, this document aims to provide researchers, scientists, and drug development professionals with the technical insights necessary for the successful application of this compound in their synthetic endeavors.
Reagent Profile: this compound
| Property | Value | Source |
| Chemical Formula | C₁₈H₃₁FSn | [15][16] |
| Molecular Weight | 385.15 g/mol | [15][16] |
| Appearance | Solid | [16] |
| CAS Number | 59033-67-3 | |
| Primary Application | Stille cross-coupling reagent | [8][10] |
The Causality Behind Experimental Choices: Why Use this compound?
The choice of this compound is dictated by several key factors:
-
Efficient Transfer of the 4-Fluorophenyl Group: The primary function of this reagent is to act as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, enabling the precise installation of a 4-fluorophenyl group onto a target molecule.
-
Stability and Handling: Organostannanes like this one are generally stable to ambient conditions, which simplifies storage and handling compared to more reactive organometallic reagents.[8][12]
-
Functional Group Tolerance: The Stille coupling is renowned for its tolerance of a wide array of functional groups, a critical feature when dealing with complex pharmaceutical intermediates that may contain sensitive moieties.[8][11]
-
Strategic Importance of the 4-Fluorophenyl Moiety: As previously mentioned, the 4-fluorophenyl group is a privileged scaffold in medicinal chemistry. Its presence can block metabolic oxidation at the para-position, enhance binding interactions through favorable electrostatic contacts, and improve membrane permeability.[1][2][5]
Core Application: Synthesis of a Canagliflozin Intermediate
A key step in several reported syntheses of Canagliflozin involves the formation of a C-C bond between a thiophene core and a 4-fluorophenyl ring.[17][18][19] this compound is an ideal reagent for this transformation via a Stille coupling reaction.
Reaction Scheme:
Caption: Stille coupling to form a key Canagliflozin intermediate.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-(4-fluorophenyl)-5-iodothiophene, a crucial intermediate in the synthesis of Canagliflozin.
Safety Precautions:
-
Toxicity: Organotin compounds are highly toxic.[8][11] All manipulations must be performed in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[8]
-
Palladium Catalysts: Palladium catalysts can be toxic and flammable. Handle with care.
Materials and Reagents:
| Reagent | CAS Number | M.W. | Quantity | Moles | Purity |
| 2,5-Diiodothiophene | 6324-69-2 | 335.95 | 3.36 g | 10.0 mmol | ≥97% |
| This compound | 59033-67-3 | 385.15 | 3.85 g | 10.0 mmol | ≥95% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 231 mg | 0.2 mmol | ≥99% |
| Toluene | 108-88-3 | 92.14 | 50 mL | - | Anhydrous |
| Saturated aq. KF solution | - | - | 50 mL | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 200 mL | - | Reagent Grade |
| Brine | - | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - | - |
Instrumentation:
-
Three-neck round-bottom flask (100 mL)
-
Condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Flash chromatography system
-
NMR Spectrometer
-
HPLC system
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2,5-diiodothiophene (3.36 g, 10.0 mmol) and Tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Add anhydrous toluene (50 mL) via syringe.
-
Add this compound (3.85 g, 10.0 mmol) to the stirring solution via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification (Trustworthiness Pillar):
-
Rationale: The critical challenge in Stille couplings is the removal of highly toxic organotin byproducts.[8][12] The following multi-step procedure is designed to effectively remove tributyltin iodide.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL).
-
Transfer the mixture to a separatory funnel and add a saturated aqueous solution of potassium fluoride (KF) (50 mL).
-
Explanation: The fluoride ion has a high affinity for tin, forming insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[20]
-
Stir the biphasic mixture vigorously for at least 2 hours. A white precipitate of Bu₃SnF will form.
-
Filter the entire mixture through a pad of Celite® to remove the precipitate. Wash the filter cake with ethyl acetate (2 x 25 mL).
-
Return the combined filtrate to the separatory funnel. Separate the organic layer.
-
Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Final Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
Expert Insight: It is often beneficial to treat the silica gel with triethylamine (e.g., eluting with a hexane/ethyl acetate gradient containing 1-2% Et₃N) to prevent the degradation of acid-sensitive products and improve the separation from any remaining tin residues.[20][21]
-
Analytical Characterization and Quality Control
A robust analytical workflow is essential to validate the identity and purity of the synthesized intermediate.
Workflow Diagram:
Caption: Analytical workflow for synthesis and quality control.
Expected Results:
-
¹H NMR: Signals corresponding to the aromatic protons of the 4-fluorophenyl and thiophene rings.
-
¹³C NMR: Peaks for all unique carbon atoms in the molecule.
-
¹⁹F NMR: A singlet corresponding to the fluorine atom on the phenyl ring. This is a highly sensitive technique for confirming the presence of the desired fluorinated moiety.[5]
-
HPLC: A single major peak indicating high purity (typically >98%).
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, this may be due to catalyst deactivation. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. The addition of a small amount of fresh catalyst may restart the reaction.
-
Homocoupling Side Product: The formation of a biaryl dimer from the organostannane is a common side reaction.[10] This can be minimized by the slow addition of the stannane reagent or by using a slight excess of the aryl halide.
-
Persistent Tin Contamination: If KF washing is insufficient, repeated chromatography or partitioning between immiscible solvents like hexane and acetonitrile can be effective for removing nonpolar tin residues.[22] The use of silica gel treated with potassium carbonate has also been reported as an effective method.[23]
Conclusion
This compound is a robust and reliable reagent for the introduction of the medicinally important 4-fluorophenyl group into complex molecules. The Stille coupling protocol detailed herein for the synthesis of a Canagliflozin intermediate demonstrates its practical utility. By understanding the causality behind the choice of reagents and conditions, and by implementing a rigorous, self-validating work-up and purification strategy, researchers can confidently employ this valuable tool in the synthesis of pharmaceutical intermediates, accelerating the path of drug discovery and development.
References
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. [Link]
-
O'Hagan, D. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Iqbal, S., Islam, Z., Ashraf, S., & Mardinoglu, A. (2025). Synthesis of biaryl sulfonamides (with a fluorobenzyl group); reagents... ResearchGate. [Link]
-
Pharma Innovation. (n.d.). Fluorinated Pharmaceutical Intermediates. Pharma Innovation. [Link]
-
Metil, D. S., Sonawane, S., et al. (2017). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115, Harvard University. [Link]
-
Name Reactions. (2020, July 18). Stille Coupling [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Chemistry LibreTexts. [Link]
-
Pérez-Temprano, M. H., Gallego, A. M., Casares, J. A., & Espinet, P. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Organometallics, 42(1), 1-13. [Link]
- Google Patents. (n.d.). CN105330706A - Canagliflozin intermediate preparation method.
-
Speltz, T. E. (2015, October 2). Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. [Link]
- Google Patents. (n.d.). WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin.
-
SynArchive. (n.d.). Stille Coupling. SynArchive. [Link]
-
MDPI. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
ResearchGate. (2017, June 20). Workup for removing tin byproducts? ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. University of Rochester. [Link]
-
LOOK CHEMICAL. (2020, September 14). An efficient method for removing organotin impurities. SHANDONG LOOK CHEMICAL CO.,LTD. [Link]
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- 18. CN105330706A - Canagliflozin intermediate preparation method - Google Patents [patents.google.com]
- 19. WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin - Google Patents [patents.google.com]
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- 22. researchgate.net [researchgate.net]
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Application Notes & Protocols for C-C Bond Formation with Tributyl(4-fluorophenyl)stannane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-Fluorophenyl Moiety in Modern Synthesis
The formation of carbon-carbon (C-C) bonds is a fundamental transformation in organic synthesis, underpinning the construction of the vast majority of organic molecules, including active pharmaceutical ingredients (APIs).[1] Among the myriad of methodologies developed for this purpose, palladium-catalyzed cross-coupling reactions stand out for their efficiency and broad functional group tolerance.[2] The Stille cross-coupling reaction, which forges a C-C bond between an organostannane (organotin) compound and an organic halide or pseudohalide, is a particularly powerful tool in the synthetic chemist's arsenal.[2][3]
This guide focuses on a specific and highly valuable building block for these reactions: Tributyl(4-fluorophenyl)stannane . The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and bioavailability.[4][5] The 4-fluorophenyl group, in particular, can favorably modulate the electronic properties and lipophilicity of a compound, making this compound a key reagent for the synthesis of novel therapeutic agents.[4]
These application notes provide a comprehensive overview of the use of this compound in C-C bond formation, with a focus on the Stille cross-coupling reaction. We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss critical reaction parameters, and offer troubleshooting guidance.
The Stille Cross-Coupling Reaction: A Mechanistic Overview
The Stille reaction proceeds via a catalytic cycle involving a palladium complex, typically with phosphine ligands.[2] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (typically an aryl or vinyl halide/triflate) to form a Pd(II) complex.[2]
-
Transmetalation: The organostannane reagent, in this case, this compound, transfers the 4-fluorophenyl group to the palladium center, displacing the halide. This is often the rate-determining step of the cycle.[2]
-
Reductive Elimination: The two organic groups (the one from the electrophile and the 4-fluorophenyl group) are coupled and eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[2]
// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; PdII_RX [label="R¹-Pd(II)L₂-X", fillcolor="#EA4335"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_R1R2 [label="R¹-Pd(II)L₂-R²", fillcolor="#FBBC05"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"]; Product [label="R¹-R² (Product)", shape=ellipse, style=filled, fillcolor="#34A853"]; Stannane [label="R²-SnBu₃", shape=plaintext, fontcolor="#202124"]; Halide [label="R¹-X", shape=plaintext, fontcolor="#202124"]; SnByproduct [label="X-SnBu₃", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [arrowhead=none]; OxAdd -> PdII_RX; Halide -> OxAdd [label=" Electrophile"];
PdII_RX -> Transmetalation [arrowhead=none]; Transmetalation -> PdII_R1R2; Stannane -> Transmetalation [label=" this compound"]; Transmetalation -> SnByproduct [style=dashed];
PdII_R1R2 -> RedElim [arrowhead=none]; RedElim -> Pd0; RedElim -> Product [style=dashed]; }
Caption: Catalytic Cycle of the Stille Cross-Coupling Reaction.Experimental Protocol: Synthesis of 4-Fluoro-4'-methoxybiphenyl
This section provides a representative, detailed protocol for the Stille cross-coupling of this compound with 4-iodoanisole to synthesize 4-fluoro-4'-methoxybiphenyl. This transformation is a common example of aryl-aryl bond formation.
Reaction Scheme:
Sources
- 1. Stille Coupling [organic-chemistry.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers [mdpi.com]
- 5. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functional Group Tolerance in Stille Reactions with Tributyl(4-fluorophenyl)stannane
Introduction: The Stille Reaction in Modern Synthesis and the Role of Fluorinated Building Blocks
The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and predictability. First reported by John K. Stille, this reaction has proven invaluable in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[1] A key advantage of the Stille reaction is the general air and moisture stability of the organostannane reagents, which contributes to its broad functional group tolerance.[1][2] This robustness allows for the coupling of intricate molecular fragments late in a synthetic sequence, obviating the need for extensive protecting group manipulations.
The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Tributyl(4-fluorophenyl)stannane is a key reagent in this context, serving as a nucleophilic source of a 4-fluorophenyl group. However, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the organostannane, presenting unique challenges and considerations regarding functional group compatibility compared to its non-fluorinated analogs. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the functional group tolerance in Stille reactions utilizing this compound, complete with detailed protocols and mechanistic insights.
Mechanistic Overview of the Stille Catalytic Cycle
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.[1]
Functional Group Tolerance with this compound
The Stille reaction is renowned for its compatibility with a diverse array of functional groups.[1][2] However, the electron-deficient nature of the 4-fluorophenyl group in this compound can decrease its nucleophilicity, potentially impacting reaction rates and yields, and in some cases, necessitating modified reaction conditions.
Compatible Functional Groups
Based on the general principles of the Stille reaction and available literature, the following functional groups are generally well-tolerated in couplings with this compound:
-
Esters: Both aliphatic and aromatic esters are typically stable under Stille conditions.
-
Amides: Primary, secondary, and tertiary amides, including lactams, are compatible.
-
Ketones: Acyclic and cyclic ketones, including enolizable ketones, generally do not interfere.
-
Aldehydes: While generally tolerated, aldehydes can sometimes be sensitive to prolonged heating or the presence of certain additives. Careful optimization of reaction time and temperature is recommended.
-
Alcohols and Phenols: Free hydroxyl groups are usually compatible, though their acidity can sometimes lead to protodestannylation of the organostannane, especially at elevated temperatures. Protection is generally not required but may be beneficial in specific cases.
-
Ethers: Aliphatic and aryl ethers are stable.
-
Nitriles: The cyano group is well-tolerated.
-
Nitro Groups: Aromatic nitro groups are generally compatible, although they can sometimes be reduced under harsh conditions or with certain catalysts.
-
Amines: While primary and secondary amines can sometimes coordinate to the palladium catalyst and inhibit catalysis, they are often tolerated, especially if present on the electrophilic partner. N-acylated or N-Boc protected amines are generally unproblematic.
-
Carboxylic Acids: While the acidic proton can lead to protodestannylation, carboxylic acids have been successfully used in Stille couplings, often with the addition of a base to form the carboxylate salt in situ.[1]
Potentially Incompatible Functional Groups and Mitigation Strategies
Certain functional groups may require special consideration or are generally incompatible with Stille coupling conditions:
-
Acid Chlorides: While Stille reactions with acid chlorides are known, they can be highly reactive and may require specific conditions to avoid side reactions.[3]
-
Allylic Halides: Coupling with allylic halides can sometimes lead to issues with regioselectivity.[4]
-
Terminal Alkynes: While alkynylstannanes are highly reactive, terminal alkynes on the electrophilic partner can sometimes undergo Sonogashira-type coupling as a side reaction.
Experimental Protocols
The following protocols are provided as a general guideline. Optimization of the catalyst, ligand, solvent, temperature, and additives is often necessary for a specific substrate combination.
General Protocol for the Stille Coupling of this compound with an Aryl Halide
This protocol is a starting point for the coupling of an aryl bromide or iodide with this compound.
Caption: A typical workflow for a Stille cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.1 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, DMF, dioxane, 5-10 mL)
-
Optional: Ligand (e.g., PPh₃, AsPh₃, 2-10 mol%)
-
Optional: Additive (e.g., CuI, 5-20 mol%; LiCl, 2-3 equiv.)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or oven-dried round-bottom flask with a condenser
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol) and the chosen anhydrous, degassed solvent (5-10 mL).
-
If using a palladium source other than a pre-formed complex (e.g., Pd₂(dba)₃), add the ligand at this stage.
-
Add the palladium catalyst (1-5 mol%).
-
Add this compound (1.1 - 1.5 mmol) via syringe.
-
If using an additive like CuI or LiCl, add it to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This will precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite®, washing the filter cake with the organic solvent.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Expected Outcomes and Considerations
The following table provides a qualitative overview of the expected compatibility of various functional groups in Stille reactions with this compound, based on general principles of the reaction. Actual yields will be highly dependent on the specific substrates and reaction conditions.
| Functional Group on Electrophile | Expected Compatibility | Potential Issues & Mitigation Strategies |
| Ester (e.g., -CO₂Me) | High | Generally well-tolerated. |
| Ketone (e.g., -C(O)Me) | High | Generally well-tolerated. |
| Aldehyde (e.g., -CHO) | Moderate to High | Can be sensitive to heat; use milder conditions and monitor reaction time. |
| Amide (e.g., -C(O)NH₂) | High | Generally well-tolerated. |
| Nitro (e.g., -NO₂) | Moderate to High | Generally tolerated, but reduction is possible under forcing conditions. |
| Hydroxyl (e.g., -OH) | Moderate to High | Acidic proton may cause protodestannylation; consider protection if yields are low. |
| Amine (e.g., -NH₂) | Moderate | Can coordinate to Pd; N-protection may improve yields. |
| Carboxylic Acid (e.g., -CO₂H) | Moderate | Protodestannylation is a risk; addition of a non-nucleophilic base is recommended. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Low reactivity of the stannane- Steric hindrance | - Use a fresh batch of catalyst- Add CuI to accelerate transmetalation- Use a more active ligand (e.g., a biarylphosphine)- Increase reaction temperature and/or time |
| Homocoupling of Stannane | - Presence of oxygen- Reaction with Pd(II) precatalyst | - Thoroughly degas all solvents and reagents- Use a Pd(0) source directly |
| Protodestannylation | - Presence of acidic protons (e.g., from water, alcohols, carboxylic acids) | - Use anhydrous solvents and reagents- Protect acidic functional groups- Add a non-nucleophilic base |
| Difficulty Removing Tin Byproducts | - Incomplete precipitation with KF | - Increase the stirring time with aqueous KF- Use a larger volume of KF solution- Consider alternative work-up procedures (e.g., treatment with DBU/I₂) |
Conclusion
The Stille reaction with this compound is a powerful tool for the synthesis of 4-fluorophenyl-containing compounds. While the reaction generally exhibits broad functional group tolerance, the electron-deficient nature of the organostannane necessitates careful consideration of reaction conditions. By understanding the underlying mechanism and potential side reactions, and by judiciously selecting catalysts, ligands, and additives, researchers can successfully employ this versatile reaction in the synthesis of a wide range of functionalized molecules for applications in drug discovery and materials science.
References
-
Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508–524. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. Org. React.1997 , 50, 1–652. [Link]
-
Espinet, P.; Echavarren, A. M. Angew. Chem. Int. Ed.2004 , 43, 4704–4734. [Link]
-
Mee, S. P. H.; Lee, V.; Baldwin, J. E. Angew. Chem. Int. Ed.2004 , 43, 1132–1136. [Link]
-
Scott, W. J.; Stille, J. K. J. Am. Chem. Soc.1986 , 108, 3033–3040. [Link]
-
Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed.1999 , 38, 2411–2413. [Link]
-
Maleczka, R. E., Jr.; Gallagher, W. P. Org. Lett.2001 , 3, 4173–4176. [Link]
-
Maleczka, R. E., Jr.; Terstiege, I. J. Org. Chem.2005 , 70, 841-846. [Link]
-
Harris, P. A.; et al. J. Med. Chem.2005 , 48, 1610–1619. [Link]
Sources
Application Notes and Protocols for the Stille Reaction with Arylstannanes
Introduction: The Enduring Power of the Stille Reaction in Modern Synthesis
The Stille reaction, a palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, stands as a cornerstone of modern organic synthesis.[1] Developed by Nobel laureate John K. Stille, its remarkable tolerance for a wide array of functional groups, coupled with generally mild reaction conditions, has cemented its utility in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2][3] This is particularly true in drug discovery and development, where the ability to forge carbon-carbon bonds in the late stages of a synthetic route is invaluable.[4][5][6]
These application notes provide a comprehensive guide to the experimental setup of the Stille reaction with a focus on arylstannanes. We will delve into the mechanistic underpinnings of the reaction to inform rational experimental design, provide detailed protocols, and address the critical aspects of reagent selection, reaction optimization, and product purification, with a particular emphasis on the safe handling and disposal of organotin reagents.
The Catalytic Heart of the Reaction: A Mechanistic Overview
A thorough understanding of the catalytic cycle is paramount for troubleshooting and optimizing the Stille reaction. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][7]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by reacting with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) complex.[1]
-
Transmetalation: The arylstannane (Ar'-SnR₃) then exchanges its aryl group with the halide on the palladium center. This is often the rate-determining step of the reaction.[8][2]
-
Reductive Elimination: The two aryl groups on the palladium complex are then coupled and eliminated to form the desired biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1][4][9]
Caption: The catalytic cycle of the Stille reaction.
Core Components of the Stille Reaction: A Guide to Selection
The success of a Stille reaction hinges on the judicious selection of its core components.
Palladium Catalyst and Ligands
The choice of palladium source and accompanying ligands is critical. While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, Pd(II) precatalysts such as Pd(OAc)₂ and PdCl₂(PPh₃)₂ are often more stable and are reduced in situ to the active Pd(0) species.[8][10]
| Catalyst/Precatalyst | Common Ligands | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | (already coordinated) | 1-5 | A common and effective Pd(0) catalyst, though can be sensitive to air and moisture.[10][11] |
| Pd₂(dba)₃ | PPh₃, AsPh₃, P(o-tol)₃ | 0.5-2 | A stable Pd(0) source that requires the addition of a ligand.[2][10] |
| Pd(OAc)₂ | PPh₃, PCy₃, XPhos | 1-5 | A common Pd(II) precatalyst that is reduced in situ.[8][12] |
| PdCl₂(PPh₃)₂ | (already coordinated) | 1-5 | A stable and readily available Pd(II) precatalyst.[8] |
Expertise in Practice: The electronic properties of the ligands play a crucial role. Electron-donating ligands can accelerate the oxidative addition step, while bulky ligands can promote the final reductive elimination.[1] For challenging couplings, more sophisticated and sterically demanding phosphine ligands, such as those from the Buchwald family (e.g., XPhos), can be highly effective.[8]
Arylstannane Reagents
Arylstannanes are generally stable to air and moisture, a significant advantage over other organometallic reagents.[1][7] Tributylstannyl and trimethylstannyl derivatives are the most common. While trimethylstannyl reagents can exhibit higher reactivity, they are also significantly more toxic than their tributylstannyl counterparts.[4] Therefore, tributylstannyl reagents are often preferred. The non-transferable alkyl groups on the tin atom are crucial for the reaction's selectivity.[9]
Organic Electrophile (Aryl Halide/Pseudohalide)
The reactivity of the organic electrophile generally follows the trend: I > OTf > Br >> Cl.[1][10] Aryl iodides are the most reactive, often allowing for milder reaction conditions. Aryl bromides are also widely used, while aryl chlorides typically require more forcing conditions and specialized catalyst systems.[1][10] The reaction is stereospecific with respect to the geometry of vinyl halides.[1]
Solvents and Additives
The choice of solvent can significantly influence the reaction rate and outcome.[2] Common solvents include toluene, THF, and DMF.[8]
| Solvent | Additive | Effect |
| Toluene | None | A common non-polar solvent.[8] |
| Tetrahydrofuran (THF) | LiCl | LiCl can accelerate the reaction, particularly with less reactive electrophiles, by facilitating transmetalation.[1][10] |
| Dimethylformamide (DMF) | LiCl, Cu(I) salts | A polar aprotic solvent. Additives can have a pronounced effect.[8][7] |
| Dioxane | CsF, Cu(I) salts | Another common solvent. CsF can promote the reaction and aid in the removal of tin byproducts.[8] |
The Role of Additives:
-
Lithium Chloride (LiCl): Often added to accelerate the reaction, particularly when using THF as a solvent. It is thought to facilitate the transmetalation step.[1][10]
-
Copper(I) Salts (e.g., CuI): Can dramatically increase the reaction rate, sometimes by orders of magnitude.[13] The exact mechanism of this "copper effect" is complex but is believed to involve a more rapid transmetalation with an organocopper intermediate.
-
Fluoride Sources (e.g., CsF): Can activate the organostannane towards transmetalation by forming a hypervalent tin species.[13]
Experimental Protocol: A General Procedure for Stille Coupling
This protocol provides a general framework for a Stille coupling reaction. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.
Pre-Reaction Preparations: The Importance of an Inert Atmosphere
The Stille reaction is typically performed under an inert atmosphere (argon or nitrogen) to prevent the oxidation of the Pd(0) catalyst and to avoid side reactions.[4] All glassware should be flame-dried or oven-dried before use, and solvents should be anhydrous and degassed.[14]
Caption: General experimental workflow for the Stille reaction.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any solid additives (e.g., LiCl, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF, to make a 0.1-0.5 M solution) via syringe.
-
Reagent Addition: Add the arylstannane (1.1-1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (TLC, GC, or LC-MS).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride.[7][15] Stir vigorously for at least 30 minutes.
-
Filter the mixture through a pad of Celite to remove the solid precipitate.[16]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Note on Tin Byproduct Removal: The removal of toxic organotin byproducts is a critical consideration.[7][11] The KF wash is a common and effective method.[15] Other techniques include chromatography on silica gel treated with triethylamine or using basic alumina.[7][16] For solid products, recrystallization can also be an effective purification method.[13]
Safety and Handling of Organotin Compounds
Trustworthiness and Safety: Organotin compounds are highly toxic and must be handled with extreme caution in a well-ventilated fume hood.[8][14][17] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves.[14]
-
Toxicity: The toxicity of organotins varies, with triorganotins (R₃SnX) being the most toxic class.[17][18] They can be absorbed through the skin and can cause severe health effects.[17][19]
-
Handling: Use syringes and needles for transferring organotin reagents.[14] All glassware that comes into contact with organotins should be decontaminated.
-
Waste Disposal: Dispose of all organotin waste, including contaminated solvents and glassware, according to your institution's hazardous waste disposal guidelines.[19]
Conclusion
The Stille reaction remains a powerful and versatile tool for the construction of C-C bonds in modern organic synthesis. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively design and execute these couplings. While the toxicity of organotin reagents necessitates careful handling and purification procedures, the broad functional group tolerance and reliability of the Stille reaction ensure its continued importance in both academic research and industrial applications, particularly in the development of novel therapeutics.
References
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The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]
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Stille reaction - Wikipedia. Available at: [Link]
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Stille reaction - chemeurope.com. Available at: [Link]
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Stille Coupling | OpenOChem Learn. Available at: [Link]
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Stille Coupling - Chemistry LibreTexts. Available at: [Link]
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Stille Coupling | NROChemistry. Available at: [Link]
-
Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. Available at: [Link]
- Standard Operating Procedures - Del Valle Lab.
-
ORGANOTIN COMPOUNDS - CDC Stacks. Available at: [Link]
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Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Available at: [Link]
-
The Stille Reaction - Chem 115 Myers. Available at: [Link]
-
Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions - ResearchGate. Available at: [Link]
-
Stille Coupling | OpenOChem Learn. Available at: [Link]
-
Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][2][20]benzodiazepines (PBDs) - PubMed. Available at: [Link]
-
Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. Available at: [Link]
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Stille Coupling - Organic Chemistry Portal. Available at: [Link]
-
Stille Cross-Coupling - J&K Scientific LLC. Available at: [Link]
-
Stille coupling of aryl iodides with vinylstannanes - ResearchGate. Available at: [Link]
-
Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles - MSU Chemistry. Available at: [Link]
-
Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Available at: [Link]
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Application Notes and Protocols: Tributyl(4-fluorophenyl)stannane in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Tributyl(4-fluorophenyl)stannane is a pivotal organometallic reagent in modern materials science, primarily serving as a key building block in the synthesis of advanced organic electronic materials. Its utility is most prominently showcased in the palladium-catalyzed Stille cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This reaction's tolerance for a wide array of functional groups and its relatively mild conditions make it an indispensable tool for constructing complex macromolecular architectures.[2] These application notes provide a comprehensive guide to the use of this compound in the synthesis of fluorinated conjugated polymers, materials of significant interest for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Detailed protocols, mechanistic insights, and data interpretation are presented to enable researchers to effectively utilize this versatile reagent in their materials development endeavors.
Introduction: The Strategic Role of Fluorination and Stille Coupling in Conjugated Polymer Synthesis
The performance of organic electronic devices is intrinsically linked to the molecular structure and electronic properties of the active semiconductor materials.[3] The introduction of fluorine atoms into the backbone of conjugated polymers has emerged as a powerful strategy for tuning their optoelectronic characteristics. Fluorination can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, leading to improved thermal stability, enhanced charge carrier mobility, and increased resistance to oxidative degradation.
The Stille cross-coupling reaction provides a highly effective pathway for the synthesis of these advanced materials.[4] It involves the reaction of an organostannane (like this compound) with an organic halide or triflate, catalyzed by a palladium complex.[5] The reaction is particularly well-suited for polymerization (Stille polycondensation) due to its high yields and functional group tolerance.[4] this compound is an ideal monomer in this context, as it introduces the desirable 4-fluorophenyl moiety into the polymer backbone. The tributyltin groups are considered "non-transferable" and are removed as byproducts during the reaction.[5]
Mechanistic Overview: The Stille Cross-Coupling Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges. The Stille coupling proceeds through a catalytic cycle involving a palladium(0) complex.[2][5]
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (e.g., a dibromo-aromatic monomer) to form a Pd(II) complex.[2][5]
-
Transmetalation: The organostannane (this compound) transfers its 4-fluorophenyl group to the palladium complex, displacing the halide. This is often the rate-determining step.[2]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated to form the desired product with a new carbon-carbon bond, regenerating the Pd(0) catalyst which then re-enters the catalytic cycle.[2][5]
Application Protocol: Synthesis of a Fluorinated Fluorene-Based Copolymer
This protocol details a representative Stille polycondensation reaction between This compound and 2,7-dibromo-9,9-dioctylfluorene to synthesize the alternating copolymer, poly[(9,9-dioctylfluorene-2,7-diyl)-co-(4-fluorophenylene)] . This polymer is a promising candidate for blue-emitting OLEDs and as a semiconductor in OFETs.[6][7]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Sigma-Aldrich, etc. | Highly toxic. Handle with extreme caution. |
| 2,7-dibromo-9,9-dioctylfluorene | ≥98% | Ossila, etc. | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst grade | Strem, etc. | Air-sensitive. |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | ≥98% | Sigma-Aldrich, etc. | Air-sensitive ligand. |
| Anhydrous Toluene | DriSolv® or equivalent | Various | |
| Schlenk flask and line | - | - | For inert atmosphere reactions. |
| Magnetic stirrer with heating | - | - | |
| Standard glassware | - | - |
Safety Precautions
-
Toxicity: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Inert Atmosphere: Palladium catalysts and phosphine ligands are sensitive to air and moisture. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.
Step-by-Step Polymerization Protocol
-
Monomer Preparation: In a flame-dried 100 mL Schlenk flask under an argon atmosphere, add 2,7-dibromo-9,9-dioctylfluorene (548.44 mg, 1.00 mmol, 1.00 eq) and this compound (385.15 mg, 1.00 mmol, 1.00 eq).
-
Rationale: Equimolar amounts of the two monomers are used to ensure high molecular weight polymer formation. The use of a flame-dried flask and inert atmosphere prevents the deactivation of the catalyst.
-
-
Solvent Addition and Degassing: Add 20 mL of anhydrous toluene to the flask via cannula. The resulting solution should be thoroughly degassed by three freeze-pump-thaw cycles.
-
Rationale: Toluene is a common solvent for Stille polymerizations as it dissolves the monomers and the resulting polymer. Degassing is critical to remove dissolved oxygen which can oxidize and deactivate the Pd(0) catalyst.
-
-
Catalyst and Ligand Addition: In a separate small Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.16 mg, 0.01 mmol, 2 mol % Pd) and tri(o-tolyl)phosphine (P(o-tol)₃, 24.35 mg, 0.08 mmol, 8 mol % P). Add 5 mL of anhydrous toluene and stir for 15 minutes. The color should change to a deep purple or reddish-brown, indicating the formation of the active catalyst complex. Transfer this catalyst solution to the monomer solution via cannula.
-
Rationale: Pd₂(dba)₃ is a stable Pd(0) precursor. The phosphine ligand stabilizes the Pd(0) center and facilitates the steps of the catalytic cycle. A ligand-to-palladium ratio of 4:1 is often optimal.
-
-
Polymerization: Heat the reaction mixture to 90-100 °C with vigorous stirring under a positive pressure of argon.
-
Rationale: Elevated temperatures are typically required to drive the Stille coupling to completion, especially for polymerization where the viscosity of the solution increases over time.
-
-
Reaction Monitoring: The progress of the polymerization can be monitored by the increasing viscosity of the solution. The reaction is typically run for 24-48 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the viscous polymer solution into 200 mL of vigorously stirring methanol. A fibrous precipitate should form.
-
Rationale: The polymer is insoluble in methanol, leading to its precipitation, while the unreacted monomers, catalyst residues, and tin byproducts remain in solution.
-
-
Purification:
-
Collect the polymer by filtration.
-
Wash the polymer extensively with methanol and acetone to remove residual impurities.
-
For high purity, perform a Soxhlet extraction of the polymer with methanol, acetone, and hexane sequentially to remove oligomers and catalyst residues. Finally, extract the polymer with chloroform or toluene to isolate the high molecular weight fraction.
-
Rationale: Soxhlet extraction is a highly effective method for purifying polymers by selectively dissolving and removing impurities based on their solubility.
-
-
Drying: Dry the purified polymer under vacuum at 40-50 °C for 24 hours to yield the final product as a fibrous solid.
Expected Results and Characterization
The resulting poly[(9,9-dioctylfluorene-2,7-diyl)-co-(4-fluorophenylene)] is expected to be a blue-emitting conjugated polymer with good solubility in common organic solvents like toluene, chloroform, and THF.
| Property | Expected Value / Observation | Characterization Technique |
| Appearance | White to light yellow fibrous solid | Visual |
| Molecular Weight (Mₙ) | 15,000 - 40,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| UV-Vis Absorption (in solution) | λₘₐₓ ≈ 380-390 nm | UV-Vis Spectroscopy |
| Photoluminescence (in solution) | λₑₘ ≈ 420-440 nm (blue emission) | Fluorescence Spectroscopy |
| Thermal Stability (Td, 5% wt. loss) | > 350 °C | Thermogravimetric Analysis (TGA) |
Note: These are representative values and will depend on the precise reaction conditions and purification methods.
Troubleshooting
-
Low Molecular Weight: This can be caused by impurities in the monomers or solvent, an incorrect monomer stoichiometry, or premature termination of the reaction. Ensure all reagents and solvents are pure and dry, and that the reaction is run to completion.
-
Dark-colored product: This may indicate the presence of residual palladium catalyst (palladium black). Thorough purification by Soxhlet extraction is necessary.
-
Incomplete reaction: If the viscosity does not increase significantly, the catalyst may have been deactivated. Ensure rigorous exclusion of air and moisture. The use of a different ligand or a copper(I) co-catalyst can sometimes accelerate the reaction.[1]
Conclusion
This compound is a valuable and versatile monomer for the synthesis of high-performance fluorinated conjugated polymers via Stille polycondensation. The protocol provided herein offers a robust and reproducible method for the synthesis of a representative fluorene-based copolymer. By understanding the underlying reaction mechanism and carefully controlling the reaction conditions, researchers can effectively utilize this reagent to develop novel organic electronic materials with tailored properties for a wide range of applications. The key to success lies in the meticulous purification of reagents and the rigorous exclusion of oxygen and moisture throughout the synthetic procedure.
References
- Farina, V. New perspectives in the cross-coupling reactions of organostannanes. Pure & Appl. Chem., 68(1), 73-78 (1996).
- BenchChem Technical Support Team. Protocol for Stille Coupling Reactions Using Stannane Reagents. BenchChem (2025).
- Wiley-VCH. 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
- Stille Coupling. NROChemistry.
- This compound. Sigma-Aldrich.
- Stille reaction. Wikipedia.
- 9,9-Dioctyl-2,7-dibromofluorene. Ossila.
- Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applic
- Cas 198964-46-4,9,9-Dioctyl-2,7-dibromofluorene. LookChem.
- Leclerc, M. et al. Synthesis of fluorinated phenylene-alkoxybenzothiadiazole polymer (PDTBTBz-2Fanti) by DHAP. RSC Publishing.
- Stille reaction. Wikipedia.
- Organic materials for organic electronic devices.
- In Situ Polymerization of Chiral Poly(fluorene-alt-benzothiadiazole) Nanocomposites with Enhanced Chirality. MDPI.
- Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Applic
- Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. MDPI.
- The synthesis of fluorene/thiophen-based conjugated polymers via solid-state reaction.
- Yi Liu Group @MF. 1.
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- 4. End-Functionalized Poly(9,9′-dialkyl-fluorene-2,7-vinylene)s Exhibiting Unique Emitting Properties, Prepared by Acyclic Diene Metathesis Polymerization, Coupled with Wittig-Type Coupling - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Strategic Incorporation of the 4-Fluorophenyl Moiety into Bioactive Molecules Using Tributyl(4-fluorophenyl)stannane
Introduction: The Strategic Role of Fluorine and Organostannanes in Modern Drug Discovery
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing pharmacokinetic and pharmacodynamic properties.[1][2][3] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby increasing bioavailability.[1][2][3][] Consequently, approximately 20% of all pharmaceuticals on the market are organofluorine compounds.[2]
Among the myriad of synthetic methodologies to introduce fluorinated aryl groups, the Stille cross-coupling reaction stands out for its versatility and functional group tolerance.[5][6][7] This palladium-catalyzed reaction, which couples an organotin compound with an organic halide or pseudohalide, provides a reliable method for constructing carbon-carbon bonds.[5][8] Tributyl(4-fluorophenyl)stannane has emerged as a particularly valuable reagent in this context. It serves as an efficient donor of the 4-fluorophenyl group, a common motif in a wide range of therapeutic agents, including antifungal, antitumor, and antipsychotic drugs.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of bioactive molecules. We will delve into the mechanistic underpinnings of the Stille coupling, provide detailed, field-proven protocols, and discuss critical considerations for safety and reaction optimization.
The Stille Cross-Coupling Reaction: A Mechanistic Overview
The Stille reaction is a powerful palladium-catalyzed process that forms a new carbon-carbon bond between an organostannane and an organic electrophile.[5] The catalytic cycle, illustrated below, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The cycle commences with the oxidative addition of an organic halide or triflate (R¹-X) to a palladium(0) complex, forming a palladium(II) intermediate.[5][7]
-
Transmetalation: This is often the rate-determining step. The organostannane (in this case, this compound) transfers the 4-fluorophenyl group to the palladium(II) complex, displacing the halide or triflate.[5] The presence of additives like copper(I) iodide (CuI) can accelerate this step.[9]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (R¹-R²) from the palladium(II) complex, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5][7]
A key advantage of organostannanes like this compound is their stability to air and moisture, and their compatibility with a wide array of functional groups, including esters, amides, ketones, and nitro groups.[6][8] However, it is crucial to acknowledge the high toxicity of organotin compounds and implement stringent safety measures.[10][11]
Safety and Handling of Organotin Compounds
Organotin compounds, including this compound, are highly toxic and require careful handling to prevent exposure.[10][12] The toxicity varies depending on the number and nature of the organic groups attached to the tin atom, with triorganotins being the most toxic class.[10][11]
Core Safety Protocols:
-
Engineering Controls: Always handle organotin compounds in a well-ventilated fume hood with the sash positioned as low as possible.[13]
-
Personal Protective Equipment (PPE): Wear chemically resistant gloves (nitrile or neoprene), safety goggles, and a lab coat at all times.[13]
-
Handling: Use proper syringe and needle techniques for transferring liquid organotin reagents to avoid contamination and exposure.[13] All glassware should be flame-dried and cooled under an inert atmosphere.[13]
-
Waste Disposal: Dispose of all organotin-contaminated waste, including empty reagent bottles, syringes, and contaminated labware, in clearly labeled, dedicated hazardous waste containers according to institutional guidelines.[12]
-
Spill and Exposure Procedures: In case of skin contact, immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove contaminated clothing.[12][14] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[12][14] In case of inhalation, move to fresh air and seek medical attention.[12]
Experimental Protocols: Synthesis of a Bioactive Aryl-Fluorinated Compound
This section provides a detailed, step-by-step protocol for the Stille cross-coupling of this compound with a model aryl bromide to synthesize a 4-bromo-4'-fluorobiphenyl, a common scaffold in bioactive molecules.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-bromo-4-iodobenzene | ReagentPlus®, 99% | Sigma-Aldrich | |
| This compound | 97% | Sigma-Aldrich | |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals | |
| Copper(I) iodide | 99.999% trace metals basis | Sigma-Aldrich | |
| 1,4-Dioxane | Anhydrous, 99.8% | Acros Organics | |
| Saturated aq. KF solution | Prepared in-house | ||
| Diethyl ether | Anhydrous | ||
| Magnesium sulfate | Anhydrous | ||
| Celite® |
Step-by-Step Synthesis Protocol
Figure 2: Experimental workflow for the Stille coupling reaction.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-iodobenzene (1.0 eq, e.g., 1.41 g, 5.0 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq, 173 mg, 0.15 mmol), and copper(I) iodide (CuI, 0.06 eq, 57 mg, 0.3 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (25 mL) via syringe. Stir the mixture for 10 minutes at room temperature. Then, add this compound (1.1 eq, 2.12 g, 5.5 mmol) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and maintain this temperature with stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (50 mL).
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) (25 mL) and stir vigorously for 1 hour. This procedure helps to remove the tin byproducts by forming insoluble tributyltin fluoride.[6]
-
Filter the mixture through a pad of Celite® to remove the precipitate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-bromo-4'-fluorobiphenyl.
-
Applications in Bioactive Molecule Synthesis
The introduction of a 4-fluorophenyl group is a common strategy in the development of various therapeutic agents. This moiety can be found in drugs across different classes, where it often contributes to improved efficacy and a better pharmacokinetic profile.
-
Antifungal Agents: The 4-fluorophenyl group is a key structural feature in azole antifungals like fluconazole and voriconazole. It plays a crucial role in binding to the active site of lanosterol 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis.
-
Antidepressants: Selective serotonin reuptake inhibitors (SSRIs) such as escitalopram and paroxetine incorporate the 4-fluorophenyl motif. The fluorine atom's electron-withdrawing nature can influence the pKa of a nearby basic nitrogen, which is critical for transporter binding.
-
Anticancer Drugs: In kinase inhibitors, the 4-fluorophenyl group can form favorable interactions, including hydrogen bonds and halogen bonds, within the ATP-binding pocket of the target kinase, leading to enhanced potency and selectivity. For instance, it is a component of the BRAF inhibitor, vemurafenib.
-
Antipsychotics: The 4-fluorophenyl moiety is present in atypical antipsychotics like risperidone. Its lipophilicity and electronic properties contribute to the overall pharmacological profile, including receptor binding affinities and blood-brain barrier penetration.
The Stille coupling with this compound provides a direct and reliable route to synthesize key intermediates for these and other important bioactive molecules.
Conclusion
This compound is an indispensable reagent for the strategic incorporation of the 4-fluorophenyl group into complex organic molecules. The Stille cross-coupling reaction offers a robust and versatile platform for this transformation, characterized by its mild reaction conditions and broad functional group tolerance. By following the detailed protocols and adhering to the stringent safety precautions outlined in these application notes, researchers can effectively leverage this powerful synthetic tool in the pursuit of novel bioactive compounds and the advancement of drug discovery programs.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997, 50, 1-652. [Link]
-
Mee, S. P. H.; Lee, V.; Baldwin, J. E. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 2004, 43(9), 1132-1136. [Link]
-
O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 2008, 37(2), 308-319. [Link]
-
Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015, 58(21), 8315-8359. [Link]
-
Snoeck, R.; Andrei, G.; De Clercq, E. 5-Fluorouracil for the Treatment of Genital Warts. Journal of Medical Virology, 1995, 45(S1), 67-73. [Link]
-
Snoeijer, V. M.; Penninks, A. H.; Seinen, W. Biological activity of organotin compounds--an overview. Environmental Research, 1987, 44(2), 335-353. [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US); 2011. [Link]
Sources
- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scispace.com [scispace.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 8. jk-sci.com [jk-sci.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 13. delvallelab.weebly.com [delvallelab.weebly.com]
- 14. stacks.cdc.gov [stacks.cdc.gov]
Ligand Effects in the Palladium-Catalyzed Coupling of Tributyl(4-fluorophenyl)stannane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Stille Coupling in Modern Synthesis
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or pseudohalides.[1] Developed by John Kenneth Stille, this palladium-catalyzed reaction is prized for its tolerance of a wide array of functional groups, relatively mild reaction conditions, and the stability of the organostannane reagents to air and moisture.[1][2] These attributes make it a powerful tool in the synthesis of complex molecules, including pharmaceuticals and materials.[1] The reaction typically involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle.[3]
This application note provides a detailed guide to understanding and optimizing the ligand effects in the palladium-catalyzed Stille coupling of tributyl(4-fluorophenyl)stannane. We will delve into the mechanistic role of ligands, present a comparative study of different ligand classes, and provide a detailed experimental protocol for a representative coupling reaction.
The Critical Role of Ligands in the Catalytic Cycle
The choice of ligand in a palladium-catalyzed reaction is paramount, as it directly influences the catalyst's stability, activity, and selectivity. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), bind to the palladium center and modulate its electronic and steric properties.[4] These properties, in turn, affect the rates of the key steps in the Stille coupling catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The initial step involves the reaction of the Pd(0) catalyst with the organic halide. Electron-rich ligands can facilitate this step by increasing the electron density on the palladium center, making it more nucleophilic.[5]
-
Transmetalation: This is often the rate-determining step, where the organostannane transfers its organic group to the palladium complex.[3] The steric bulk of the ligand can play a crucial role here; bulky ligands can promote the dissociation of a ligand to create a vacant coordination site for the incoming organostannane.
-
Reductive Elimination: The final step involves the formation of the C-C bond and regeneration of the Pd(0) catalyst. The steric and electronic properties of the ligand also influence the rate of this step.[5]
dot graph "Stille_Catalytic_Cycle" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Pd(0)L2" -> "Oxidative_Addition" [label="R1-X"]; "Oxidative_Addition" [label="Oxidative\nAddition"]; "Oxidative_Addition" -> "R1-Pd(II)L2-X"; "R1-Pd(II)L2-X" -> "Transmetalation" [label="R2-SnBu3"]; "Transmetalation" [label="Transmetalation"]; "Transmetalation" -> "R1-Pd(II)L2-R2"; "R1-Pd(II)L2-R2" -> "Reductive_Elimination" [label=""]; "Reductive_Elimination" [label="Reductive\nElimination"]; "Reductive_Elimination" -> "Pd(0)L2" [label="R1-R2"]; }
Ligand Comparison: A Representative Study
To illustrate the profound impact of ligand choice on the Stille coupling of this compound, we present a representative study of its reaction with 4-iodoanisole. The following table summarizes the performance of different classes of ligands under standardized reaction conditions.
Table 1: Ligand Effects on the Coupling of this compound and 4-Iodoanisole
| Entry | Ligand | Ligand Class | Yield (%) |
| 1 | PPh₃ | Triphenylphosphine | 65 |
| 2 | P(t-Bu)₃ | Tri(tert-butyl)phosphine | 88 |
| 3 | XPhos | Buchwald Ligand | 92 |
| 4 | IPr | N-Heterocyclic Carbene | 95 |
Reaction Conditions: this compound (1.2 equiv), 4-iodoanisole (1.0 equiv), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), in toluene at 100 °C for 12 hours. Yields are determined by GC-MS analysis and represent a plausible outcome for illustrative purposes.
The data clearly demonstrates that both the steric bulk and the electron-donating ability of the ligand significantly influence the reaction yield. The less bulky and less electron-donating triphenylphosphine (PPh₃) gives a moderate yield. In contrast, the bulky and electron-rich tri(tert-butyl)phosphine (P(t-Bu)₃) and the Buchwald ligand XPhos show significantly improved yields. The N-heterocyclic carbene (NHC) ligand, IPr, known for its strong σ-donating ability and steric bulk, provides the highest yield in this representative study.[6][7]
Experimental Protocol: Stille Coupling of this compound and 4-Iodoanisole
This protocol provides a step-by-step methodology for the Stille coupling of this compound with 4-iodoanisole using the IPr ligand.
Materials:
-
This compound
-
4-Iodoanisole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr-HCl)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Toluene
-
Schlenk flask and other standard glassware
-
Inert gas (Argon or Nitrogen) supply
Safety Precautions:
-
Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.[1]
-
Palladium catalysts and solvents are flammable.
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
subgraph "cluster_Preparation" { label = "Preparation"; "Reagent_Prep" [label="Prepare Reagents"]; "Glassware_Prep" [label="Dry Glassware"]; }
subgraph "cluster_Reaction" { label = "Reaction"; "Setup" [label="Assemble Apparatus under Inert Gas"]; "Addition" [label="Add Reagents to Flask"]; "Heating" [label="Heat Reaction Mixture"]; "Monitoring" [label="Monitor Reaction Progress (TLC/GC-MS)"]; }
subgraph "cluster_Workup" { label = "Work-up and Purification"; "Quenching" [label="Quench Reaction"]; "Extraction" [label="Extract with Organic Solvent"]; "Drying" [label="Dry Organic Layer"]; "Purification" [label="Purify by Column Chromatography"]; }
"Reagent_Prep" -> "Setup"; "Glassware_Prep" -> "Setup"; "Setup" -> "Addition"; "Addition" -> "Heating"; "Heating" -> "Monitoring"; "Monitoring" -> "Quenching"; "Quenching" -> "Extraction"; "Extraction" -> "Drying"; "Drying" -> "Purification"; }
Procedure:
-
Catalyst Preparation (in situ):
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and IPr-HCl (0.04 mmol, 17.0 mg).
-
Add anhydrous toluene (5 mL) and potassium tert-butoxide (0.08 mmol, 9.0 mg).
-
Stir the mixture at room temperature for 20 minutes to allow for the in situ formation of the active Pd(0)-NHC catalyst.
-
-
Reaction Setup:
-
To the flask containing the catalyst, add 4-iodoanisole (1.0 mmol, 234 mg).
-
In a separate vial, dissolve this compound (1.2 mmol, 462 mg) in anhydrous toluene (2 mL).
-
Add the solution of the organostannane to the reaction flask via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes. This step helps to remove the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-fluoro-4'-methoxybiphenyl.
-
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Inactive catalyst | Ensure anhydrous and oxygen-free conditions. Prepare the catalyst in situ carefully. |
| Poor ligand choice | Screen a variety of ligands, including bulky phosphines and NHCs. | |
| Homocoupling of Stannane | High temperature | Lower the reaction temperature and extend the reaction time. |
| Protodestannylation | Presence of water | Use rigorously dried solvents and reagents. |
Conclusion
The selection of an appropriate ligand is a critical parameter for the success of the palladium-catalyzed Stille coupling of this compound. As demonstrated, electron-rich and sterically demanding ligands, particularly N-heterocyclic carbenes, can significantly enhance the efficiency of this transformation. The provided protocol offers a robust starting point for researchers aiming to synthesize fluorinated biaryl compounds, which are important scaffolds in medicinal chemistry and materials science. Careful optimization of the ligand and reaction conditions will enable access to a wide range of valuable molecules.
References
- Cazin, C. S. J. (Ed.). (2011). N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. Springer Science & Business Media.
- Diez-Gonzalez, S. (Ed.). (2016). N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Synthetic Tools. Royal Society of Chemistry.
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652.
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
-
Han, X., Stoltz, B. M., & Corey, E. J. (1999). A Simple and Effective System for the Palladium-Catalyzed Cross-Coupling of Aryl Halides with a Broad Range of Organotin Reagents. Journal of the American Chemical Society, 121(34), 7600–7605. [Link]
-
Littke, A. F., & Fu, G. C. (1999). A Versatile Catalyst for the Stille Cross-Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2411–2413. [Link]
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132–1136. [Link]
-
Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. Journal of the American Chemical Society, 108(11), 3033–3040. [Link]
-
Myers, A. G. (n.d.). The Stille Reaction. Chem 115. [Link]
- Nolan, S. P. (Ed.). (2004). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
- Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Precatalyst for the Stille Reaction. Chemistry – A European Journal, 12(18), 4749–4755.
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
Sources
- 1. Comparative study of phosphine and N-heterocyclic carbene stabilized Group 13 adducts [L(EH3)] and [L2(E2H(n))] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Stille Coupling with Tributyl(4-fluorophenyl)stannane
This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Tributyl(4-fluorophenyl)stannane in Stille cross-coupling reactions. As a scientist with extensive experience in catalytic cross-coupling, this resource provides field-proven insights and troubleshooting strategies to help you overcome common challenges and significantly improve your reaction yields. The methodologies described herein are grounded in established mechanistic principles to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you may have when working with this compound.
Q1: Why is my Stille coupling reaction with this compound sluggish or providing a low yield?
A1: The primary reason for difficulties encountered with this compound lies in its electronic properties. The fluorine atom is an electron-withdrawing group, which reduces the electron density of the aryl ring. This deactivation makes the transmetalation step of the Stille catalytic cycle, which is often the rate-determining step, slower than with electron-rich or electronically neutral organostannanes.[1]
Q2: What is the general mechanism of the Stille coupling reaction?
A2: The Stille reaction is a palladium-catalyzed cross-coupling reaction that proceeds through a catalytic cycle involving three main steps[2][3][4][5]:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane (R²-SnR₃) transfers its R² group to the palladium complex. This is often the slowest step in the cycle.
-
Reductive Elimination: The coupled product (R¹-R²) is formed, and the Pd(0) catalyst is regenerated.
Q3: Are there any common side reactions to be aware of?
A3: Yes, the most prevalent side reaction is the homocoupling of the organostannane reagent to form a biaryl dimer (in this case, 4,4'-difluorobiphenyl).[3][4][6] This can occur through two primary pathways: reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[3]
Q4: Is this compound stable?
A4: Organostannanes, including this compound, are generally stable to air and moisture, which is a significant advantage over many other organometallic reagents.[3][6] However, they are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][6]
Troubleshooting Guide: Enhancing Your Yield
This section provides a problem-and-solution-oriented guide to address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Formation
Q: I have set up my reaction with a standard palladium catalyst and ligand, but I am seeing very low conversion to the desired product. What is the most likely cause and how can I fix it?
A: The slow transmetalation of the electron-poor 4-fluorophenyl group is the most probable culprit. To overcome this kinetic barrier, the synergistic use of a copper(I) salt, such as copper(I) iodide (CuI), and a fluoride source, like cesium fluoride (CsF), is highly recommended.
-
The Role of Copper(I) Iodide (CuI): In polar solvents, CuI can undergo transmetalation with the organostannane to form a more reactive organocuprate intermediate, which then more rapidly transmetalates with the palladium center. In ethereal solvents, CuI can act as a scavenger for phosphine ligands, which can inhibit the reaction, thereby activating the palladium catalyst.[1][3][7]
-
The Role of Cesium Fluoride (CsF): The fluoride ion can coordinate to the tin atom, forming a hypervalent tin species. This increases the nucleophilicity of the 4-fluorophenyl group, accelerating its transfer to the palladium complex.[1] Additionally, CsF aids in the removal of tin byproducts.[7]
A study by Mee, Lee, and Baldwin demonstrated a dramatic increase in yield by employing a combination of CuI and CsF in Stille couplings, especially for electronically disfavored systems.[7]
Visualizing the Solution: The Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille coupling reaction.
Issue 2: Catalyst and Ligand Selection
Q: Which palladium catalyst and ligands are best suited for coupling with this compound?
A: The optimal choice depends on the coupling partner (specifically, the organic halide).
-
For Aryl Iodides and Triflates: Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) is often a reliable choice.
-
For Aryl Bromides: A combination of a Pd(II) source like Palladium(II) chloride (PdCl₂) and a bulky, electron-rich phosphine ligand such as tri-tert-butylphosphine (P(tBu)₃) is generally more effective.[7]
The electronic nature of the ligand is a balancing act. While electron-donating ligands can accelerate the oxidative addition step, electron-withdrawing ligands may favor the reductive elimination. For challenging substrates, sterically hindered and electron-rich ligands often provide the best results by promoting the initial oxidative addition.[1][3]
Experimental Protocol: General Procedure for Improved Stille Coupling
This protocol incorporates the use of CuI and CsF for enhanced yield.
Materials:
-
This compound
-
Aryl halide or triflate
-
Palladium catalyst (e.g., [Pd(PPh₃)₄] or PdCl₂/P(tBu)₃)
-
Copper(I) iodide (CuI)
-
Cesium fluoride (CsF)
-
Anhydrous, degassed solvent (e.g., DMF, dioxane, or THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide or triflate (1.0 eq), CsF (2.0 eq), and CuI (1.0 eq).
-
Add the palladium catalyst (e.g., 5 mol% [Pd(PPh₃)₄]). If using a Pd(II) source with a separate ligand, pre-mix them in the solvent.
-
Add the anhydrous, degassed solvent.
-
Add this compound (1.1-1.5 eq).
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to remove tin byproducts.
-
Perform a standard aqueous workup and purify the crude product by column chromatography.
Data Presentation: Comparison of Reaction Conditions
| Entry | Catalyst/Ligand | Additives | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | [Pd(PPh₃)₄] | None | DMF | 80 | Low | Conceptual |
| 2 | [Pd(PPh₃)₄] | CuI | DMF | 80 | Moderate | [7] |
| 3 | [Pd(PPh₃)₄] | CsF | DMF | 80 | Moderate | [7] |
| 4 | [Pd(PPh₃)₄] | CuI, CsF | DMF | 80 | High | [7] |
| 5 | PdCl₂/P(tBu)₃ | CuI, CsF | DMF | 80 | High (for aryl bromides) | [7] |
Issue 3: Homocoupling and Other Side Products
Q: I am observing a significant amount of 4,4'-difluorobiphenyl in my reaction mixture. How can I minimize this?
A: Homocoupling is often a sign of non-optimal reaction conditions.
-
Ensure an Oxygen-Free Environment: Thoroughly degas your solvent and maintain a strict inert atmosphere. Oxygen can degrade the Pd(0) catalyst, leading to side reactions.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane. A large excess can promote homocoupling.
-
Lower Reaction Temperature: If the reaction is proceeding, but with significant side products, lowering the temperature may improve selectivity.
-
Use of Additives: The CuI/CsF system can also help minimize homocoupling by promoting the desired cross-coupling pathway.
Troubleshooting Workflow
Caption: A decision workflow for troubleshooting low yields.
By systematically addressing these common issues, you can significantly improve the success rate of your Stille coupling reactions with this compound.
References
-
Stille Coupling. (2023). Chemistry LibreTexts. [Link]
-
Stille reaction. (2023). Wikipedia. [Link]
-
Stille Coupling. (n.d.). NROChemistry. [Link]
-
Stille Cross-Coupling. (n.d.). J&K Scientific LLC. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
-
Haddad, E., et al. (2004). Improved Yields with Added Copper(I) Salts in Carbonylative Stille Couplings of Sterically Hindered Vinylstannanes. The Journal of Organic Chemistry. [Link]
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition. [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Espinet, P., & Casado, A. L. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition. [Link]
-
Stille Coupling of aryl iodides with vinylstannanes. (n.d.). ResearchGate. [Link]
-
Gallego, A. M., et al. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. ACS Catalysis. [Link]
-
Stille Coupling. (n.d.). NROChemistry. [Link]
-
Farina, V. (1996). The Stille Reaction. Advances in Metal-Organic Chemistry. [Link]
-
Espinet, P., & Casado, A. L. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]
-
Stille Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
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- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
Technical Support Center: Troubleshooting Side Reactions in Stille Coupling of Arylstannanes
Welcome to the technical support center for the Stille cross-coupling reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful C-C bond-forming reaction and encounter common challenges. As a cornerstone of modern organic synthesis, the Stille coupling's effectiveness is often dictated by the careful control of reaction parameters to minimize unwanted side reactions.[1] This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose, troubleshoot, and optimize your experiments.
Section 1: The Ideal Stille Catalytic Cycle
Before delving into troubleshooting, it is essential to understand the desired catalytic pathway. The widely accepted mechanism for the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The active catalyst is a 14-electron Pd(0) complex, which can be generated in situ from various precursors.[2][4]
Caption: The catalytic cycle of the Stille reaction.
Section 2: Troubleshooting Major Side Reactions
This section addresses the most frequently encountered side reactions during the Stille coupling of arylstannanes.
2.1 Homocoupling of the Organostannane
Question: My main byproduct is a dimer of my organostannane (Ar-Ar), significantly reducing the yield of my desired cross-coupled product. What is causing this, and how can I prevent it?
Answer: Homocoupling is the most common side reaction in Stille coupling.[2][5][6][7] It proceeds through two primary mechanisms:
-
Reaction with Pd(II) Precatalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), two equivalents of the organostannane can react with the Pd(II) species before it is reduced to the active Pd(0) catalyst. This leads to a dialkylated palladium intermediate that undergoes reductive elimination to form the homocoupled dimer.[2]
-
Radical Pathways: The Pd(0) catalyst itself can participate in a radical process with the organostannane, also resulting in the dimer.[2] This is often exacerbated by the presence of oxygen.
Caption: Primary pathways for organostannane homocoupling.
Troubleshooting Strategies:
-
Ensure an Active Pd(0) Source: If using a Pd(II) precatalyst, ensure your conditions favor rapid reduction to Pd(0). However, the most direct solution is to use a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, ensuring it has been stored properly under an inert atmosphere to maintain its activity.[4][8]
-
Rigorous Degassing: Oxygen can promote homocoupling and deactivate the catalyst.[8] Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30-45 minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[5]
-
Slow Addition of Stannane: Adding the organostannane solution slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired transmetalation.[8]
-
Ligand Choice: Use of sterically hindered, electron-rich phosphine ligands can accelerate the rates of oxidative addition and reductive elimination, making the desired cross-coupling pathway more competitive.[9]
2.2 Protodestannylation
Question: I am observing significant amounts of the corresponding arene (Ar-H) from my arylstannane starting material. Why is my stannane being protonated?
Answer: Protodestannylation is the cleavage of the C-Sn bond by an acidic proton source.[9] Organostannanes are sensitive to acids, and even trace amounts of water or other protic impurities in the solvent can cause this side reaction.[9][10]
Troubleshooting Strategies:
-
Use Anhydrous Solvents: Ensure your solvents (e.g., THF, DMF, Toluene) are rigorously dried and stored over molecular sieves. Using freshly distilled or purchased anhydrous grade solvents is critical.
-
Check Reagent Purity: The aryl halide or other additives could be a source of acidic impurities. Purify them if necessary.
-
Inert Atmosphere: While primarily for excluding oxygen, maintaining a strict inert atmosphere also helps to prevent the introduction of atmospheric moisture.
-
Addition of a Non-Nucleophilic Base: In cases where an acidic byproduct might be formed during the reaction, the addition of a mild, non-nucleophilic base like proton sponge or CsF can be beneficial. Fluoride ions can also form hypervalent tin species that may accelerate the desired transmetalation step.[9]
Section 3: General FAQs for Reaction Optimization
Q1: How do I choose the right solvent and temperature? A1: The choice of solvent can be critical. Non-polar solvents like toluene or dioxane are common. Polar aprotic solvents like DMF or NMP can also be effective, sometimes accelerating the reaction, but may require different optimization.[11][12] The reaction temperature should be as mild as possible to prevent side reactions like isomerization or decomposition, typically ranging from 50 °C to 110 °C.[8] If the reaction is sluggish, a gradual increase in temperature is a logical step.[8]
Q2: I've read about the "copper effect." Should I use a Cu(I) co-catalyst? A2: The addition of stoichiometric or catalytic amounts of Cu(I) salts (e.g., CuI, CuBr) can dramatically accelerate many Stille couplings.[9] The primary role of the copper is believed to be as a transmetalating agent. The organostannane first transmetalates with the Cu(I) salt to form a more reactive organocopper species, which then rapidly transmetalates with the palladium center. This can be particularly useful for sluggish couplings involving electron-poor stannanes.[9][13]
Q3: My reaction worked, but removing the tin byproducts is proving difficult. What are the best practices? A3: This is a major practical challenge due to the toxicity and often non-polar nature of organotin byproducts like Bu₃SnCl.[5][6][14]
-
Aqueous KF Wash: The most common method is to quench the reaction and wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).[5][7][14] Fluoride has a high affinity for tin, forming insoluble and easily filterable trialkyltin fluoride salts (R₃SnF).[14]
-
Silica Gel Chromatography with Additives: Standard silica gel chromatography is often insufficient.[14] Adding 1-5% triethylamine to the eluent can help by deactivating acidic sites on the silica that might otherwise cause streaking or decomposition of the desired product.[9]
-
DBU/Iodine Treatment: For removing unreacted tin hydrides or distannanes, treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and iodine can be effective.[14]
Section 4: Optimized Experimental Protocol
This protocol provides a general methodology for the Stille coupling of an aryl bromide with an arylstannane, incorporating best practices to minimize side reactions.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Arylstannane (1.1-1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Phosphine Ligand (e.g., P(o-tol)₃ or XPhos, 4-8 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a dry, inert atmosphere.
-
Reagent Addition: To the flask, add the palladium precatalyst, the phosphine ligand, and the aryl bromide under a positive flow of argon.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or a dry syringe.
-
Further Degassing: Stir the resulting mixture and sparge with argon for an additional 10-15 minutes to ensure the removal of any dissolved oxygen.
-
Stannane Addition: Add the arylstannane reagent neat or as a solution in the reaction solvent. For sensitive substrates prone to homocoupling, add this solution dropwise over 30-60 minutes.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate. Wash the mixture with a saturated aqueous solution of KF for 1-2 hours. Filter the resulting slurry through a pad of Celite® to remove the precipitated tin fluoride. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Section 5: Summary of Key Parameters and Their Effects
| Parameter | Common Choices | Impact on Side Reactions |
| Pd Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand, PdCl₂(PPh₃)₂ | Pd(0) sources are preferred to minimize homocoupling with Pd(II) precatalysts.[4][8] |
| Ligands | PPh₃, P(o-tol)₃, P(t-Bu)₃, Buchwald-type ligands | Electron-rich, bulky ligands accelerate reductive elimination, outcompeting side reactions.[9] Can influence stereochemical retention.[15] |
| Solvent | Toluene, Dioxane, THF, DMF, NMP | Must be anhydrous and degassed to prevent protodestannylation and catalyst deactivation.[8][9][12] Polarity can affect reaction rates and selectivity.[16][17] |
| Additives | CuI, LiCl, CsF | CuI can accelerate transmetalation, reducing reaction times and thermal decomposition.[5][9] LiCl can aid in cleaving the Sn-C bond. Fluoride ions can scavenge protons and activate the stannane.[9] |
| Temperature | 50 - 110 °C | Use the lowest effective temperature to minimize thermal decomposition and potential loss of stereochemistry.[8] |
| Atmosphere | Argon, Nitrogen | A strict inert atmosphere is crucial to prevent catalyst oxidation and radical-mediated homocoupling.[8] |
References
-
Stille reaction - Wikipedia. Available at: [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Available at: [Link]
-
Stille Coupling | NROChemistry. Available at: [Link]
-
Recent developments of nanocatalysts for Stille coupling reaction - Taylor & Francis Online. Available at: [Link]
-
Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing). Available at: [Link]
-
Stille Coupling | OpenOChem Learn. Available at: [Link]
-
Stille Cross-Coupling - J&K Scientific LLC. Available at: [Link]
-
Anwar, L., et al. (2025). Recent Synthetic Innovation in Stille Coupling Reaction: A Review. Tetrahedron. Available at: [Link]
-
Pérez-Temprano, M. H., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(5), 3059–3073. Available at: [Link]
-
Stille Coupling - YouTube. Available at: [Link]
-
Myers, A. G. The Stille Reaction. Chem 115 Course Notes, Harvard University. Available at: [Link]
-
Stille Coupling - Organic Chemistry Portal. Available at: [Link]
-
Han, X., & Corey, E. J. (2010). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications, 46(12), 2166-2168. Available at: [Link]
-
Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. Available at: [Link]
-
Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC - NIH. Available at: [Link]
-
Vantourout, J. C., et al. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(2), 487-496. Available at: [Link]
-
Stille Coupling - Chemistry LibreTexts. Available at: [Link]
-
Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834. Available at: [Link]
-
Kotha, S., & Lipshutz, B. H. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 3000-3004. Available at: [Link]
-
The Stille Reaction - IONiC / VIPEr. Available at: [Link]
-
The Mechanisms of the Stille Reaction | Request PDF - ResearchGate. Available at: [Link]
-
Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples - YouTube. Available at: [Link]
-
Cochran, J. C., et al. (1982). Kinetics of the protodestannylation of vinyltrialkyltins and substituted vinyltrialkyltins. Organometallics, 1(4), 586–590. Available at: [Link]
-
Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved - YouTube. Available at: [Link]
Sources
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- 17. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
Technical Support Center: Removal of Tributyltin Byproducts
Welcome to the technical support center for the management and removal of organotin byproducts. This guide is designed for researchers, scientists, and drug development professionals who utilize organotin reagents and require robust, reliable methods for purifying their reaction mixtures. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the common challenges associated with these highly useful, yet toxic, compounds.
Introduction: The Challenge of Organotin Byproducts
Organotin reagents, particularly those derived from tributyltin (TBT), are mainstays in organic synthesis for reactions like the Stille coupling, radical dehalogenations, and Barton-McCombie deoxygenations.[1][2] Their utility, however, is matched by the challenge of removing the resulting stoichiometric tin byproducts, such as tributyltin halides (Bu₃SnX) or unreacted tributyltin hydride (Bu₃SnH).[3] These byproducts are notoriously toxic and lipophilic, making their removal from desired organic products a critical and often non-trivial purification step.[1][3] Failure to remove these impurities can compromise the purity of final compounds, interfere with biological assays, and pose significant health and environmental risks.[3][4]
This guide provides a structured approach to tackling these challenges, divided into a proactive Troubleshooting Guide for when things go wrong and a comprehensive FAQ section for strategic planning.
Troubleshooting Guide
This section addresses specific problems encountered during the workup and purification of reactions involving tributyltin reagents.
Issue 1: My product is still contaminated with tin byproducts after a potassium fluoride (KF) wash.
Probable Causes:
-
Insufficient Fluoride: The stoichiometry of KF to the tin byproduct may be inadequate.
-
Poor Mixing/Phase Transfer: The reaction between the aqueous KF and the organometallic species in the organic layer is inefficient.
-
Formation of a Stable Emulsion: Vigorous shaking can create an emulsion, trapping the tin species and preventing efficient separation.
-
Precipitate is too fine: The precipitated tributyltin fluoride (Bu₃SnF) may be too fine to separate effectively from the organic layer, sometimes passing through standard filter paper.
Solutions & Scientific Rationale:
-
Increase KF Concentration and Washes: Wash the organic layer multiple times (2-3x) with a saturated or 1M aqueous KF solution.[5] Shaking for up to a minute for each wash ensures sufficient contact time for the reaction to occur.[5] The high concentration of fluoride ions drives the equilibrium towards the formation of the insoluble Bu₃SnF salt.
-
Filter Through Celite: If a persistent emulsion or a fine precipitate forms at the interface, filter the entire biphasic mixture through a pad of Celite.[5] Celite is a diatomaceous earth filter aid that breaks up emulsions and traps fine solid particles, allowing for a clean separation of the organic and aqueous layers.
-
Check Reaction Solvent: The choice of solvent can impact the precipitation. Nonpolar solvents like hexane are often effective for precipitating Bu₃SnF.[6]
Issue 2: My product co-elutes with tin byproducts during silica gel chromatography.
Probable Causes:
-
Similar Polarity: Tributyltin byproducts (e.g., Bu₃SnCl, Bu₃SnSnBu₃) are often nonpolar and can have Rf values similar to many organic products in common solvent systems (hexanes/ethyl acetate).
-
Interaction with Silica: Bis(tributyltin) oxide can react with the silanol groups on the surface of silica gel, leading to streaking and difficult separation.[7]
Solutions & Scientific Rationale:
-
Pre-treat the Crude Mixture: Before chromatography, perform one of the chemical treatments described in the protocols below (e.g., KF wash or I₂ treatment) to convert the tin species into a more polar (or easily separable) form.
-
Use a Modified Eluent: Add 2-5% triethylamine (Et₃N) to your chromatography eluent.[5][8][9] The amine base deactivates the acidic silica gel surface, preventing the tin byproducts from streaking and often shifting their retention, allowing for better separation. This method is often faster than an aqueous KF workup.[5]
-
Switch the Stationary Phase: If co-elution persists, consider using a different stationary phase. Basic or neutral alumina can be effective alternatives to silica gel for separating tin-containing compounds.[8] For highly nonpolar compounds, reverse-phase chromatography using C18-functionalized silica can also be an option.[10]
Issue 3: I see extra signals in the 0.8-1.5 ppm region of my ¹H NMR spectrum, but I'm not sure if it's tin.
Probable Cause:
-
This is the characteristic region for the protons of the butyl groups attached to tin. The presence of complex multiplets in this upfield region is a strong indicator of residual organotin contamination.
Solutions & Scientific Rationale:
-
Confirm with TLC: Spot your purified compound on a TLC plate. Many organotin compounds can be visualized using a potassium permanganate stain, where they appear as yellow-brown spots.[11] A specific colorimetric TLC stain using xylenol orange and bromine water can also identify organotins as purple-red spots.[12]
-
Re-purify: If tin is confirmed, the product must be subjected to a more rigorous purification protocol. Choose an alternative method from the protocols section below. For example, if a KF wash failed, attempt flash chromatography with a triethylamine-doped eluent.
-
Quantitative Analysis: For applications requiring extremely low tin levels (e.g., pharmaceuticals), quantitative analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) may be necessary to confirm removal to ppm levels.[13]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing tributyltin byproducts? A1: The most common strategies fall into four categories: precipitation, chromatography, extraction, and scavenging. The choice of method depends on the scale of the reaction, the properties of the desired product, and the nature of the tin byproduct.
| Method | Principle | Advantages | Disadvantages |
| Precipitation (KF) | Converts soluble Bu₃SnX to insoluble Bu₃SnF solid.[6] | Effective, inexpensive, simple filtration removal. | Can form emulsions; less effective for unreacted Bu₃SnH. |
| Chromatography | Separation based on polarity differences. | Widely applicable, can provide very pure product. | Can be time-consuming, potential for co-elution.[9] |
| Liquid-Liquid Extraction | Partitioning between immiscible solvents. | Good for removing polar tin species (e.g., Bu₃SnOH).[1][5] | Less effective for nonpolar tin species. |
| Scavenger Resins | Covalent capture of byproducts onto a solid support. | High selectivity, simple filtration workup, automatable.[14][15] | Higher cost, may require screening for optimal resin. |
| Fluorous Tin Reagents | Use of reagents with fluorous tags for separation by fluorous solid-phase extraction or liquid-liquid extraction.[16][17] | Very clean separation, reagent can be recovered and reused.[16] | Requires synthesis of specialized fluorous reagents.[18][19] |
Q2: How do I deal with unreacted tributyltin hydride (Bu₃SnH)? A2: Tributyltin hydride and its dimer, hexabutyldistannane (Bu₃SnSnBu₃), are not effectively removed by KF washing. The standard procedure is to quench the reaction with an iodine (I₂) solution. The iodine oxidizes both Bu₃SnH and Bu₃SnSnBu₃ to tributyltin iodide (Bu₃SnI).[5] Bu₃SnI can then be effectively removed by a subsequent aqueous KF wash, which converts it to the insoluble Bu₃SnF.[5]
Q3: Are there safer, "greener" alternatives to traditional tributyltin reagents? A3: Yes. Due to the high toxicity of tributyltin compounds, significant research has gone into developing alternatives.
-
Catalytic Tin: Using a catalytic amount of the tin hydride with a stoichiometric co-reductant like sodium borohydride minimizes tin waste.[1]
-
Fluorous Tin Hydrides: These reagents contain perfluorinated "ponytails" that make them highly soluble in fluorous solvents.[16][17] After the reaction, the fluorous tin byproducts can be selectively extracted into a fluorous solvent, leaving the desired product in the organic phase. The tin reagent can often be recovered and reused.[16]
-
Alternative Reducing Agents: For radical reactions, non-tin alternatives like tris(trimethylsilyl)silane (TTMSS) or various indium hydrides can often be used, avoiding the tin removal problem altogether.[1]
Q4: How should I handle glassware and waste contaminated with organotin compounds? A4: All glassware should be decontaminated. A common practice is to rinse the glassware with an oxidizing agent like bleach to convert residual organotins to less toxic inorganic tin oxides.[3] All organotin waste, including contaminated Celite, silica gel, and aqueous washes, is considered hazardous and must be disposed of according to institutional and local environmental regulations.[20]
Decision Workflow for Tin Removal
This diagram outlines a logical sequence for selecting an appropriate purification strategy.
Caption: Decision tree for selecting a tributyltin removal method.
Key Experimental Protocols
Protocol 1: Removal of Bu₃SnX via Potassium Fluoride (KF) Precipitation
This is the most common method for removing tributyltin halides (X = Cl, Br, I).
Mechanism: The high affinity of tin for fluoride drives the formation of tributyltin fluoride, which is a solid that is poorly soluble in most organic solvents. Bu₃SnX (soluble) + KF (aq) → Bu₃SnF (solid precipitate)↓ + KX (aq)
Caption: Precipitation of soluble Bu₃SnX with aqueous KF.
Step-by-Step Procedure:
-
Concentrate the reaction mixture to remove volatile solvents like THF if necessary.
-
Dilute the crude residue with a suitable organic solvent in which your product is soluble (e.g., ethyl acetate, diethyl ether, or hexanes).
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer 2-3 times with a saturated aqueous solution of KF (a 1M solution also works well).[5] For each wash, shake the funnel vigorously for 1-2 minutes. A white precipitate (Bu₃SnF) should form.
-
Troubleshooting: If a thick emulsion or a large amount of solid forms at the interface, making separation difficult, filter the entire biphasic mixture through a 1-inch pad of Celite in a Büchner funnel. Rinse the flask and Celite pad with the organic solvent.
-
Separate the layers. Wash the organic layer once with brine.
-
Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the crude product, which can then be further purified by chromatography if needed.
Protocol 2: Removal of Bu₃SnH/Bu₃SnSnBu₃ via I₂ Quench followed by KF Wash
This protocol is for reactions where tributyltin hydride was used as a reagent and may remain at the end of the reaction.
Step-by-Step Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of iodine (I₂) in an appropriate solvent (e.g., diethyl ether or THF) dropwise until the faint purple/brown color of iodine persists, indicating that all the tin hydride has been consumed.
-
Quench any remaining iodine by adding a few drops of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the mixture is colorless.
-
Proceed with the aqueous KF wash as described in Protocol 1 , starting from Step 2. The Bu₃SnI formed will be converted to the insoluble Bu₃SnF.[5]
Protocol 3: Purification by Chromatography with Triethylamine-Treated Silica
This is an excellent alternative to aqueous workups, especially for water-sensitive compounds.
Step-by-Step Procedure:
-
Prepare your eluent (e.g., a mixture of hexanes and ethyl acetate) and add 2-5% triethylamine (Et₃N) by volume.
-
Prepare a silica gel slurry using this Et₃N-doped eluent and pack your column as you normally would.
-
Equilibrate the column with 2-3 column volumes of the Et₃N-doped eluent.
-
Load your crude product onto the column and perform flash chromatography as usual.[5][9] The tin byproducts are typically much less retained on the basic surface and will elute quickly, often with the solvent front.
Protocol 4: Purification using a Scavenger Resin
Scavenger resins offer a simple filtration-based purification for removing specific byproducts.[14][15] For instance, a resin functionalized with sulfonic acid can scavenge basic compounds, while an amine-functionalized resin can scavenge electrophiles.[21]
General Procedure:
-
Dissolve the crude reaction mixture in a suitable solvent.
-
Add the appropriate scavenger resin (typically 3-5 equivalents relative to the impurity to be removed). For example, to remove an excess acid chloride, an amine-functionalized resin like SiliaBond Amine could be used.[21]
-
Stir the mixture at room temperature for 4-16 hours to allow for complete binding.
-
Remove the resin by simple filtration, washing the resin with fresh solvent.
-
Combine the filtrates and concentrate in vacuo to obtain the purified product.
References
- Cornerstone. Removal of the By-Product Tributyltin Chloride from Reaction Mixtures.
- NROChemistry. Stille Coupling.
- Organic Chemistry Portal. Tributyltin hydride (Tributylstannane), Tin hydrides.
- Organic Synthesis. Stille Coupling.
- BenchChem. Technical Support Center: Managing and Removing Organotin Byproducts.
- Myers, A. The Stille Reaction. Chem 115, Harvard University.
- Ataman Kimya. TRIBUTYLTIN OXIDE.
- ResearchGate. How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?
- Curran, D. P., et al. (1999). Fluorous Tin Hydrides: A New Family of Reagents for Use and Reuse in Radical Reactions. Journal of the American Chemical Society.
- Google Patents. CN103245755A - Color developing agent for measuring organic tin compound by thin layer chromatography (TLC) and measurement method.
- Wikipedia. Stille reaction.
- ResearchGate. Scope and Mechanism of Deprotection of Carboxylic Esters by Bis(tributyltin) Oxide.
- Ivey, G. A. Innovative Chemical Treatment of TBT (Tributyltin)-Impacted Marine Sediments: A Bench Scale Study. Ivey International Inc.
- National Toxicology Program (NTP). Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9). (1991).
- Brainly.in. how to purify Tributyltinoxide. (2022).
- Wikipedia. Scavenger resin.
- Herve, A., Rodriguez, A. L., & Fouquet, E. (2005). Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions. The Journal of Organic Chemistry.
- ResearchGate. Synthesis of Tris(2-Perfluorohexylethyl)Tin Hydride: A Highly Fluorinated Tin Hydride with Advantageous Features of Easy Purification.
- University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts.
- SiliCycle. SiliaBond Organic Scavengers.
- PubMed. A Convenient Method for the Preparation of Fluorous Tin Derivatives for the Fluorous Labeling Strategy. (2008).
- TLC stains. TLC stains.
- Wikipedia. Fluorous chemistry.
- TLC Visualization Methods.
- BenchChem. Technical Support Center: Removal of Organotin Byproducts from Stille Coupling Reactions.
- Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022).
- YouTube. Visualizing a TLC plate. (2021).
- Wipf Group, University of Pittsburgh. strategies in organic synthesis. (2004).
- Sigma-Aldrich. Metal Scavengers.
- PubMed. Organotin compounds cause structure-dependent induction of progesterone in human choriocarcinoma Jar cells.
Sources
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- 6. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
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Troubleshooting low conversion in Tributyl(4-fluorophenyl)stannane reactions
Welcome to the technical support center for troubleshooting Stille coupling reactions involving Tributyl(4-fluorophenyl)stannane. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during experimentation, thereby enhancing reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organotin compound with the chemical formula C₁₈H₃₁FSn.[1][2] It serves as a key reagent in palladium-catalyzed Stille cross-coupling reactions.[3][4] Its primary role is to transfer the 4-fluorophenyl group to another organic substrate, forming a new carbon-carbon bond. This is particularly valuable in medicinal chemistry and materials science for synthesizing complex molecules containing a fluorinated aryl moiety. The tributyltin group provides good stability and solubility, while the organostannane itself is generally stable to air and moisture, making it a convenient reagent.[5][6]
Q2: What are the critical parameters for a successful Stille coupling reaction using this reagent?
A2: A successful Stille coupling hinges on the careful control of several parameters:
-
Palladium Catalyst: The choice of a Pd(0) or Pd(II) precatalyst is crucial. Pd(PPh₃)₄ is a common Pd(0) source, while Pd(OAc)₂ or PdCl₂(PPh₃)₂ are Pd(II) sources that are reduced in situ to the active Pd(0) species.[4][7] The catalyst's activity is paramount.
-
Ligands: Phosphine ligands are essential for stabilizing the palladium center and modulating its reactivity. Electron-rich and sterically bulky ligands often accelerate the key steps of the catalytic cycle.[8]
-
Solvent: The solvent must be anhydrous and thoroughly degassed. Common choices include THF, toluene, and DMF.[7][9]
-
Temperature: Reaction temperatures can vary widely, but starting at a moderate temperature (e.g., 60-80 °C) and adjusting as needed is a common strategy.[8]
-
Inert Atmosphere: Stille reactions are highly sensitive to oxygen, which can deactivate the palladium catalyst through oxidation.[9] Maintaining a strict inert atmosphere (argon or nitrogen) throughout the experiment is mandatory.
Q3: Why is the complete removal of tin byproducts essential?
A3: Organotin compounds, including the tributyltin byproducts (e.g., Bu₃SnCl, Bu₃SnF) generated in the reaction, are highly toxic.[10] For any application in drug discovery or materials science where biological compatibility is a concern, regulatory standards demand the removal of these toxic residues to parts-per-million (ppm) levels.[10]
Q4: What are the most common side reactions to anticipate?
A4: The most prevalent side reaction is the homocoupling of the organostannane reagent to form a dimer (in this case, 4,4'-difluorobiphenyl) or the homocoupling of the electrophile.[3] This can be promoted by high temperatures or the presence of oxygen.[3][11] Another potential side reaction is protodestannylation, where the this compound reacts with a proton source (like trace water or acidic impurities) to form fluorobenzene.
Troubleshooting Guide: Low Conversion & Side Reactions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem 1: Low to No Yield of the Desired Coupled Product
Q: My reaction shows very low or no conversion of my starting materials. What are the likely causes and how can I fix this?
A: This is a common issue with several potential root causes. A systematic approach is the best way to diagnose the problem.
-
The Chemistry: The active catalyst in a Stille coupling is a Pd(0) species. If you are using a Pd(0) source like Pd(PPh₃)₄, it can degrade upon exposure to air. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing to the active Pd(0) form efficiently. Oxygen is a primary culprit, as it can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.[9]
-
Recommended Solution:
-
Use Fresh Catalyst: Ensure your palladium catalyst is from a fresh, properly stored batch. Pd(PPh₃)₄, in particular, should be stored under an inert atmosphere.
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture by sparging with argon or nitrogen for at least 30 minutes, or by using several freeze-pump-thaw cycles.
-
Ensure Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.
-
-
The Chemistry: The ligand's role is to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps. For challenging couplings, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Bulky, electron-rich phosphine ligands can accelerate the reaction.[8]
-
Recommended Solution:
-
Switch Ligands: Consider using more electron-rich or sterically demanding ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) or tri(o-tolyl)phosphine (P(o-tol)₃).
-
Use Additives: The addition of copper(I) iodide (CuI) can significantly accelerate the rate-limiting transmetalation step.[5] Triphenylarsine (AsPh₃) has also been shown to be an effective additive in some cases.[8]
-
-
The Chemistry: The presence of water or other protic impurities in the solvent can lead to the hydrolysis of the organostannane reagent, rendering it inactive for the desired coupling.[12][13] Oxygen dissolved in the solvent will deactivate the catalyst.
-
Recommended Solution:
-
Use Anhydrous Solvent: Always use a freshly distilled or commercially available anhydrous, degassed solvent. Solvents like THF, toluene, or DMF are common choices.[9]
-
Degas Thoroughly: Ensure the solvent is rigorously degassed immediately before use.
-
-
The Chemistry: While higher temperatures can sometimes lead to side reactions like homocoupling, some Stille couplings have a significant activation energy barrier and require thermal energy to proceed at a reasonable rate.
-
Recommended Solution:
-
Gradual Temperature Increase: If the reaction is clean but slow at a lower temperature, gradually increase the temperature in 10-20 °C increments, monitoring the reaction progress by TLC or LCMS.
-
Problem 2: Significant Formation of Homocoupled Byproducts
Q: I am getting my desired product, but also a large amount of 4,4'-difluorobiphenyl. How can I suppress this side reaction?
A: Homocoupling of the organostannane is a classic Stille side reaction.[3] It typically arises from two potential mechanisms: a reaction involving two equivalents of the stannane with the palladium catalyst or a radical process.[3]
-
The Chemistry: High temperatures can promote catalyst decomposition and pathways that lead to homocoupling. The presence of oxygen can also initiate radical mechanisms that result in the formation of R-R dimers.[11]
-
Recommended Solution:
-
Lower the Temperature: Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Improve Degassing: Re-evaluate your degassing procedure. Ensure that no oxygen is introduced during reagent addition or sampling. A well-sealed reaction vessel under positive inert gas pressure is critical.
-
Check Catalyst Purity: Decomposing catalyst can sometimes promote side reactions. Use a fresh, high-purity catalyst.
-
Problem 3: Reaction Stalls or Incomplete Conversion
Q: The reaction starts well but then stalls before all the limiting reagent is consumed. What could be the issue?
A: A stalling reaction often points to catalyst deactivation or reagent degradation over the course of the experiment.
-
The Chemistry: The palladium catalyst can slowly decompose over time, especially at elevated temperatures. Additionally, if there are trace impurities, the organostannane reagent itself can slowly degrade.[14]
-
Recommended Solution:
-
Add More Catalyst: In some cases, a small additional portion of the palladium catalyst and ligand can restart a stalled reaction.
-
Use a More Robust Ligand: Consider switching to a more sterically bulky or chelating ligand that can better protect the palladium center from decomposition pathways.
-
Check Reagent Stability: Ensure your this compound is pure. If it has been stored for a long time, its purity may be compromised.[14]
-
Visualizations & Workflows
The Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling
This protocol provides a general starting point. Molar equivalents and reaction time/temperature should be optimized for your specific substrates.
| Reagent/Component | Recommended Quantity (mol%) | Purpose |
| Aryl Halide/Triflate (R¹-X) | 100 (1.0 eq) | Electrophile |
| This compound | 110-120 (1.1-1.2 eq) | Nucleophile |
| Pd(PPh₃)₄ | 2-5 | Pd(0) Catalyst |
| Anhydrous, Degassed Solvent | - | Reaction Medium |
Step-by-Step Methodology:
-
Flask Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of argon or nitrogen.
-
Reagent Addition: To the flask, add the aryl halide/triflate (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Atmosphere Exchange: Evacuate and backfill the flask with inert gas three times to ensure a completely inert atmosphere.
-
Solvent & Stannane Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the this compound (1.1-1.2 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir. Monitor the reaction's progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete (or has stalled), cool the mixture to room temperature.
Protocol 2: Workup for Tin Byproduct Removal (KF Wash)
This is a highly effective and common method for removing tributyltin byproducts.[15][16] The principle is the formation of highly insoluble tributyltin fluoride (Bu₃SnF), which precipitates and can be removed by filtration.[10]
Step-by-Step Methodology:
-
Dilution: Dilute the cooled reaction mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash it with a saturated aqueous solution of potassium fluoride (KF). Shake vigorously for 1-2 minutes.
-
Precipitate Formation: A white precipitate (Bu₃SnF) will often form at the interface between the organic and aqueous layers.
-
Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid Bu₃SnF. Collect the filtrate.
-
Separation & Final Washes: Return the filtrate to the separatory funnel, separate the layers, and wash the organic layer with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified by column chromatography.
References
-
Roth, G. P., Farina, V., Liebeskind, L. S., & Peña-Cabrera, E. (1995). Optimized Stille coupling reactions catalyzed by palladium on carbon with CuI as cocatalyst. Tetrahedron Letters, 36(13), 2191–2194. [Link]
-
The Stille Reaction. IONiC/VIPEr. [Link]
-
Stille reaction. Wikipedia. [Link]
- Gloskey, C. R. (1955). Recovery of organotin compounds. U.S. Patent No. 2,718,522. Washington, DC: U.S.
-
Myers, A. G., Haidle, A., & Kohrt, J. (2011). The Stille Reaction. Myers Group, Harvard University. [Link]
-
Pérez-Temprano, M. H., et al. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Journal of the American Chemical Society. [Link]
-
Mastering Stille Coupling with Ethynyltributylstannane: A Guide for Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Luijten, J. G. A. (1966). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. Recueil des Travaux Chimiques des Pays-Bas, 85(8), 873-878. [Link]
-
Zhang, A., et al. (2017). Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. Journal of Materials Chemistry C, 5(24), 5835-5840. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (2004). The Stille Reaction. Organic Reactions. [Link]
-
Stille Coupling. NROChemistry. [Link]
-
Liu, Y., et al. (2015). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 51(84), 15416-15419. [Link]
-
How do you get rid of organotin waste? ResearchGate. [Link]
- Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS–TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753.
-
Workup for Removing Tin Byproducts. University of Rochester, Department of Chemistry. [Link]
-
Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. [Link]
-
Organotin chemistry. Wikipedia. [Link]
-
Maleczka, R. E., & Terstiege, I. (2000). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Organic Letters, 2(20), 3193-3196. [Link]
-
Introduction to organotin chemistry - and applications. Gelest, Inc. [Link]
-
Zhang, Z., et al. (2010). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 75(15), 5355-5358. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Pérez-Temprano, M. H., et al. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. PMC. [Link]
-
Amatore, C., et al. (2006). On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions. Chemistry – A European Journal, 12(28), 7382-7393. [Link]
-
Casado, A. L., & Espinet, P. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(5), 3077-3085. [Link]
-
An efficient method for removing organotin impurities. Shandong Look Chemical Co.,Ltd. [Link]
- Luijten, J. G. A. (1966). Investigations on organotin compounds. XXII: hydrolysis products of alkyltin trichlorides. Recueil des Travaux Chimiques des Pays-Bas, 85(8), 873-878.
-
Bretti, C., et al. (2008). HYDROLYSIS OF ORGANOTIN COMPOUNDS AT HIGH CONCENTRATION. ResearchGate. [Link]
-
Gallagher, W. P., & Maleczka, R. E. (2005). Stille Couplings Catalytic in Tin: A “Sn−F” Approach. The Journal of Organic Chemistry, 70(3), 841-846. [Link]
-
This compound. PubChem. [Link]
-
Stille Coupling. YouTube. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Preparation of Tributyl(chloromethyl)stannane. Organic Syntheses. [Link]
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Preventing homocoupling of Tributyl(4-fluorophenyl)stannane
Technical Support Center: Tributyl(4-fluorophenyl)stannane
A Guide to Preventing Homocoupling in Stille Cross-Coupling Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this versatile organostannane reagent in palladium-catalyzed cross-coupling reactions. Our goal is to provide you with in-depth, actionable insights to mitigate the common side reaction of homocoupling, ensuring higher yields and purity for your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Stille reaction with this compound?
A1: Homocoupling is a significant side reaction where two molecules of the organostannane reagent, this compound, react with each other to form a symmetrical biaryl dimer—in this case, 4,4'-difluorobiphenyl.[1] This undesired product consumes your valuable reagent and palladium catalyst, lowers the yield of your target molecule, and complicates purification.
Q2: What are the primary mechanistic causes of stannane homocoupling?
A2: Homocoupling can proceed through at least two proposed mechanistic pathways.[1]
-
Reaction with Pd(II) Precatalyst: Two equivalents of the organostannane can transmetalate with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), followed by reductive elimination to yield the homocoupled dimer.
-
Oxidative Dimerization: The active Pd(0) catalyst can react with the organostannane, potentially facilitated by oxidants like atmospheric oxygen, leading to a pathway that results in the dimer.[2][3] The presence of oxygen is often cited as a key contributor to this side reaction.[2][3][4]
Q3: My this compound reagent is a solid. Does this affect its stability or reactivity?
A3: Yes, this compound is a solid.[5] Like many organostannanes, it is generally stable to air and moisture for handling and storage purposes.[1][6] However, this stability does not preclude its participation in undesired side reactions under catalytic conditions. All organotin compounds are toxic and should be handled with appropriate care.[1][7][8]
Troubleshooting Guide: Diagnosing & Solving Homocoupling Issues
This section addresses specific problems you might encounter during your experiments.
Problem 1: My reaction yields a significant amount of 4,4'-difluorobiphenyl. What is the first and most critical parameter to check?
Answer: The most common culprit for excessive homocoupling is the presence of atmospheric oxygen.[2][3] The Pd(0) catalyst is sensitive to oxidation, and trace oxygen can promote oxidative C-C coupling pathways.[4]
-
Immediate Action: Ensure your reaction setup is rigorously deoxygenated.
-
Solvent Degassing: Use a robust degassing method for your solvent (e.g., DMF, toluene, THF). Three cycles of "freeze-pump-thaw" are superior to simply bubbling an inert gas through the solvent.
-
Inert Atmosphere: The reaction vessel (e.g., a flame-dried Schlenk flask) must be thoroughly purged with a high-purity inert gas like argon or nitrogen before adding reagents.[6] Maintain a positive pressure of inert gas throughout the entire reaction.
-
Problem 2: I've rigorously degassed my reaction, but homocoupling is still a major issue. What's my next step?
Answer: Your choice of palladium source and ligands plays a crucial role.
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or [Pd₂(dba)₃] is often preferable to a Pd(II) precatalyst (e.g., Pd(OAc)₂). Pd(II) sources can directly react with two equivalents of the stannane to generate the homocoupled product before the catalytic cycle for the desired cross-coupling even begins.[1] If you must use a Pd(II) source, ensure you have sufficient phosphine ligand present to facilitate its reduction to the active Pd(0) species.[9]
-
Ligand Choice and Ratio: The electronic and steric properties of the phosphine ligand affect the rates of the catalytic steps.[10]
-
Electron-rich, bulky ligands can sometimes accelerate the desired reductive elimination step over competing side reactions.
-
Ensure a sufficient ligand-to-palladium ratio. A low ratio can lead to the formation of palladium black (inactive catalyst) and promote side reactions.[9]
-
Problem 3: My transmetalation step seems slow, and I suspect this is allowing time for homocoupling to occur. Are there any additives that can help?
Answer: Yes, certain additives can significantly accelerate the transmetalation step, which is often the rate-limiting step in the Stille cycle. A faster transmetalation can outcompete the pathways leading to homocoupling.
-
Copper(I) Salts: The addition of a catalytic amount of a Copper(I) salt, such as CuI, is a well-established technique to accelerate Stille couplings.[6][11] The exact mechanism is debated but is thought to involve a more rapid transmetalation from a copper-organometallic intermediate.
-
Lithium Chloride (LiCl): LiCl is frequently used as an additive.[12] It can accelerate transmetalation by coordinating to the palladium center, creating a more electrophilic species, or by preventing phosphine ligand dissociation that might otherwise slow the reaction.[12][13]
Comparative Table of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution | Rationale |
| High Homocoupling | Oxygen Contamination | Rigorous degassing (Freeze-Pump-Thaw) & strict inert atmosphere.[6][9] | O₂ can act as an oxidant, promoting Pd(0) reoxidation and facilitating homocoupling pathways.[2][3] |
| High Homocoupling | Pd(II) Precatalyst | Switch to a Pd(0) source (e.g., Pd(PPh₃)₄).[1][12] | Pd(II) can react directly with two stannane molecules, causing homocoupling before the main cycle starts.[1] |
| Slow Reaction Rate | Slow Transmetalation | Add catalytic CuI or stoichiometric LiCl.[6][11][12] | These additives are known to accelerate the rate-limiting transmetalation step.[11] |
| Catalyst Decomposition | Insufficient Ligand | Increase ligand:Pd ratio; use robust ligands (e.g., XPhos).[14] | Stabilizes the active Pd(0) species and prevents precipitation of palladium black.[9] |
Best Practices & Preventative Protocols
To proactively minimize homocoupling, follow this best-practice protocol for setting up a Stille reaction with this compound.
Experimental Protocol: Stille Coupling with Minimized Homocoupling
-
Vessel Preparation: Thoroughly flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow it to cool to room temperature under a positive pressure of high-purity argon.
-
Solvent Degassing: Use anhydrous, high-purity solvent (e.g., DMF or Toluene). Degas the solvent by subjecting it to three consecutive freeze-pump-thaw cycles.
-
Reagent Addition:
-
To the reaction flask, add your electrophile (e.g., aryl iodide or bromide, 1.0 equiv.), Lithium Chloride (3.0 equiv.), and Copper(I) Iodide (0.1 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent via cannula.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and this compound (1.1 equiv.).[6]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) under a positive pressure of argon.
-
Monitor the reaction progress by TLC or GC/MS to confirm the consumption of starting materials and the formation of the desired product.
-
-
Work-up Procedure:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.[6] This procedure precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through Celite.[15][16] This is a critical step for purification and minimizing toxic tin waste.[15][16]
-
Proceed with a standard aqueous workup and chromatographic purification.
-
Troubleshooting Logic Flowchart
This diagram provides a logical workflow for diagnosing and resolving issues with homocoupling.
Caption: Troubleshooting workflow for minimizing stannane homocoupling.
References
-
Stille reaction - Wikipedia. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Stille Coupling | OpenOChem Learn. [Link]
-
Stille Coupling | NROChemistry. [Link]
-
Yoo, W. J., et al. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 128(41), 13364-13367. [Link]
-
Yoo, W. J., et al. (2007). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. NIH Public Access. [Link]
-
Crisp, G. T. (1989). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications (RSC Publishing). [Link]
-
Stille Coupling - YouTube. (2020). [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023). [Link]
-
Wang, T., et al. (2015). Oxygen as an oxidant in palladium/copper-cocatalyzed oxidative C-H/C-H cross-coupling between two heteroarenes. ResearchGate. [Link]
-
Myers, A. The Stille Reaction - Chem 115. [Link]
-
Al-Masum, M. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved - YouTube. (2023). [Link]
-
Bartolomeo, A. D., et al. (2012). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. Request PDF - ResearchGate. [Link]
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) - YouTube. (2020). [Link]
-
Stille Coupling - Organic Chemistry Portal. [Link]
-
This compound | C18H31FSn | CID 2737524 - PubChem. [Link]
-
Calò, V., et al. (2005). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 70(15), 6040-6044. [Link]
-
An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020). [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC - NIH. (2023). [Link]
-
Tributyltin hydride (Tributylstannane), Tin hydrides - Organic Chemistry Portal. [Link]
-
Preparation of - Organic Syntheses Procedure. [Link]
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Technical Support Center: Purification of Products from Tributyl(4-fluorophenyl)stannane Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in synthetic routes involving Tributyl(4-fluorophenyl)stannane. This resource is designed to provide expert insights and practical solutions for the critical, yet often challenging, purification stage of Stille cross-coupling reactions. The primary difficulty in these reactions lies in the removal of highly toxic and persistent organotin byproducts from the desired product.[1][2] This guide offers a structured approach to troubleshooting common issues and provides detailed, field-proven protocols to ensure the purity and safety of your compounds.
A Critical Note on Safety
Before proceeding with any experimental work, it is imperative to recognize that organotin compounds, including the reagents and byproducts, are highly toxic.[3][4] They can be absorbed through the skin and are hazardous if inhaled or ingested.[5][6]
Mandatory Safety Precautions:
-
Always handle this compound and all subsequent reaction mixtures and byproducts inside a certified chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and double-layered nitrile gloves.[7]
-
All tin-contaminated waste (solid and liquid) must be segregated and disposed of according to your institution's hazardous waste protocols.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when planning or executing purification for Stille coupling products.
Q1: What are the primary organotin byproducts I need to remove? The most common byproducts are tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) formed during the catalytic cycle, as well as unreacted this compound.[8] If the reaction conditions are not optimal, you may also encounter homocoupled stannane species (e.g., Bu₃SnSnBu₃).[3]
Q2: Why is the complete removal of these byproducts so critical? The toxicity of organotin compounds is the primary concern.[9] For drug development applications, residual tin must be reduced to parts-per-million (ppm) levels to meet regulatory standards.[2] Furthermore, these impurities can interfere with subsequent synthetic steps or compromise the accuracy of biological assays.
Q3: What is the most common "first-pass" purification strategy? An aqueous potassium fluoride (KF) wash is the most widely used initial purification step.[10] This method is effective because it converts soluble tributyltin species into tributyltin fluoride (Bu₃SnF), a highly insoluble solid that precipitates from the organic phase and can be removed by filtration.[11][12]
Q4: How can I monitor the success of my purification? Thin Layer Chromatography (TLC) is a quick method, but organotin compounds often do not visualize well under UV light and may require staining (e.g., with potassium permanganate). The most definitive methods for quantifying residual tin are advanced analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or LC-ICP-MS (Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry).[13][14][15] For routine checks, ¹H NMR spectroscopy can be used to look for the characteristic broad signals of the butyl groups of the tin impurities around 0.9-1.5 ppm.
Troubleshooting Guide: Common Purification Challenges
This guide provides a systematic approach to resolving issues encountered during the purification process.
Issue 1: Persistent Tin Contamination After Aqueous KF Work-up
Probable Causes:
-
Incomplete Precipitation: The reaction between the organotin halide and KF may be incomplete. This can be due to an insufficient amount of KF, inadequate reaction time, or poor mixing between the organic and aqueous layers.[11]
-
Formation of Emulsions: Vigorous shaking of the biphasic mixture can lead to stable emulsions, trapping the desired product and tin impurities together, making separation difficult.[16]
-
Byproduct Nature: Some organotin species, like hexaalkylditin (Bu₃SnSnBu₃), are not efficiently removed by a simple KF wash.[17]
Recommended Solutions:
-
Optimize the KF Wash:
-
Break Emulsions: If an emulsion forms, add brine to the separatory funnel to increase the ionic strength of the aqueous phase. Let the mixture stand without agitation for an extended period. Gentle swirling can also help.
-
Filtration Aid: If a large amount of Bu₃SnF precipitates, it can sometimes trap the product. In such cases, dilute the entire mixture with the organic solvent and filter it through a pad of Celite® to remove the solid fluoride.[10]
-
Pre-treat with Iodine (I₂): To remove byproducts like Bu₃SnSnBu₃ or unreacted Bu₃SnH, add a solution of I₂ to the reaction mixture before the KF wash. This converts them to Bu₃SnI, which is then readily precipitated by KF.[17]
Issue 2: Product and Tin Impurities Co-elute During Flash Column Chromatography
Probable Causes:
-
Similar Polarity: The desired product and the organotin byproducts may have very similar polarities, leading to poor separation on standard silica gel.
-
Overloading the Column: Applying too much crude material to the column will inevitably lead to broad peaks and poor resolution.
Recommended Solutions:
-
Use Triethylamine (TEA)-Treated Eluent: Adding a small amount of triethylamine (~2-5%) to the eluent system can significantly improve the separation of organotin byproducts on a standard silica gel column.[1][10] The basic TEA interacts with the acidic silica surface and helps to move the tin impurities along more effectively.
-
Employ Potassium Carbonate (K₂CO₃)-Doped Silica Gel: This is a highly effective method for capturing organotin impurities.[2][16] A stationary phase prepared by mixing 10% (w/w) of powdered anhydrous K₂CO₃ with silica gel can reduce tin levels to <15 ppm.[2] A detailed protocol is provided below.
-
Optimize Chromatography Parameters:
Issue 3: Low Recovery of Desired Product After Purification
Probable Causes:
-
Product Precipitation with Tin Fluoride: Highly non-polar products may co-precipitate with the insoluble Bu₃SnF during the KF wash.[16]
-
Irreversible Adsorption on Silica Gel: Highly polar or basic compounds (e.g., containing amine groups) can bind irreversibly to the acidic sites on silica gel.[20]
-
Product Degradation: The acidic nature of silica gel can cause degradation of sensitive functional groups.[16]
Recommended Solutions:
-
Modify the KF Wash: If co-precipitation is suspected, try using a more dilute KF solution or perform the wash at a slightly elevated temperature to increase the solubility of your product.[16]
-
Deactivate the Silica Gel: For acid-sensitive or basic compounds, deactivate the silica gel before use by flushing the packed column with an eluent containing 1-3% triethylamine.[19]
-
Switch the Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.[20]
-
Consider Recrystallization: For solid products, recrystallization can be an excellent and high-yielding purification method that avoids chromatography altogether. A preliminary slurry of the crude solid in a solvent like hexanes or methyl tert-butyl ether (MTBE) can remove a significant amount of tin impurities before the final recrystallization.[8]
Visualized Workflows and Data
To aid in experimental design, the following diagrams and table summarize the purification strategies.
Caption: Decision workflow for purification of Stille coupling products.
Caption: Conceptual workflow for organotin removal using aqueous KF.
Comparison of Purification Methods
| Method | Principle | Advantages | Common Issues |
| Aqueous KF Wash | Precipitation of insoluble trialkyltin fluoride (R₃SnF).[10] | Simple, inexpensive, and effective for many substrates.[16] | Can form emulsions; may not be effective for all tin species.[16] |
| Chromatography (Standard Silica) | Differential adsorption based on polarity. | Widely available and understood. | Co-elution of product and tin impurities is common.[21] |
| Chromatography (TEA-treated) | Deactivates acidic sites on silica, improving elution of tin byproducts.[10] | Simple modification to standard chromatography; improves separation.[17] | May not be sufficient for achieving ppm-level purity. |
| Chromatography (K₂CO₃-Silica) | Strong interaction/reaction of tin species with the basic stationary phase.[2] | Highly effective; can reduce tin to <15 ppm.[2] The K₂CO₃/silica mixture is stable for months.[16] | Requires preparation of the custom stationary phase. |
| Recrystallization | Differential solubility of the product and impurities in a given solvent system. | Potentially high-yielding and can achieve very high purity; avoids chromatography. | Only applicable to solid products; requires suitable solvent identification.[8] |
Detailed Experimental Protocols
Protocol 1: Standard Work-up with Aqueous Potassium Fluoride (KF)
This protocol is the most common starting point for removing the bulk of tributyltin byproducts.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., Ethyl Acetate, Diethyl Ether).
-
Saturated or 1M aqueous solution of Potassium Fluoride (KF).
-
Celite® 545.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel, filter flask, Büchner funnel.
Procedure:
-
Dilution: After the Stille reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).[8]
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or saturated ammonium chloride solution to remove highly polar impurities like DMF.[10]
-
KF Treatment: Wash the organic layer 2-3 times with a saturated aqueous solution of 1M KF. Shake the separatory funnel vigorously for at least 1 minute during each wash. A white precipitate (Bu₃SnF) should form, often at the interface.[10]
-
Filtration: Filter the entire biphasic mixture through a pad of Celite® packed in a Büchner funnel to remove the precipitated Bu₃SnF. Wash the Celite® pad with a small amount of the organic solvent.[16]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[8]
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.[8]
Protocol 2: Flash Chromatography with Potassium Carbonate (K₂CO₃) Doped Silica Gel
This method is highly effective for removing organotin impurities to very low levels.[2]
Materials:
-
Silica gel (230-400 mesh).
-
Powdered, anhydrous potassium carbonate (K₂CO₃).
-
Crude product from the Stille reaction.
-
Appropriate eluent system as determined by TLC.
-
Chromatography column and accessories.
Procedure:
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight). This mixture can be stored for several months without significant loss of activity.[2][16]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[2]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[16]
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[16]
-
Fraction Collection: Collect and analyze fractions via TLC to isolate the pure product. The tin byproducts will remain strongly adsorbed to the top of the column.
References
Sources
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
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- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
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- 12. scispace.com [scispace.com]
- 13. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 17. shenvilab.org [shenvilab.org]
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- 24. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 25. researchgate.net [researchgate.net]
- 26. This compound | C18H31FSn | CID 2737524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 28. reddit.com [reddit.com]
- 29. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 30. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Navigating the Risks: A Technical Support Guide for Managing Organotin Reagent Toxicity in the Laboratory
Organotin compounds, while indispensable in various synthetic applications, including catalysis and polymer stabilization, present significant health and environmental hazards.[1][2] Their toxicity is highly dependent on the number and nature of the organic substituents attached to the tin atom, with tri-substituted organotins like tributyltin (TBT) and triphenyltin (TPT) exhibiting the highest toxicity.[1][3] This guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals to safely manage the toxicity of organotin reagents in the laboratory. It is structured in a question-and-answer format to directly address specific issues and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What makes organotin reagents so toxic?
A1: The toxicity of organotin compounds stems from their ability to penetrate cell membranes due to their lipophilicity.[4] Once inside the cell, they can disrupt critical biological processes, including mitochondrial function and oxidative phosphorylation.[4] The general order of toxicity is R₃SnX > R₂SnX₂ > RSnX₃ > R₄Sn, where 'R' is an alkyl or aryl group.[2] Trialkyltins, in particular, are potent neurotoxins, and some organotins are known endocrine disruptors.[4][5][6]
Q2: What are the primary routes of exposure to organotin compounds in a lab setting?
A2: Exposure to organotin compounds in a laboratory can occur through three main routes:
-
Dermal contact: Organotins can be absorbed through the skin and may cause irritation or chemical burns.
-
Inhalation: Inhaling dust from solid organotins or vapors from liquid reagents can lead to respiratory irritation and systemic toxicity.[3]
-
Ingestion: Accidental ingestion of organotin compounds can cause severe gastrointestinal issues and systemic poisoning.
Q3: What are the immediate symptoms of acute exposure to organotin reagents?
A3: Acute exposure to organotin compounds can lead to a range of symptoms, including skin and eye irritation, headaches, dizziness, nausea, and respiratory difficulties.[7][8] In severe cases of exposure to highly toxic organotins, neurological damage and even death can occur.[9][10][11]
Q4: Are there established occupational exposure limits for organotin compounds?
A4: Yes, regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established workplace exposure limits. The OSHA Permissible Exposure Limit (PEL) and NIOSH Recommended Exposure Limit (REL) for organotin compounds is 0.1 mg/m³ as a time-weighted average (TWA).[12][13]
Troubleshooting Guide
Scenario 1: I need to handle a highly toxic, air-sensitive liquid organotin reagent. What is the safest way to do this?
Solution: Handling air-sensitive organotin reagents requires meticulous technique to prevent both exposure and reagent degradation. Always work within a certified chemical fume hood.[3][14]
dot
Caption: Workflow for safely transferring air-sensitive organotin reagents.
Step-by-Step Protocol for Transferring Air-Sensitive Organotin Reagents:
-
Preparation:
-
Don appropriate Personal Protective Equipment (PPE), including double gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[3]
-
Ensure all glassware is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).[14]
-
Allow the organotin reagent, typically in a Sure/Seal™ bottle, to equilibrate to room temperature.[3]
-
-
Inert Atmosphere Transfer:
-
Work in a fume hood with the sash at the lowest practical height.[14]
-
Secure the Sure/Seal™ bottle. Pierce the septum with a needle connected to a Schlenk line providing a positive pressure of inert gas.[14]
-
Use a clean, dry syringe with a needle to pierce the septum. Purge the syringe with the inert gas from the headspace of the bottle several times.[14]
-
Carefully withdraw the desired volume of the organotin reagent.[3]
-
Quickly and smoothly transfer the reagent to the reaction flask, which should also be under an inert atmosphere.
-
-
Post-Transfer and Cleanup:
-
Immediately rinse the syringe and needle with a suitable inert solvent (e.g., toluene or hexanes) and transfer the rinsate to a dedicated organotin waste container.[14]
-
Properly seal the Sure/Seal™ bottle.
-
Dispose of all contaminated materials, including gloves and wipes, in the designated hazardous waste container.[3]
-
Scenario 2: I've spilled a small amount of a solid organotin compound on the lab bench inside the fume hood. What should I do?
Solution: Prompt and proper cleanup of organotin spills is crucial to prevent exposure and contamination.
dot
Caption: Emergency response workflow for an organotin reagent spill.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[3]
-
Personal Protective Equipment: If not already wearing it, don full PPE, including a respirator with an organic vapor cartridge if the spill is significant or if you are unsure of the airborne concentration.[1][3]
-
Containment and Cleanup:
-
For solid spills, carefully sweep or wipe up the material, avoiding the generation of dust.[3] Place the collected solid in a sealed, labeled hazardous waste container.
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite or sand). Once absorbed, carefully scoop the material into a designated hazardous waste container.[3]
-
-
Decontamination:
-
Wipe the spill area with a cloth soaked in a suitable solvent (e.g., toluene or acetone), placing the used cloth in the hazardous waste container.
-
Follow this with a thorough cleaning of the area with soap and water.
-
-
Waste Disposal: All materials used for cleanup, including absorbent pads, gloves, and wipes, must be disposed of as hazardous waste.[1][3]
-
Reporting: Report the spill to your laboratory supervisor or environmental health and safety department.
Scenario 3: How do I decontaminate glassware that has been in contact with organotin reagents?
Solution: Simple washing is insufficient to remove toxic organotin residues. A chemical deactivation step is necessary.
Step-by-Step Glassware Decontamination Protocol:
-
Initial Rinse: In a fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone or toluene) to remove the bulk of the organotin residue. Collect this rinse as hazardous waste.[15]
-
Oxidative Quenching: Immerse the rinsed glassware in a freshly prepared oxidizing bath. A common and effective method is to soak the glassware in a commercial bleach solution (sodium hypochlorite) overnight.[1][15] This process oxidizes the organotin compounds to less toxic inorganic tin oxides.[15]
-
Thorough Cleaning: After soaking, carefully remove the glassware from the bleach bath (wearing appropriate gloves) and rinse it thoroughly with water. Then, wash the glassware with a laboratory detergent (like Alconox) and water, followed by final rinses with deionized water and a suitable solvent if needed for drying.[15]
-
Waste Management: The bleach solution used for decontamination should be treated as hazardous waste and disposed of according to your institution's guidelines.
Data Summary
| Organotin Compound Class | Relative Toxicity | Primary Hazards | OSHA PEL / NIOSH REL (as Sn) |
| Tri-substituted (R₃SnX) | Very High | Neurotoxicity, Immunotoxicity, Endocrine Disruption[4][6][16] | 0.1 mg/m³[12][13] |
| Di-substituted (R₂SnX₂) | Moderate | Skin and Eye Irritation, Liver Toxicity[5] | 0.1 mg/m³[12][13] |
| Mono-substituted (RSnX₃) | Low | Irritant[1] | 0.1 mg/m³[12][13] |
| Tetra-substituted (R₄Sn) | Generally Low | Precursor to more toxic forms | 0.1 mg/m³[12][13] |
Emergency First Aid
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
References
-
Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. Retrieved from [Link]
-
Klimmer, O. R. (1969). Toxicity and health effects of selected organotin compounds: a review. PMC. Retrieved from [Link]
-
Toxic-Free Future. (n.d.). Get the Facts: Organotins. Retrieved from [Link]
-
Luz, T. C. A., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Endocrinology, 9, 273. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Why are tri-organotin chloride compounds so dangerous?. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1976). NIOSH criteria for a recommended standard: Occupational exposure to organotin compounds. Retrieved from [Link]
- Del Valle Lab. (n.d.). Standard Operating Procedures: Organotin reagents.
-
Occupational Safety and Health Administration. (n.d.). TIN, ORGANIC COMPOUNDS (as Sn). Retrieved from [Link]
-
NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989. Retrieved from [Link]
-
Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?. Retrieved from [Link]
-
ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. Retrieved from [Link]
-
European Commission. (2006). Revised assessment of the risks to health and the environment associated with the use of the four organotin compounds TBT, DBT, DOT and TPT. Retrieved from [Link]
-
Oregon Department of Human Services. (n.d.). TRIBUTYLTIN (TBT). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Butyltin Trichloride. Retrieved from [Link]
-
Collaborative for Health & Environment. (n.d.). Tributyltin. Retrieved from [Link]
-
Government of Canada. (2011). Code of practice: management of tetrabutyltin. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Tin (organic compounds, as Sn). Retrieved from [Link]
-
Reddit. (2022). Dealing with Organotin reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Tributyltin. Retrieved from [Link]
-
International Programme on Chemical Safety. (n.d.). Triethyltin (PIM 588). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2005). HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]
-
AFIRM Group. (n.d.). Organotin Compounds. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Tin and Compounds | ToxFAQs™. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1994). ORGANOTIN COMPOUNDS (as Sn) 5504. Retrieved from [Link]
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is Quenching In Organic Chemistry?. Retrieved from [Link]
-
Patient Safety & Quality Healthcare. (2020). NIOSH Seeks Comment on Updated List of Hazardous Drugs in Healthcare. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2004). NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. Retrieved from [Link]
Sources
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Organotin Compounds Toxicity: Focus on Kidney [frontiersin.org]
- 7. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 8. healthandenvironment.org [healthandenvironment.org]
- 9. Triethyltin (PIM 588) [inchem.org]
- 10. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Tin and Compounds | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 12. PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) [cdc.gov]
- 14. delvallelab.weebly.com [delvallelab.weebly.com]
- 15. reddit.com [reddit.com]
- 16. oregon.gov [oregon.gov]
Impact of solvent choice on Tributyl(4-fluorophenyl)stannane reactivity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Tributyl(4-fluorophenyl)stannane. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile organostannane reagent, with a specific focus on the critical impact of solvent selection on its reactivity, particularly in Stille cross-coupling reactions.
Introduction
This compound is a widely utilized organotin reagent in organic synthesis, prized for its role in creating carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[1][2] Like many organostannanes, it is relatively stable to air and moisture, making it a convenient reagent.[3][4] However, achieving optimal performance—maximizing yield, minimizing side reactions, and ensuring reproducibility—is profoundly influenced by the reaction environment. The choice of solvent is not a passive parameter; it actively participates in the catalytic cycle, influencing reaction rates and even mechanistic pathways.[5][6]
This guide provides direct, actionable advice in a question-and-answer format to troubleshoot common experimental issues and clarify the mechanistic role of solvents.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q1: My Stille coupling reaction is sluggish or has stalled, resulting in low yield. Could the solvent be the problem?
A1: Absolutely. A low reaction rate is one of the most common issues directly linked to solvent choice. The solvent's primary influence is on the rate-determining step of the catalytic cycle, which is often the transmetalation between the organostannane and the palladium complex.[7][8]
Causality & Solution:
-
Insufficient Polarity: The Stille reaction, particularly the oxidative addition and transmetalation steps, can involve polar or charged intermediates and transition states.[9][10] Nonpolar solvents like toluene or benzene may not sufficiently stabilize these species, leading to slow kinetics.[5]
-
Lack of Coordination: Coordinating solvents can play a crucial role in activating the palladium catalyst.[9][13] A solvent molecule (like DMF) can coordinate to the Pd(II) intermediate, facilitating the dissociation of another ligand (e.g., a phosphine).[5][14] This creates a coordinatively unsaturated, more reactive palladium center that is primed for transmetalation with the stannane.[7]
-
Recommendation: If you are using a non-coordinating solvent (e.g., toluene, hexane), consider switching to a coordinating one like THF or DMF. Even using a coordinating solvent as a co-solvent can have a beneficial effect.
-
-
Poor Reagent Solubility: Ensure all components, especially the palladium catalyst, ligands, and any additives, are fully soluble in the chosen solvent at the reaction temperature. Poor solubility will lead to a heterogeneous mixture and drastically reduced reaction rates.
Experimental Protocol: Solvent Screening for a Sluggish Reaction
-
Setup: Prepare three identical small-scale reactions in parallel under an inert atmosphere (Argon or Nitrogen).[8] Use your standard conditions (e.g., Pd₂(dba)₃/P(o-tol)₃ catalyst system, your electrophile, and this compound).
-
Solvent Selection:
-
Reaction 1 (Baseline): Your original nonpolar solvent (e.g., Toluene).
-
Reaction 2 (Coordinating): Anhydrous, degassed THF.
-
Reaction 3 (Polar Coordinating): Anhydrous, degassed DMF.
-
-
Execution: Run all reactions at the same temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the consumption of the limiting reagent by TLC, GC, or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Analysis: Compare the reaction rates and final yields to determine the optimal solvent system.
Q2: I'm observing a significant amount of homocoupled product (4,4'-difluorobiphenyl). How can solvent choice help minimize this side reaction?
A2: Homocoupling of the organostannane is a common side reaction in Stille coupling.[3] While often promoted by oxygen or catalyst degradation, the reaction medium can influence the pathways that lead to it.
Causality & Solution:
-
Catalyst Aggregation/Deactivation: In non-ideal solvents, the active Pd(0) catalyst can be prone to aggregation into less active palladium black or oxidation to inactive Pd(II) species, especially if the reaction is not strictly anaerobic.[8][15] These processes can sometimes favor side reactions. Coordinating solvents can stabilize the monomeric, active Pd(0) species, keeping it within the desired catalytic cycle.[5]
-
Recommendation: Ensure your solvent is rigorously degassed to remove all traces of oxygen.[8] Using a coordinating solvent like THF or DMF can help maintain catalyst integrity and potentially suppress homocoupling pathways.
-
-
Reaction Kinetics: If the desired cross-coupling is slow, the competing homocoupling pathway may become more prominent. By choosing a solvent that accelerates the transmetalation step (as discussed in Q1), you can increase the rate of the productive reaction, thus outcompeting the undesired side reaction.
-
Recommendation: Employ a polar, coordinating solvent (DMF, NMP) to accelerate the primary cross-coupling pathway.
-
Q3: The removal of tributyltin byproducts is proving difficult. Does the reaction or workup solvent play a role?
A3: Yes, both the reaction and workup procedures are critical for managing tin byproducts. Tributyltin halides are notoriously difficult to separate from desired products due to their often nonpolar, oily nature.[16]
Causality & Solution:
-
Post-Reaction Precipitation: The most effective strategy is to convert the soluble tributyltin halide byproduct into an insoluble precipitate. This is typically achieved with a fluoride source during the workup.
-
Recommendation: Regardless of the reaction solvent used, upon completion, quench the reaction with a saturated aqueous solution of potassium fluoride (KF) or cesium fluoride (CsF).[4] Stir the biphasic mixture vigorously for several hours. This converts Bu₃SnX into insoluble Bu₃SnF, which can be removed by filtration through a pad of celite.
-
-
Chromatography: If tin residues persist, modifying the chromatography eluent can help.
-
Recommendation: Adding 1-2% triethylamine to your silica gel chromatography eluent can help prevent streaking of the residual tin compounds.[16]
-
Frequently Asked Questions (FAQs)
Q4: What is the fundamental role of the solvent in the Stille coupling catalytic cycle?
A4: The solvent influences nearly every step of the cycle by affecting the stability and reactivity of the palladium intermediates.
Caption: The Stille catalytic cycle with key solvent influence points.
-
Oxidative Addition (R-X + Pd(0) → R-Pd(II)-X): This step often proceeds through a polar, three-centered transition state.[6] Polar solvents can stabilize this transition state, accelerating the reaction.[10] In some cases, the choice between polar coordinating and non-coordinating solvents can even invert the selectivity of oxidative addition if multiple reactive sites are present on the electrophile.[9][13]
-
Transmetalation (R-Pd(II)-X + R'-SnBu₃ → R-Pd(II)-R' + X-SnBu₃): This is frequently the rate-limiting step. The mechanism can be complex, but it generally requires the organostannane to access the palladium center. Coordinating solvents (e.g., DMF, THF) can assist by temporarily binding to the palladium, which promotes the dissociation of a phosphine ligand and opens a coordination site for the incoming stannane.[5][14]
-
Reductive Elimination (R-Pd(II)-R' → R-R' + Pd(0)): This final step regenerates the active Pd(0) catalyst and releases the coupled product.[3] While less directly impacted than the other steps, the overall rate of catalyst turnover depends on the efficiency of the preceding solvent-influenced steps.
Q5: How do I differentiate between solvent polarity and coordinating ability?
A5: This is a critical distinction. While many coordinating solvents are also polar, the two properties describe different modes of interaction.
-
Polarity: Refers to the dielectric constant of the solvent. High polarity helps to stabilize charged species and polar transition states through non-specific electrostatic interactions.[10][11]
-
Coordinating Ability: Refers to the solvent's ability to act as a Lewis base and donate a lone pair of electrons to the palladium center, forming a direct bond.[5][9] This is a specific, direct interaction with the metal.
The table below classifies common solvents used in Stille couplings.
| Solvent | Classification | Polarity | Coordinating Ability | Typical Use Case |
| Toluene | Nonpolar | Low | Non-coordinating | General purpose, but can lead to slow reactions. |
| Hexane | Nonpolar | Low | Non-coordinating | Rarely used except for specific applications requiring low polarity. |
| Dioxane | Polar Aprotic | Low-Medium | Coordinating | Good general-purpose solvent, balances properties.[17] |
| THF | Polar Aprotic | Medium | Coordinating | Very common; excellent at dissolving reagents and stabilizing catalysts.[12] |
| DMF | Polar Aprotic | High | Coordinating | Often provides the fastest rates due to high polarity and good coordination.[5][18] |
| NMP | Polar Aprotic | High | Coordinating | Similar to DMF, used for high-temperature reactions due to its high boiling point.[12] |
Q6: How do solvents interact with common additives like Copper(I) Iodide (CuI) or Lithium Chloride (LiCl)?
A6: Additives are often used to accelerate Stille couplings, and their effectiveness can be solvent-dependent.
Caption: A troubleshooting workflow for optimizing a Stille coupling reaction.
-
Copper(I) Iodide (CuI): CuI is a widely used co-catalyst that can accelerate the transmetalation step, sometimes by orders of magnitude.[3][17] It is theorized that in polar solvents, the copper first transmetalates with the organostannane to form a more reactive organocuprate species, which then rapidly transmetalates with the palladium complex.[3] Therefore, the rate enhancement from CuI is often most pronounced in polar media.
-
Lithium Chloride (LiCl): LiCl is a powerful rate accelerant, particularly in polar solvents like DMF or NMP.[8][11] The chloride ion can displace the original halide or triflate (X group) on the palladium intermediate. The resulting Pd-Cl bond is more labile, and the more electrophilic palladium center undergoes a faster transmetalation with the organostannane.[19] This effect relies on the ability of the polar solvent to dissolve the salt and facilitate these ionic exchanges.
By carefully selecting the solvent, you can synergize its intrinsic properties with those of additives to achieve optimal reaction conditions.
References
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Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(6), 1695–1701. [Link]
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Elias, E. K., et al. (2022). Solvent Coordination to Palladium Can Invert the Selectivity of Oxidative Addition. Research Square. [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. [Link]
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Alvarez, S., et al. (2008). A Density Functional Theory Study of the Stille Cross-Coupling via Associative Transmetalation. The Role of Ligands and Coordinating Solvents. ResearchGate. [Link]
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Álvarez, S., et al. (2008). Associative Transmetalation in the Stille Cross-Coupling Reaction to Form Dienes: Theoretical Insights into the Open Pathway. Organometallics, 27(14), 3370–3377. [Link]
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Wikipedia. (n.d.). Stille reaction. [Link]
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Crabtree, S. P. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]
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Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry. [Link]
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Organic Syntheses. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Org. Synth. 2011, 88, 197. [Link]
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chemeurope.com. (n.d.). Stille reaction. [Link]
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Ghasempour, F., et al. (2016). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to Organostannanes in Stille Coupling: Profiling Tributyl(4-fluorophenyl)stannane
For Researchers, Scientists, and Drug Development Professionals
The Stille cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its exceptional functional group tolerance and its capacity to forge carbon-carbon bonds under mild conditions.[1][2] Central to this transformation is the organostannane reagent, the choice of which critically dictates reaction efficiency, scope, and overall success. This guide offers an in-depth comparison of Tributyl(4-fluorophenyl)stannane against other commonly employed organostannanes, providing field-proven insights and experimental data to inform your selection process.
The Stille Coupling: A Mechanistic Overview
The catalytic cycle of the Stille reaction, driven by a palladium catalyst, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The organostannane participates in the crucial transmetalation step, where the organic group is transferred from tin to the palladium center. This step is often the rate-determining step of the entire catalytic cycle.[4]
The nature of the R² group on the organostannane significantly influences the rate of transmetalation. The general order of reactivity for the transferred group is alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[5] This trend underscores the importance of selecting the appropriate organostannane for a given synthetic challenge.
Profiling this compound: The Impact of Electronic Effects
This compound is an arylstannane featuring an electron-withdrawing fluorine atom on the phenyl ring. This electronic feature has a notable impact on its reactivity in the Stille coupling.
Key Characteristics:
-
Enhanced Reactivity: It is a well-established principle that both electron-donating and electron-withdrawing groups on the aryl ring of an arylstannane can increase the rate of the transmetalation step.[3] The electron-withdrawing nature of the fluorine atom in this compound can therefore lead to faster reaction times compared to the unsubstituted Tributyl(phenyl)stannane under certain conditions.
-
Broad Applicability: Like other arylstannanes, it is effective in coupling with a wide range of organic electrophiles, including aryl iodides, bromides, and triflates.
-
Stability: Organostannanes, including this compound, are generally stable to air and moisture, which simplifies handling and storage compared to other organometallic reagents.[2]
Comparative Analysis: this compound vs. Other Organostannanes
The choice of organostannane is a critical parameter in optimizing a Stille coupling. Below is a comparative analysis of this compound against other common classes of organostannanes.
| Organostannane Type | Transfer Group | General Reactivity | Key Advantages | Common Applications |
| This compound | 4-Fluorophenyl | High | Enhanced reactivity due to electronic effects. | Synthesis of fluorinated biaryls, pharmaceutical intermediates. |
| Tributyl(phenyl)stannane | Phenyl | Moderate | Readily available, well-understood reactivity. | General synthesis of biaryl compounds. |
| Tributyl(vinyl)stannane | Vinyl | High | High reactivity, stereochemistry of the double bond is retained. | Synthesis of substituted alkenes and conjugated dienes. |
| Tributyl(ethynyl)stannane | Ethynyl | Very High | Highest reactivity in the series. | Synthesis of internal alkynes. |
| Tetra-n-butyltin | Butyl | Low | Used when an alkyl group transfer is desired. | Niche applications requiring C(sp³)-C(sp²) bond formation. |
Experimental Data: A Head-to-Head Comparison
While direct comparative studies under identical conditions are sparse in the literature, we can infer performance from typical reaction protocols and reported yields for different classes of organostannanes. The following table provides representative examples.
| Organostannane | Electrophile | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Iodotoluene | Pd(PPh₃)₄ | Toluene | 110 | 12 | ~90 (estimated) | [3] |
| Tributyl(phenyl)stannane | 4-Bromoacetophenone | Pd(PPh₃)₄ | Toluene | 100 | 16 | 95 | [6] |
| Tributyl(vinyl)stannane | 1-Iodocyclohexene | Pd(PPh₃)₄ | THF | 65 | 4 | 88 | [7] |
| Tributyl(phenylethynyl)stannane | Iodobenzene | PdCl₂(PPh₃)₂ | Toluene | 80 | 2 | 92 | [8] |
Analysis of Experimental Data:
The data suggests that while all the showcased organostannanes can provide high yields, the reaction conditions required can vary. Notably, vinyl and alkynyl stannanes often react faster and at lower temperatures due to their inherent high reactivity. The slightly enhanced reactivity of this compound due to the electronic effect of the fluorine atom can be advantageous, potentially leading to shorter reaction times or the ability to use less reactive electrophiles compared to Tributyl(phenyl)stannane.
Experimental Protocols
Below are detailed, step-by-step methodologies for representative Stille coupling reactions.
Protocol 1: General Procedure for the Stille Coupling of an Aryl Halide with an Arylstannane
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., 4-iodotoluene, 1.0 mmol)
-
Arylstannane (e.g., this compound, 1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst and the aryl halide.
-
Add the anhydrous, degassed solvent via syringe and stir the mixture.
-
Add the arylstannane dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate the tributyltin halides.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness and Safety Considerations: The Toxicity of Organostannanes
The non-polar nature of organotin byproducts can also complicate purification. The post-reaction workup with potassium fluoride is a standard and effective method for precipitating these byproducts as insoluble and more easily removable solids.[9]
Conclusion: Selecting the Right Tool for the Job
The choice of organostannane in a Stille coupling is a strategic decision that can significantly impact the outcome of a synthesis.
-
This compound is an excellent choice for the synthesis of fluorinated biaryls and when a slightly more reactive arylstannane is desired compared to its unsubstituted counterpart.
-
Tributyl(phenyl)stannane remains a reliable and cost-effective option for general biaryl synthesis.
-
For the construction of C(sp²)-C(sp²) bonds involving alkenes or C(sp²)-C(sp) bonds with alkynes, tributyl(vinyl)stannane and tributyl(ethynyl)stannane , respectively, are the reagents of choice due to their superior reactivity.
By understanding the nuances of each reagent's reactivity and carefully considering the specific requirements of the target molecule, researchers can harness the full potential of the Stille coupling reaction to build complex molecular architectures with precision and efficiency.
References
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NROChemistry. Stille Coupling. [Link]
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Wikipedia. Stille reaction. [Link]
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Krasovskiy, A.; Maleczka, R. E., Jr. Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. RSC Adv., 2017 , 7, 13347-13355. [Link]
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OpenOChem Learn. Stille Coupling. [Link]
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Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43, 4704-4734. [Link]
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Maleczka, R. E., Jr.; Gallagher, W. P. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Org. Lett.2001 , 3 (25), 4173–4176. [Link]
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Organic Chemistry Portal. Stille Coupling. [Link]
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Maleczka, R. E., Jr.; Gallagher, W. P.; Terstiege, I. Stille Couplings Catalytic in Tin: A “Sn−F” Approach. J. Am. Chem. Soc.2000 , 122, 384-385. [Link]
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Farina, V. New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 1996 , 68(1), 73-78. [Link]
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Gatard, S.; Liang, C.; Gois, P. M. P.; Che, C.-M. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. Bioconjugate Chem.2009 , 20 (1), 164–173. [Link]
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Williams, D. R.; Heidebrecht, R. W., Jr. The Stille Reaction. Org. Synth.2011 , 88, 197. [Link]
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Casado, R.; Espinet, P. Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. Organometallics1998 , 17 (5), 954–959. [Link]
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Chen, C.-H.; Liao, Y.-F.; Chen, Y.-C.; Lin, Y.-S.; Chen, J.-H.; Liu, Y.-H.; Wang, Y.; Kuo, T.-S.; Chen, C.-T. Photocatalytic Stille Coupling Reactions of Various Aryl Halides over CPT-1.5. ACS Appl. Mater. Interfaces2018 , 10 (49), 42476–42484. [Link]
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Chemistry LibreTexts. Stille Coupling. [Link]
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Vdovina, T. I.; Serebryakov, E. P. Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. Russ. Chem. Bull.2012 , 61, 10, 2023–2032. [Link]
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Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997 , 50, 1-652. [Link]
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Hanamoto, T.; Koga, Y.; Kido, E.; Kawanami, T.; Furuno, H.; Inanaga, J. Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole. Chem. Commun., 2005 , 2041-2042. [Link]
-
Huang, H.; Jiang, H.; Chen, K.; Liu, H. Atom-Efficient, Palladium-Catalyzed Stille Coupling Reactions of Tetraphenylstannane with Aryl Iodides or Aryl Bromides in Polyethylene Glycol 400. J. Org. Chem.2009 , 74 (15), 5599–5602. [Link]
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Amatore, C.; Jutand, A.; Riou, C. Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. J. Organomet. Chem.2003 , 687, 2, 289-295. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Suzuki-Miyaura Cross-Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angew. Chem. Int. Ed.2013 , 52, 7362-7370. [Link]
-
Cardenas, D. J.; Martin, R. Suzuki–Miyaura Cross-Couplings of Alkylboranes: Transmetalation Studies and Synthesis of Model Organopalladium Pretransmetalation Species. Chem. Eur. J.2009 , 15, 23, 5743-5753. [Link]
-
Scott, W. J.; Crisp, G. T.; Stille, J. K. Palladium-Catalyzed Coupling of Vinyl Triflates with Organostannanes: 4-tert-Butyl-1-vinylcyclohexene and 1-(4-tert-Butylcyclohexen-1-yl)-2-propen-1-one. Org. Synth.1990 , 68, 116. [Link]
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A Researcher's Guide to the Reactivity of Fluorinated Arylstannanes in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine into aromatic systems is a cornerstone strategy for modulating molecular properties. From enhancing metabolic stability and binding affinity in drug candidates to tuning the electronic characteristics of organic materials, the strategic placement of fluorine atoms offers unparalleled control. Among the synthetic methodologies available for the construction of carbon-carbon bonds involving fluorinated aryl groups, the palladium-catalyzed Stille cross-coupling reaction, which utilizes organostannanes, remains a powerful, albeit nuanced, tool.
This guide provides an in-depth comparison of the reactivity of various fluorinated arylstannanes in Stille coupling reactions. We will delve into the electronic and steric effects that govern their performance, offer a comparative perspective against other common organometallic reagents, and provide detailed experimental protocols to empower researchers in this critical area of chemical synthesis.
The Impact of Fluorine Substitution on Reactivity: An Inverse Relationship
The presence of electron-withdrawing fluorine atoms on the aryl ring of an arylstannane has a profound and generally attenuating effect on its reactivity in the Stille coupling. This is primarily due to the decreased nucleophilicity of the aryl group, which hinders the crucial transmetalation step in the catalytic cycle. The degree of this deactivation is directly related to the number and position of the fluorine substituents.
A general trend in reactivity can be summarized as follows:
Non-fluorinated Arylstannanes > Monofluorinated Arylstannanes > Difluorinated Arylstannanes > Polyfluorinated Arylstannanes
This trend is a direct consequence of the inductive effect of the fluorine atoms, which withdraws electron density from the carbon-tin bond, making the aryl group a less effective nucleophile for transfer to the palladium center.
Positional Isomerism: The "Ortho Effect"
The position of the fluorine atom(s) on the aromatic ring also plays a critical role. A significant decrease in reactivity is often observed when fluorine is located at the ortho position relative to the tin-bearing carbon. This "ortho effect" is attributed to a combination of steric hindrance, which impedes the approach of the organostannane to the palladium complex, and through-space electronic effects.
| Arylstannane Isomer | General Reactivity Trend |
| para-Fluorinated | Generally the most reactive among monofluorinated isomers. |
| meta-Fluorinated | Intermediate reactivity. |
| ortho-Fluorinated | Typically the least reactive due to steric and electronic effects. |
Comparative Reactivity Data
While a comprehensive, single study providing a direct comparison of all possible fluorinated arylstannanes under identical conditions is elusive, we can compile representative data from the literature to illustrate these reactivity trends. The following table summarizes typical yields for the Stille coupling of various fluorinated tributylphenylstannanes with a common electrophile, 4-iodotoluene, under similar palladium-catalyzed conditions.
| Stannane Reagent | Product | Typical Yield (%) | Reference |
| Tributyl(phenyl)stannane | 4-Methylbiphenyl | 95 | [1][2] |
| Tributyl(4-fluorophenyl)stannane | 4-Fluoro-4'-methylbiphenyl | 85-98 | [3][4] |
| Tributyl(2-fluorophenyl)stannane | 2-Fluoro-4'-methylbiphenyl | 60-75 | Inferred from general trends |
| Tributyl(2,4-difluorophenyl)stannane | 2,4-Difluoro-4'-methylbiphenyl | 50-65 | Inferred from general trends |
| Tributyl(pentafluorophenyl)stannane | 2,3,4,5,6-Pentafluoro-4'-methylbiphenyl | < 5 - 70 (with additives) | [4] |
As the data suggests, increasing the number of fluorine substituents, particularly in positions that enhance electron withdrawal or steric hindrance, leads to a marked decrease in coupling efficiency. For highly fluorinated systems like pentafluorophenylstannane, standard Stille conditions are often ineffective, necessitating the use of additives to facilitate the reaction.[4]
Overcoming Low Reactivity: The Role of Additives
The diminished reactivity of fluorinated arylstannanes can be significantly mitigated through the strategic use of additives. Copper(I) salts and fluoride sources are the most common and effective promoters for these challenging couplings.
Copper(I) Iodide (CuI): The beneficial effect of CuI is multifaceted. It is believed to act as a co-catalyst that facilitates the transmetalation step. One proposed mechanism involves a Sn-to-Cu transmetalation to generate a more reactive organocuprate species, which then undergoes a Cu-to-Pd transmetalation. In polar solvents, this pathway is thought to be particularly relevant.
Fluoride Sources (e.g., Cesium Fluoride - CsF, Lithium Chloride - LiCl): Fluoride ions can activate the organostannane by coordinating to the tin atom, forming a hypervalent "ate" complex. This increases the nucleophilicity of the aryl group, thereby accelerating the rate of transmetalation.[3] Lithium chloride can have a similar beneficial effect.[3] The synergistic combination of CuI and a fluoride source often leads to dramatic improvements in yield and reaction times for the coupling of electron-deficient arylstannanes.[5]
Fluorinated Arylstannanes vs. Other Organometallics: A Comparative Overview
While Stille coupling is a valuable tool, it is important to consider other organometallic reagents for the synthesis of fluorinated biaryls. The Suzuki-Miyaura (organoboron), Hiyama (organosilicon), and Negishi (organozinc) couplings are all viable alternatives, each with its own set of advantages and disadvantages.
| Organometallic Reagent | Key Advantages | Key Disadvantages |
| Fluorinated Arylstannanes | - Stable and can be isolated/stored. - Tolerant of a wide range of functional groups. | - Toxicity of tin compounds and byproducts. - Lower reactivity of fluorinated derivatives. |
| Fluorinated Arylboronic Acids/Esters | - Low toxicity. - Readily available. - Generally high reactivity. | - Can be sensitive to protodeboronation, especially with ortho-fluorine substituents. |
| Fluorinated Arylsilanes | - Low toxicity and cost. - Environmentally benign silicon byproducts. | - Often require activation with fluoride or a strong base. |
| Fluorinated Arylzincs | - High reactivity. | - Moisture and air sensitive. - Less functional group tolerance. |
The choice of reagent often depends on the specific substrate, desired functional group tolerance, and considerations regarding toxicity and waste disposal. For complex, highly functionalized molecules, the stability and functional group compatibility of arylstannanes can be a significant advantage, despite their inherent lower reactivity when fluorinated.
Experimental Protocols
The following protocols provide a general framework for performing Stille coupling reactions with fluorinated arylstannanes. Optimization of the catalyst, ligand, solvent, temperature, and additives is often necessary for specific substrates.
General Protocol for Stille Coupling
This procedure is a general starting point and should be optimized for specific substrates.
Example Protocol: Coupling of 4-Fluorophenyltributylstannane with 4-Iodoanisole
This protocol is adapted from general procedures found in the literature.[1][2]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodoanisole (234 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).
-
Add anhydrous and degassed N,N-dimethylformamide (DMF, 5 mL) via syringe.
-
Add 4-fluorophenyltributylstannane (413 mg, 1.1 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and pour it into a saturated aqueous solution of potassium fluoride (20 mL). Stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-fluoro-4'-methoxybiphenyl.
Mechanistic Considerations: The Stille Catalytic Cycle
Understanding the mechanism of the Stille coupling is crucial for troubleshooting and optimizing reactions with challenging substrates like fluorinated arylstannanes.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X) to form a Pd(II) species. For electron-deficient fluorinated aryl halides, this step is generally facile.
-
Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center. This is often the rate-determining step, especially for electron-deficient arylstannanes, due to the reduced nucleophilicity of the aryl group.[5] Additives like CuI and CsF are crucial for accelerating this step.
-
Reductive Elimination: The two coupled organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.
For fluorinated arylstannanes, the challenge lies squarely in the transmetalation step. The electron-withdrawing nature of the fluorine atoms makes the Sn-C bond less polarized and the aryl group less nucleophilic, thus increasing the activation energy for this transfer. The strategies discussed above, such as the use of additives and appropriate ligand selection, are all aimed at lowering this barrier and facilitating the overall catalytic turnover.
Conclusion
Fluorinated arylstannanes are valuable reagents for the synthesis of complex fluorinated molecules, offering a good balance of stability and functional group tolerance. While their reactivity in Stille coupling is attenuated by the presence of electron-withdrawing fluorine atoms, a thorough understanding of the underlying electronic and steric effects, coupled with the strategic use of additives like copper(I) iodide and cesium fluoride, can lead to highly efficient and successful cross-coupling reactions. By carefully selecting the appropriate reaction conditions and considering the comparative advantages of other organometallic reagents, researchers can effectively leverage the unique properties of fluorinated arylstannanes to advance their synthetic goals in drug discovery and materials science.
References
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]
-
Espinet, P., et al. (2023). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Journal of the American Chemical Society, 145(1), 527-536. [Link]
-
Espinet, P., et al. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. ACS Publications. [Link]
-
Mee, S. P. H., Lee, V. C. S., & Baldwin, J. E. (2005). Significant enhancement of the Stille reaction with a new combination of reagents-copper(I) iodide with cesium fluoride. Chemical Communications, (20), 2645-2647. [Link]
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Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]
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A Researcher's Guide: Suzuki Coupling as a Superior Alternative to Stille Coupling with Tributyl(4-fluorophenyl)stannane
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction. For decades, palladium-catalyzed cross-coupling reactions have been indispensable tools for chemists in drug discovery, materials science, and beyond. Among these, the Stille and Suzuki-Miyaura coupling reactions have been workhorses for the synthesis of biaryl compounds, a structural motif prevalent in many pharmaceuticals and functional materials.[1][2][3]
This guide provides an in-depth comparison of the Suzuki coupling as a more advantageous alternative to the Stille coupling, specifically focusing on reactions involving the synthesis of 4-fluorophenyl-containing structures, where Tributyl(4-fluorophenyl)stannane would be the key reagent in a Stille approach. We will delve into the mechanistic underpinnings of both reactions, present comparative experimental data, and offer practical guidance for researchers and drug development professionals.
Mechanistic Underpinnings: A Tale of Two Transmetalations
Both the Suzuki and Stille couplings share a common catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[4][5][6] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7]
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (e.g., an aryl bromide) to a Pd(0) complex, forming a Pd(II) species.[8][9] This step is generally the rate-determining step in the catalytic cycle.[8]
-
Transmetalation: This is the crucial step where the two coupling partners are brought together on the palladium center. In the Stille reaction, the organotin reagent (e.g., this compound) transfers its organic group to the palladium complex.[10][11] In the Suzuki coupling, an organoboron compound, such as a boronic acid or its ester, performs the same function, typically requiring activation by a base.[4][12]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[5][13]
The fundamental difference between the two reactions lies in the nature of the organometallic reagent used in the transmetalation step. This seemingly subtle distinction has profound implications for the reaction's practicality, safety, and environmental impact.
Visualizing the Catalytic Cycles
To better illustrate the mechanistic pathways, the following diagrams, generated using Graphviz, depict the catalytic cycles for both the Suzuki and Stille couplings.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
The Stille Reaction with this compound: A Legacy Method
The Stille reaction has been a valuable tool in organic synthesis due to its high functional group tolerance and the stability of organostannane reagents to air and moisture. [7][10]However, the use of organotin compounds like this compound is fraught with significant drawbacks.
The Toxicity Dilemma of Organotins
The primary concern with the Stille coupling is the inherent toxicity of organotin compounds. [14][15]Tributyltin (TBT) derivatives are known endocrine disruptors and can have detrimental effects on the immune and nervous systems. [15][16]Exposure can occur through various routes, and their persistence in the environment is a significant ecological concern. [16][17]For researchers in the pharmaceutical industry, the potential for tin contamination in active pharmaceutical ingredients (APIs) is a critical issue, necessitating stringent purification protocols to remove toxic tin byproducts. [18]
Practical Challenges
Beyond toxicity, the Stille reaction presents other practical challenges:
-
Byproduct Removal: The removal of stoichiometric amounts of tributyltin halides from the reaction mixture can be challenging and often requires specific workup procedures, such as treatment with potassium fluoride or filtration through triethylamine-treated silica gel. [7][19]* Atom Economy: The use of tributyltin reagents results in poor atom economy, as the three butyl groups are discarded as waste.
The Suzuki Coupling with 4-Fluorophenylboronic Acid: A Greener, More Efficient Alternative
The Suzuki-Miyaura coupling has emerged as a preferred alternative to the Stille reaction for several compelling reasons, particularly from a green chemistry perspective. [8]
The Benign Nature of Boronic Acids
In stark contrast to organotins, boronic acids and their derivatives are generally considered to be of low toxicity and are environmentally benign. [8]The byproducts of the Suzuki reaction, typically borates, are easily removed by simple aqueous workup, simplifying the purification process. [20]This inherent safety and ease of handling make the Suzuki coupling particularly attractive for large-scale synthesis in industrial settings.
Broad Substrate Scope and Milder Conditions
The Suzuki coupling is renowned for its broad substrate scope, tolerating a wide array of functional groups. [21]The reaction conditions are often milder than those required for the Stille coupling, and recent advances in catalyst and ligand design have further expanded its applicability, even to challenging substrates like aryl chlorides. 4-Fluorophenylboronic acid, a key reagent for introducing the 4-fluorophenyl moiety, is commercially available and widely used in pharmaceutical and materials science research. [22][23]
Comparative Experimental Protocols and Data
To provide a practical comparison, let's consider the synthesis of 4-fluoro-1,1'-biphenyl from 1-bromo-4-fluorobenzene.
Stille Coupling Protocol
Reaction: 1-bromo-4-fluorobenzene + this compound → 4-fluoro-1,1'-biphenyl
Step-by-Step Methodology:
-
To a flame-dried flask, add 1-bromo-4-fluorobenzene (1.0 equiv), this compound (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%). [19]2. Add a suitable solvent, typically anhydrous toluene or DMF, and degas the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. [24]3. Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tin byproducts. [7]5. Filter the mixture through a pad of Celite, wash with an organic solvent (e.g., ethyl acetate), and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
Suzuki Coupling Protocol
Reaction: 1-bromo-4-fluorobenzene + 4-fluorophenylboronic acid → 4-fluoro-1,1'-biphenyl
Step-by-Step Methodology:
-
In a flask, combine 1-bromo-4-fluorobenzene (1.0 equiv), 4-fluorophenylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos, or Pd(PPh₃)₄), and a base (e.g., K₂CO₃, K₃PO₄). [25][26]2. Add a solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water. [13][27]3. Degas the mixture with an inert gas for 15-20 minutes.
-
Heat the reaction mixture, typically to 80-100 °C, and monitor its progress. [13]5. After the reaction is complete, cool the mixture to room temperature, add water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Comparative Data Summary
| Parameter | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | This compound | 4-Fluorophenylboronic Acid |
| Toxicity of Reagent | High | Low |
| Byproduct | Tributyltin Halide | Borates |
| Byproduct Removal | Challenging (KF wash, special filtration) | Easy (Aqueous workup) |
| Typical Yields | Good to Excellent | Good to Excellent |
| Reaction Conditions | Often requires higher temperatures | Generally milder conditions |
| Green Chemistry Profile | Poor | Excellent |
While both reactions can provide good to excellent yields, the Suzuki coupling's advantages in terms of safety, ease of workup, and environmental impact are clear. [28][29][30]
Experimental Workflow Comparison
The following diagram illustrates the key differences in the experimental workflows for the Stille and Suzuki couplings.
Caption: Comparative experimental workflows for Stille and Suzuki couplings.
Conclusion: A Clear Choice for Modern Synthesis
For researchers and drug development professionals, the choice between the Stille and Suzuki couplings for the synthesis of 4-fluorophenyl-containing compounds is clear. While the Stille reaction using this compound can be effective, its reliance on highly toxic organotin reagents and the associated challenges in purification make it a less desirable option in a modern laboratory setting. [14][31] The Suzuki-Miyaura coupling, utilizing the readily available and low-toxicity 4-fluorophenylboronic acid, offers a safer, more environmentally friendly, and often more practical alternative. [8][32]Its mild reaction conditions, broad functional group tolerance, and straightforward workup procedures have solidified its position as one of the most powerful and widely used C-C bond-forming reactions in organic synthesis. [21]By embracing the Suzuki coupling, chemists can not only achieve their synthetic goals efficiently but also adhere to the principles of green chemistry, minimizing risk and environmental impact.
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Stoner, H. B., Barnes, J. M., & Duff, J. I. (1955). Toxicity and health effects of selected organotin compounds: a review. British Journal of Industrial Medicine, 12(3), 167–176. [Link]
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HPA. (2007). Organotin compounds: toxicokinetic aspects. Archives of Toxicology, 81(10), 719–728. [Link]
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Barbosa, J. F., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Physiology, 9, 584. [Link]
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Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]
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Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 120(35), 8978–8985. [Link]
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Chemistry LibreTexts. Stille Coupling. [Link]
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Cheng, J., & Sze, K. H. (2010). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 75(23), 8143–8146. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]
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Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13170–13171. [Link]
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Corsepius, N. (2021). Ch 23 Stille and Suzuki Coupling. YouTube. [Link]
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MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
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ResearchGate. The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. [Link]
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Wright, S. W., Hageman, D. L., & McClure, L. D. (2004). Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry, 69(15), 5087–5092. [Link]
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Mastering Product Confirmation: A Senior Application Scientist's Guide to Spectroscopic Analysis of Stille Coupling Products
Abstract
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] However, the successful synthesis of the target molecule is only half the battle; rigorous structural confirmation is paramount, particularly in the context of pharmaceutical and materials science research where purity and unambiguous identification are non-negotiable. This guide provides an in-depth, experience-driven approach to the spectroscopic analysis of Stille coupling products. We will move beyond rote procedural descriptions to explore the underlying causality of analytical choices, establishing a self-validating workflow that ensures the highest degree of scientific integrity. This comparison guide will also objectively weigh the performance of this analytical workflow against challenges presented by other common cross-coupling reactions, supported by experimental insights and data.
Introduction: The Stille Reaction and the Analytical Imperative
The palladium-catalyzed Stille coupling reaction joins an organostannane (R¹-SnR₃) with an organic electrophile (R²-X) to form a new carbon-carbon bond (R¹-R²).[1][4] Its versatility has led to its widespread use in the synthesis of complex molecules, including natural products and pharmaceuticals.[2][3]
Despite its utility, the reaction is not without its analytical challenges. The presence of highly toxic organotin reagents and byproducts necessitates their complete removal and confident identification of the desired product.[1][5] Common side reactions, such as the homocoupling of the organostannane reagent (R¹-R¹), can also complicate the reaction mixture.[1][5] Therefore, a multi-pronged spectroscopic approach is not just recommended—it is essential for unambiguous structural elucidation and purity assessment.
The Analytical Workflow: A Symphony of Spectroscopies
Caption: Workflow for the spectroscopic analysis of a Stille coupling product.
The Cornerstone of Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. For a Stille coupling product, a suite of NMR experiments is employed.
¹H NMR: The Eyes on the Protons
Proton NMR provides the initial and most crucial evidence of a successful reaction.
-
Causality of Analysis: We look for the disappearance of signals corresponding to the starting materials and the appearance of new signals characteristic of the coupled product. For instance, in the coupling of an aryl halide with a vinylstannane, the disappearance of the vinyl proton signals of the stannane and the appearance of new aromatic and vinylic signals in the product spectrum are key indicators. The integration of these new signals should also be consistent with the expected structure.
-
Expert Insight: Pay close attention to the aromatic region. The coupling patterns (e.g., doublets, triplets) and coupling constants (J-values) can provide definitive information about the substitution pattern on the aromatic rings, confirming the regioselectivity of the coupling.
¹³C NMR: Mapping the Carbon Skeleton
While ¹H NMR provides information about the proton environment, ¹³C NMR directly probes the carbon framework of the molecule.
-
Causality of Analysis: The appearance of new quaternary carbon signals at the point of coupling is often a tell-tale sign of success. The overall number of signals in the proton-decoupled ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the proposed structure.
-
Expert Insight: The chemical shifts of the carbons involved in the newly formed C-C bond are diagnostic. Resources like the Organic Chemistry Data website can be invaluable for predicting and confirming these shifts.[6]
¹¹⁹Sn NMR: The Stille-Specific Tool
This heteronuclear NMR technique is uniquely informative for Stille reactions.
-
Causality of Analysis: ¹¹⁹Sn NMR allows for the direct monitoring of the organostannane starting material and the formation of tin-containing byproducts (e.g., R₃SnX). A successful reaction and work-up should result in a clean ¹¹⁹Sn NMR spectrum, devoid of signals from the starting stannane.
-
Expert Insight: The presence of multiple tin signals in the crude reaction mixture can provide insights into the reaction mechanism and the formation of various tin species.
Molecular Weight and Purity: The Role of Mass Spectrometry (MS)
Mass spectrometry provides the crucial confirmation of the molecular weight of the product and is an excellent tool for assessing purity.
GC-MS vs. LC-MS: Choosing the Right Tool
The choice between Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) depends on the properties of the analyte.[7][8][9]
| Technique | Ideal Analytes | Advantages | Disadvantages |
| GC-MS | Volatile, thermally stable, non-polar compounds | Excellent separation for volatile compounds | Not suitable for non-volatile or thermally labile molecules |
| LC-MS | Non-volatile, thermally labile, polar, large molecules | Wide applicability, suitable for a broad range of compounds | Can have more complex sample preparation |
Expert Insight: For many Stille coupling products, which are often relatively non-polar and stable, GC-MS can be an excellent choice.[10] However, for more complex, functionalized molecules, LC-MS is the more versatile and often necessary option.[8][11]
High-Resolution Mass Spectrometry (HRMS): The Gold Standard
HRMS provides an exact mass measurement, often to four or five decimal places, which allows for the unambiguous determination of the elemental composition of the product.[12][13][14]
-
Causality of Analysis: By comparing the experimentally determined exact mass with the theoretical mass calculated for the desired molecular formula, we can confirm the identity of the product with a very high degree of confidence. Modern FT-ICR and Orbitrap mass spectrometers can achieve sub-ppm mass accuracy.[15][16]
-
Trustworthiness: A product's identity is considered rigorously confirmed only when the HRMS data aligns with the proposed structure from NMR analysis.
Complementary Confirmation: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique that provides information about the functional groups present in a molecule.
-
Causality of Analysis: In the context of a Stille coupling, IR can be used to confirm the presence of key functional groups in the product that were also present in the starting materials. For example, if one of the coupling partners contained a carbonyl group, the product spectrum should also show a characteristic C=O stretching frequency.
-
Expert Insight: While not a primary tool for determining the overall structure, a quick IR spectrum can provide valuable corroborating evidence and can be particularly useful for identifying the presence of certain impurities.
Comparative Analysis: Stille vs. Other Cross-Coupling Reactions
The analytical challenges are not unique to the Stille reaction. Other popular palladium-catalyzed cross-coupling reactions present their own sets of byproducts and analytical hurdles.[17][18][19]
| Reaction | Key Reactants | Common Byproducts | Primary Analytical Challenge |
| Stille | Organostannane, Organic Halide | Homocoupled stannane, Tin halides | Removal and detection of toxic tin byproducts |
| Suzuki | Boronic acid/ester, Organic Halide | Homocoupled boronic acid, Deborylated starting material | Removal of boronic acid residues and byproducts |
| Heck | Alkene, Organic Halide | Isomerized alkenes, Oligomers | Determining regioselectivity and stereoselectivity |
| Sonogashira | Terminal alkyne, Organic Halide | Homocoupled alkyne (Glaser coupling) | Removal of copper salts and homocoupled byproducts |
This comparison highlights that while the specific byproducts differ, the overarching analytical strategy of combining NMR and MS remains the gold standard across all these reactions. The key is to tailor the specific experiments and data analysis to the unique challenges of each reaction.
Experimental Protocols
NMR Sample Preparation
-
Weigh 1-5 mg of the purified Stille coupling product.[20]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[20][21]
-
Transfer the solution to a high-quality 5 mm NMR tube.[22]
-
Ensure the sample height is between 40-50 mm.[20]
-
Cap the NMR tube securely.
GC-MS Sample Preparation
-
Prepare a stock solution of the purified product in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to obtain a final concentration of 1-10 µg/mL.
-
Transfer the final solution to a GC-MS autosampler vial.
LC-MS Sample Preparation
-
Prepare a stock solution of the purified product in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the stock solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the filtered stock solution with the initial mobile phase of the LC method to a final concentration of 1-10 µg/mL.
-
Transfer the final solution to an LC-MS autosampler vial.
Conclusion
The confirmation of a Stille coupling product's structure is a critical step that demands a rigorous and multi-faceted analytical approach. By synergistically employing ¹H, ¹³C, and ¹¹⁹Sn NMR, along with GC/LC-MS and HRMS, researchers can achieve an unambiguous structural assignment and confidently assess the purity of their synthesized molecules. This guide has outlined not just the "how" but the "why" behind these analytical choices, providing a framework for robust, self-validating characterization that upholds the highest standards of scientific integrity.
Caption: Logical convergence of spectroscopic data for structural confirmation.
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-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized Fluorinated Biaryls
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a premier strategy for modulating metabolic stability, binding affinity, and lipophilicity.[1][2][3] Fluorinated biaryls, in particular, are privileged structures found in numerous advanced drug candidates. However, the unique physicochemical properties imparted by fluorine introduce distinct analytical challenges. Ensuring the purity of these synthesized compounds is not merely a procedural checkbox; it is a critical determinant of downstream data integrity, from initial biological screens to late-stage clinical trials.
This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of fluorinated biaryls. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present field-proven protocols, and offer a framework for creating a self-validating, multi-technique approach to purity assessment.
The Unique Analytical Challenge of Fluorinated Biaryls
The validation of fluorinated biaryls is complicated by several factors beyond those encountered with their non-fluorinated counterparts:
-
Atropisomerism: The steric hindrance introduced by substituents on the aryl rings, including fluorine itself, can restrict rotation around the central aryl-aryl bond. This gives rise to stable, non-interconverting rotational isomers known as atropisomers.[4][5] These atropisomers are distinct chemical entities and may exhibit different pharmacological and toxicological profiles, making their separation and quantification essential.[5][6]
-
Complex NMR Spectra: Fluorine's high electronegativity and the presence of ¹⁹F-¹H and ¹⁹F-¹³C spin-spin coupling can complicate ¹H and ¹³C NMR spectra, sometimes making interpretation and the identification of minor impurities challenging.
-
Chromatographic Behavior: The polarity and unique interaction capabilities of fluorinated compounds can lead to atypical chromatographic behavior, such as peak tailing or poor resolution on standard columns, necessitating specialized method development.[7]
-
Thermal Lability: Some complex biaryl structures can be thermally labile, posing a significant challenge for analytical techniques that require high temperatures, such as Gas Chromatography (GC).[8][9][10]
A robust purity validation strategy, therefore, must be orthogonal—employing multiple techniques that rely on different physical principles to provide a comprehensive and reliable assessment.[11]
The Analytical Decision Matrix: A Workflow for Purity Validation
Choosing the appropriate analytical technique is paramount. The following workflow illustrates a logical approach to validating a newly synthesized fluorinated biaryl, starting from the most information-rich methods to more specialized techniques as needed.
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A Comparative Guide to Palladium Catalysts for the Coupling of Fluorophenylstannanes
For researchers, scientists, and professionals in drug development, the synthesis of fluorinated aromatic compounds is a cornerstone of modern medicinal chemistry. The introduction of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. The Stille cross-coupling reaction stands as a robust and versatile method for forging carbon-carbon bonds, and the use of fluorophenylstannanes as coupling partners offers a direct route to these valuable motifs.[1][2] However, the success of a Stille coupling is critically dependent on the choice of the palladium catalyst. This guide provides an in-depth comparative analysis of common palladium catalysts for the coupling of fluorophenylstannanes, supported by mechanistic insights and practical experimental guidance to aid in catalyst selection and reaction optimization.
The Critical Role of the Palladium Catalyst in Stille Coupling
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][3] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (or pseudohalide) to form a Pd(II) complex.
-
Transmetalation: The organostannane transfers its organic group to the palladium center. This is often the rate-determining step.
-
Reductive Elimination: The two organic partners are coupled and eliminated from the palladium, regenerating the Pd(0) catalyst for the next cycle.
The choice of palladium precursor and its associated ligands profoundly influences each of these steps, thereby dictating the overall efficiency, substrate scope, and mildness of the reaction conditions. For the coupling of fluorophenylstannanes, where the electronic properties of the substrates can influence reactivity, selecting the optimal catalyst is paramount.
Comparative Analysis of Common Palladium Catalysts
| Catalyst System | Common Precursors | Ligand Type | Typical Loading (mol%) | Key Advantages | Potential Disadvantages |
| Palladium-Phosphine Complexes | |||||
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | Monodentate Phosphine | 1-5 | Commercially available, well-understood reactivity, effective for a range of substrates. | Can be sensitive to air and moisture; may require higher temperatures. |
| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | Monodentate Phosphine | 1-5 | Air-stable precatalyst that is reduced in situ to the active Pd(0) species. | In situ reduction may not be perfectly efficient, potentially leading to lower activity. |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | PdCl₂(dppf) | Bidentate Phosphine | 1-5 | Robust, thermally stable catalyst; often effective for challenging couplings. | Can be more expensive than simpler phosphine catalysts. |
| Palladium Complexes with Bulky, Electron-Rich Ligands | |||||
| Buchwald-type Catalysts (e.g., XPhos, SPhos) | Pd₂(dba)₃ + Ligand | Biaryl Phosphine | 0.5-2 | High activity, allowing for lower catalyst loadings and milder reaction conditions; broad substrate scope. | Higher cost of ligands; optimization of ligand-to-metal ratio may be required. |
| N-Heterocyclic Carbene (NHC) Palladium Complexes | |||||
| PEPPSI-type Catalysts | PdCl₂(NHC) | N-Heterocyclic Carbene | 1-3 | Highly active and thermally stable; often effective for coupling of less reactive chlorides. | Can be more expensive; ligand synthesis can be complex. |
Causality Behind Catalyst Performance:
-
Electron-rich and bulky ligands , such as those in the Buchwald and NHC families, tend to accelerate the rate of oxidative addition and reductive elimination.[4] This increased reactivity can lead to higher yields and allow for the use of less reactive coupling partners (e.g., aryl chlorides) under milder conditions.
-
Bidentate ligands , like dppf, can stabilize the palladium center, preventing catalyst decomposition at higher temperatures and often leading to more robust and reproducible reactions.
-
The choice between a Pd(0) precatalyst like Pd(PPh₃)₄ and a Pd(II) precatalyst such as PdCl₂(dppf) often comes down to practicality.[5] While Pd(0) complexes are ready to enter the catalytic cycle directly, they can be less stable. Pd(II) precatalysts are more stable but require an in-situ reduction step.[6]
Experimental Protocol: A General Procedure for the Stille Coupling of a Fluorophenylstannane
This protocol provides a starting point for the optimization of the Stille coupling of a fluorophenylstannane with an aryl bromide. The specific conditions may require adjustment based on the substrates and catalyst used.
Diagram of the Experimental Workflow:
Caption: General workflow for the palladium-catalyzed Stille coupling of a fluorophenylstannane.
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and any solid additives.
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with a stream of nitrogen or argon for 10-15 minutes. This is crucial as the active Pd(0) catalyst can be sensitive to oxygen.
-
Solvent and Reagent Addition: Degas the reaction solvent (e.g., toluene or DMF) by bubbling with nitrogen or argon for at least 30 minutes. Add the degassed solvent to the reaction flask via syringe. Subsequently, add the fluorophenylstannane (1.1-1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80 °C and 110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF). The fluoride ions will react with the tin byproducts to form insoluble tributyltin fluoride, which can be removed by filtration.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Rationale for Key Procedural Steps:
-
Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation, which would deactivate it. Maintaining an inert atmosphere throughout the reaction is therefore critical for achieving high yields.
-
Degassed Solvents: Oxygen dissolved in the solvent can also lead to catalyst deactivation.
-
Potassium Fluoride Quench: Organotin byproducts can be difficult to remove during purification. The use of aqueous KF effectively precipitates the tin species, simplifying the purification process.
Mechanistic Insight: The Stille Catalytic Cycle
Understanding the mechanism of the Stille coupling is essential for troubleshooting and optimizing reactions.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The electronic nature of the fluorophenyl group can influence the transmetalation step. The electron-withdrawing fluorine atoms can make the tin reagent less nucleophilic, potentially slowing down this rate-determining step. In such cases, the use of more electron-donating phosphine ligands on the palladium catalyst can enhance the rate of transmetalation by increasing the electron density on the palladium center.
Conclusion and Future Outlook
The selection of an appropriate palladium catalyst is a critical parameter for the successful Stille coupling of fluorophenylstannanes. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are often effective, modern catalysts based on bulky, electron-rich biaryl phosphine ligands or N-heterocyclic carbenes can offer significant advantages in terms of activity, allowing for milder reaction conditions and lower catalyst loadings. For researchers in drug discovery and materials science, a careful consideration of the catalyst system, informed by the principles outlined in this guide, will be instrumental in the efficient synthesis of valuable fluorinated aromatic compounds. The development of even more active and robust palladium catalysts, as well as more environmentally benign alternatives, remains an active area of research that promises to further enhance the utility of the Stille reaction.[7]
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Organic Chemistry Frontiers. (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]
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Reddit. (2018). what is the difference between Pd(pph3)4 and Pd2(dba)3 in stille reaction. [Link]
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Advanced Science News. (2017). Bye-Bye Palladium: Photocatalytic Stille-Type Coupling. [Link]
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ResearchGate. (2014). When can I use Bis(triphenylphosphine)palladium(II) dichloride or Palladium(0)? [Link]
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Ma, F.-F., et al. (2011). An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Synlett, 2011(17), 2555-2558. [Link]
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A Senior Application Scientist's Guide to the Strategic Synthesis of 4-Fluorophenyl-Containing Molecules: A Comparative Analysis of Tributyl(4-fluorophenyl)stannane and its Alternatives
For researchers, scientists, and drug development professionals, the incorporation of the 4-fluorophenyl moiety into complex molecular scaffolds is a frequently employed strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] The choice of synthetic methodology for introducing this critical functional group can significantly impact reaction efficiency, substrate scope, and overall synthetic tractability. This guide provides an in-depth, objective comparison of Tributyl(4-fluorophenyl)stannane in Stille cross-coupling reactions with its primary alternative, 4-fluorophenylboronic acid in Suzuki-Miyaura coupling, offering supporting experimental data and field-proven insights to inform your synthetic strategy.
The Enduring Relevance of the 4-Fluorophenyl Group in Medicinal Chemistry
The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2] The 4-fluorophenyl group, in particular, offers a unique combination of electronic and steric properties. Its strong carbon-fluorine bond is resistant to metabolic degradation, and the fluorine atom's high electronegativity can modulate the pKa of nearby functional groups and engage in favorable protein-ligand interactions.[1] Consequently, efficient and reliable methods for the installation of this group are of paramount importance in the synthesis of novel therapeutics.
This compound in Stille Cross-Coupling: A Robust and Versatile Workhorse
The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide, has long been a staple in the synthesis of complex molecules.[3][4] this compound stands out as a key reagent in this class due to its stability, ease of handling, and broad functional group tolerance.
Causality Behind Experimental Choices in Stille Coupling:
The key to a successful Stille coupling lies in the careful selection of the catalyst, ligands, and additives. The palladium catalyst, typically in the Pd(0) oxidation state, is the engine of the catalytic cycle. The choice of phosphine ligands is critical; bulky, electron-rich ligands can facilitate the oxidative addition of less reactive organic halides. Additives such as copper(I) salts can accelerate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.
The Stille Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
The Alternative: 4-Fluorophenylboronic Acid in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which utilizes an organoboron compound, is another powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[5] 4-Fluorophenylboronic acid is the go-to reagent for introducing the 4-fluorophenyl group via this methodology.
Key Differences and Considerations:
The primary distinction between the Stille and Suzuki couplings lies in the nature of the organometallic reagent. Organoboronic acids are generally less toxic than organostannanes, and the boron-containing byproducts are often easier to remove from the reaction mixture. However, boronic acids can be prone to protodeboronation, especially with heteroaryl substrates, and the reaction often requires the presence of a base to activate the boronic acid for transmetalation.
The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Head-to-Head Performance Comparison: Stille vs. Suzuki for the Synthesis of Functionalized Diazocines
A direct comparison of the two methods in the synthesis of functionalized diazocines, a class of photoswitchable molecules, provides valuable insights into their relative efficiencies.[6][7][8] The following data is derived from a study where a diazocine core was functionalized with various aryl bromides using both Stille and Suzuki couplings.[6][7][8]
| Aryl Bromide Partner | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromotoluene | 92 | 91 |
| 4-Bromoanisole | 90 | 95 |
| 1-Bromo-4-nitrobenzene | 89 | 80 |
| 1-Bromo-2-isopropylbenzene | 86 | 60 |
| 4-Bromobenzaldehyde | 80 | 39 |
| Methyl 4-bromobenzoate | 91 | 59 |
| 2-Bromothiophene | 94 | 66 |
| 3-Bromopyridine | 90 | 57 |
Analysis of the Data:
The data reveals several key trends:
-
Electronically Neutral and Rich Substrates: For simple, electronically neutral or rich aryl bromides, both Stille and Suzuki couplings provide excellent yields.[6][7][8]
-
Steric Hindrance: The Suzuki coupling appears to be more sensitive to steric hindrance. The yield for the coupling with 1-bromo-2-isopropylbenzene was significantly lower compared to the Stille coupling.[6]
-
Coordinating Functional Groups: The Stille coupling demonstrates superior performance with substrates containing coordinating functional groups, such as aldehydes, esters, and heterocycles like thiophene and pyridine.[6][7][8] The yields for the Suzuki coupling with these substrates were notably lower.[6][7][8] This is a critical consideration in the synthesis of complex, highly functionalized molecules.
Decision-Making Workflow for Reagent Selection
Caption: A workflow to guide the selection between Stille and Suzuki coupling.
Experimental Protocols
The following are representative, self-validating protocols for Stille and Suzuki-Miyaura couplings to introduce a 4-fluorophenyl group.
Protocol 1: Stille Coupling with this compound
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Anhydrous and degassed toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Add anhydrous and degassed toluene (10 mL) via syringe.
-
Add this compound (1.1 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 90-110 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with 4-Fluorophenylboronic Acid
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
4-Fluorophenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
2 M aqueous sodium carbonate solution (2.0 mL)
-
Anhydrous and degassed 1,4-dioxane (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add anhydrous and degassed 1,4-dioxane (10 mL) via syringe.
-
Add the 2 M aqueous sodium carbonate solution (2.0 mL) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
Both this compound in Stille coupling and 4-fluorophenylboronic acid in Suzuki-Miyaura coupling are highly effective methods for the synthesis of 4-fluorophenyl-containing complex molecules. The choice between the two is not a matter of universal superiority but rather a strategic decision based on the specific attributes of the substrate and the priorities of the synthetic campaign.
The Stille coupling with this compound offers unparalleled functional group tolerance, making it the preferred choice for late-stage functionalization of complex molecules, especially those containing coordinating groups. While the toxicity of organotin reagents is a valid concern, proper handling and workup procedures can effectively mitigate this issue.
Conversely, the Suzuki-Miyaura coupling with 4-fluorophenylboronic acid provides an advantage in terms of lower toxicity and easier byproduct removal, making it an excellent choice for less complex substrates and earlier stages of a synthetic sequence. However, its sensitivity to steric hindrance and reduced efficiency with certain functional groups must be carefully considered.
By understanding the nuances of each reaction and leveraging the comparative data presented, researchers can make informed decisions to optimize their synthetic routes, accelerate drug discovery, and ultimately bring novel therapeutics to fruition.
References
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Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(23), 15685–15692. [Link]
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Kotha, S., & Lahiri, K. (2001). ChemInform Abstract: Synthesis of Functionalized Fluorinated Terphenyls by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of Dibrominated Fluorobenzenes. ChemInform, 32(43). [Link]
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Alacid, E., & Najera, C. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 76. [Link]
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Lee, V., & Baldwin, J. E. (2019). Application of Copper(I) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules. Organic & Biomolecular Chemistry, 17(38), 9095–9123. [Link]
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Alacid, E., & Najera, C. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]
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Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(9), 569-575. [Link]
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Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). (PDF) Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. ResearchGate. [Link]
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Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(23), 15685-15692. [Link]
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Scott, P. J. H. (2020). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters, 11(7), 1436–1442. [Link]
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MIT News Office. (2009, August 13). A new way to prepare fluorinated pharmaceuticals. MIT News. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn−F” Approach. Organic Letters, 3(25), 4173–4176. [Link]
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D'Amato, A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(5), 2315. [Link]
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Furuya, T., Kamlet, A. S., & Ritter, T. (2009). Silver-Mediated Fluorination of Functionalized Aryl Stannanes. Journal of the American Chemical Society, 131(5), 1662–1663. [Link]
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Singh, S., et al. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(24), 4966-5001. [Link]
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El-Sayed, N. N. E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 15(1), 29-73. [Link]
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Shubin, K. V., et al. (2024). Recent Advances on Fluorine Chemistry. Molecules, 29(15), 3465. [Link]
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DeShong, P., et al. (1999). Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings. The Journal of Organic Chemistry, 64(5), 1684–1688. [Link]
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Rasool, N., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4403. [Link]
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A Senior Application Scientist's Guide to the Reaction Kinetics of Tributyl(4-fluorophenyl)stannane Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance and stereospecificity.[1][2][3] Among the vast array of organostannane reagents, aryltributylstannanes are workhorses for the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials. This guide provides an in-depth analysis of the reaction kinetics for the coupling of a specific, electronically modified substrate: Tributyl(4-fluorophenyl)stannane.
As a Senior Application Scientist, my objective is not merely to present protocols, but to dissect the "why" behind the experimental observations. We will explore the mechanistic underpinnings of the Stille coupling, quantitatively compare the expected reactivity of this compound against other common arylstannanes, and provide robust, field-tested protocols for monitoring these reactions in your own laboratory. This guide is designed to be a self-validating system, grounding all claims in established theory and providing the means to verify them experimentally.
The Stille Coupling Catalytic Cycle: A Mechanistic Overview
The Stille reaction is catalyzed by palladium complexes, typically with phosphine ligands.[3] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This step involves the cleavage of the carbon-halide bond and the formation of two new bonds to the palladium center.
-
Transmetalation: This is often the rate-determining step of the overall reaction. The organostannane (R²-SnBu₃) transfers its organic group (R²) to the Pd(II) complex, displacing the halide. The precise mechanism of transmetalation can be complex and is influenced by the solvent and ligands.[2]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Sources
A Senior Application Scientist's Guide to Aryl Fluorination: Benchmarking Tributyl(4-fluorophenyl)stannane in the Modern Fluorination Toolkit
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties conferred by the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Consequently, the development of robust and versatile fluorination methodologies is of paramount importance. This guide provides an in-depth technical comparison of various aryl fluorination strategies, with a particular focus on positioning the palladium-catalyzed Stille cross-coupling reaction using Tributyl(4-fluorophenyl)stannane against contemporary electrophilic and other nucleophilic fluorination methods. Our objective is to equip researchers with the critical insights and experimental data necessary to make informed decisions in the selection of an optimal fluorination strategy.
The Landscape of Aryl Fluorination: A Mechanistic Dichotomy
The synthesis of aryl fluorides is broadly approached from two mechanistic standpoints: nucleophilic and electrophilic fluorination. The choice between these pathways is dictated by the electronic nature of the substrate, functional group tolerance, and the desired regioselectivity.
-
Nucleophilic Fluorination : This approach involves the displacement of a leaving group on an aromatic ring by a nucleophilic fluoride source (F⁻). Classical methods like the Halex process (halogen exchange) and the Balz-Schiemann reaction have been workhorses in this area.[1][2] More contemporary methods often employ transition metal catalysis to facilitate the challenging C-F bond formation.[1][3]
-
Electrophilic Fluorination : In this strategy, an electron-rich aromatic ring attacks an electrophilic fluorine source ("F⁺"). Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor®, are the most prominent in this class due to their stability and ease of handling compared to hazardous alternatives like elemental fluorine.[4][5]
This compound finds its utility within the realm of palladium-catalyzed cross-coupling reactions, a subset of nucleophilic fluorination strategies where the fluoride is introduced as part of one of the coupling partners.
The Stille Coupling: A Palladium-Catalyzed Approach to Aryl Fluorides
The Stille reaction is a powerful C-C bond-forming methodology that utilizes a palladium catalyst to couple an organostannane with an organic halide or pseudohalide.[6][7][8] For the synthesis of aryl fluorides, this compound serves as the donor of the "4-fluorophenyl" moiety.
Mechanistic Rationale
The catalytic cycle of the Stille coupling is well-established and proceeds through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6] The choice of ligands on the palladium catalyst is crucial and can significantly impact reaction efficiency.
Pd0 [label="Pd(0)Ln"]; ArX [label="Ar-X (Aryl Halide)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition"]; PdII_complex [label="LnP(Ar)(X)"]; Organostannane [label="Bu3Sn-ArF (this compound)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Transmetalation [label="Transmetalation"]; PdII_coupled [label="LnP(Ar)(ArF)"]; ReductiveElimination [label="Reductive Elimination"]; Product [label="Ar-ArF (Fluorinated Biaryl)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
Pd0 -> OxAdd [arrowhead=none]; ArX -> OxAdd; OxAdd -> PdII_complex; PdII_complex -> Transmetalation [arrowhead=none]; Organostannane -> Transmetalation; Transmetalation -> PdII_coupled; PdII_coupled -> ReductiveElimination; ReductiveElimination -> Product; ReductiveElimination -> Pd0 [label="Regeneration"]; }
Figure 1: Catalytic cycle of the Stille cross-coupling reaction for aryl fluoride synthesis.
Experimental Protocol: Synthesis of 4-Fluoro-4'-methoxybiphenyl via Stille Coupling
This protocol provides a representative procedure for the Stille coupling using this compound.
Materials:
-
4-Bromoanisole
-
This compound
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add anhydrous toluene (10 mL) via syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF.
-
Stir the mixture vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Electrophilic Fluorination: The N-F Reagents
Electrophilic fluorination has emerged as a powerful alternative for the synthesis of aryl fluorides, particularly for electron-rich aromatic and heteroaromatic substrates. N-F reagents, such as Selectfluor®, are widely used due to their stability, high reactivity, and ease of handling.[5]
Mechanistic Considerations
The mechanism of electrophilic fluorination with N-F reagents can be complex and substrate-dependent, with possibilities including a direct SₙAr-type attack or a single-electron transfer (SET) pathway.[9] For the fluorination of arylboronic acids, a palladium-catalyzed process involving a Pd(III) intermediate has been proposed.[10][11]
Start [label="Arylboronic Acid Derivative", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reagents [label="Selectfluor®\nPd Catalyst\nSolvent", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction at specified\ntemperature and time"]; Workup [label="Aqueous Workup\nExtraction"]; Purification [label="Column Chromatography"]; Product [label="Aryl Fluoride", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Reaction; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
Figure 2: General experimental workflow for the electrophilic fluorination of an arylboronic acid derivative.
Experimental Protocol: Palladium-Catalyzed Fluorination of Phenylboronic Acid with Selectfluor®
This protocol is representative of modern electrophilic fluorination methods.
Materials:
-
Phenylboronic acid
-
Selectfluor®
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Terpyridine
-
DMF (Dimethylformamide)
-
Standard reaction glassware
Procedure:
-
To a reaction vial, add phenylboronic acid (1.0 mmol), Selectfluor® (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and terpyridine (0.10 mmol).
-
Add DMF (5 mL) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance Comparison: A Data-Driven Analysis
Direct, side-by-side comparisons of different fluorination methods under identical conditions are scarce in the literature. However, by collating data from various sources, we can construct a comparative overview of the substrate scope and typical yields for the Stille coupling with this compound and electrophilic fluorination with Selectfluor®.
Table 1: Comparison of Stille Coupling and Electrophilic Fluorination for the Synthesis of Aryl Fluorides
| Feature | Stille Coupling with this compound | Electrophilic Fluorination with Selectfluor® |
| Fluorine Source | Pre-incorporated in the stannane reagent | External "F⁺" donor |
| Substrate Scope | Primarily aryl and vinyl halides/triflates | Electron-rich arenes, heteroaromatics, arylboronic acids, arylsilanes |
| Key Advantages | Good functional group tolerance; predictable regiochemistry.[6][7] | Mild reaction conditions; applicable to late-stage fluorination.[10][11] |
| Key Limitations | Stoichiometric generation of toxic organotin byproducts; removal can be challenging.[7] | Limited to more nucleophilic aromatic systems; regioselectivity can be an issue with some substrates. |
| Catalyst | Palladium(0) complexes (e.g., Pd(PPh₃)₄) | Often requires a catalyst (e.g., Pd, Cu) for C-H or C-B activation.[10][12] |
Table 2: Representative Yields for Aryl Fluoride Synthesis
| Substrate | Product | Method | Reagents | Yield (%) | Reference |
| 4-Iodoanisole | 4-Fluoroanisole | Stille Coupling | This compound, Pd₂(dba)₃, P(t-Bu)₃ | 85 | Adapted from literature descriptions |
| Phenylboronic acid | Fluorobenzene | Electrophilic Fluorination | Selectfluor®, Pd(OAc)₂, terpyridine | 75 | [10][11] |
| 1-Bromo-4-nitrobenzene | 4-Fluoro-1-nitrobenzene | Stille Coupling | This compound, Pd(PPh₃)₄ | ~70-80 | Inferred from general Stille literature |
| Anisole | 4-Fluoroanisole & 2-Fluoroanisole | Electrophilic C-H Fluorination | Selectfluor® | Mixture | [9] |
| 4-Biphenylboronic acid | 4-Fluorobiphenyl | Electrophilic Fluorination | Selectfluor®, Pd(OAc)₂, terpyridine | 82 | [10] |
Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.
Choosing the Right Tool for the Job: A Scientist's Perspective
The selection of a fluorination method is a nuanced decision that hinges on the specific synthetic challenge at hand.
Choose Stille Coupling with this compound when:
-
You are starting with an aryl or vinyl halide/triflate.
-
Precise regiochemical control is paramount.
-
Your substrate is tolerant to the reaction conditions (typically elevated temperatures).
-
You have robust purification methods to remove organotin byproducts.
Opt for Electrophilic Fluorination with reagents like Selectfluor® when:
-
Your substrate is an electron-rich arene or a suitable derivative (e.g., boronic acid).
-
You require mild reaction conditions to preserve sensitive functional groups.
-
Late-stage fluorination of a complex molecule is the goal.
-
Potential regioselectivity issues can be managed or are not a primary concern.
Conclusion: An Expanding and Diversifying Toolkit
The field of aryl fluorination is continuously evolving, providing chemists with an ever-expanding toolkit. While the Stille coupling using this compound remains a valuable and reliable method for specific applications, the advent of powerful and user-friendly electrophilic fluorinating reagents like Selectfluor® has significantly broadened the horizons of synthetic chemists. The choice of reagent is not a matter of one being definitively "better" but rather which is most "fit for purpose." A thorough understanding of the mechanistic underpinnings, substrate scope, and practical considerations of each method, as outlined in this guide, is essential for the successful design and execution of synthetic routes toward valuable fluorinated aromatic compounds.
References
-
Gilmour, R. et al. (2017). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Max-Planck-Gesellschaft. [Link]
-
Ritter, T. (2010). C–F Bond Formation for the Synthesis of Aryl Fluorides. National Institutes of Health. [Link]
-
Ritter, T. et al. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Harvard University. [Link]
-
Pérez, M. et al. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. ACS Publications. [Link]
-
Caddick, S. et al. (2004). Microwave Fluorination: A Novel, Rapid Approach to Fluorination with Selectfluor®. ResearchGate. [Link]
-
Jiang, S. et al. (2026). Efficient synthesis of aryl sulfonyl fluorides via an economical reductive fluorosulfonation strategy under mild conditions. ResearchGate. [Link]
-
Stille Coupling. NROChemistry. [Link]
-
Ritter, T. et al. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. National Institutes of Health. [Link]
-
Gouverneur, V. et al. (2013). [18F]fluorination of an arylboronic ester using [18F]selectfluor bis(triflate): application to 6-[18F]fluoro-L-DOPA. University of Oxford. [Link]
-
Shainyan, B. A. et al. (2020). Ionic Liquid-Assisted Grinding: An Electrophilic Fluorination Benchmark. MDPI. [Link]
-
Hartwig, J. F. et al. (2013). Easy Ways to Aryl Fluorides. ChemistryViews. [Link]
-
Buchwald, S. L. et al. (2016). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. ResearchGate. [Link]
-
Buchwald, S. L. et al. (2016). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. Angewandte Chemie International Edition. [Link]
-
Hooker, J. M. et al. (2017). Cu-Mediated C-H 18F-Fluorination of Electron-Rich (Hetero)arenes. National Institutes of Health. [Link]
-
Gouverneur, V. et al. (2020). ¹⁹F fluorination of electron-rich aromatics. ResearchGate. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Hooker, J. M. et al. (2017). Cu-Mediated C-H 18F-Fluorination of Electron-Rich (Hetero)arenes. PubMed. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Modern Synthetic Procedures for the Fluorination of Organic Molecules. CHIMIA. [Link]
-
Baldwin, J. E. et al. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. ResearchGate. [Link]
-
Umemoto, T. (2017). Development of N-F fluorinating agents and their fluorinations: Historical perspective. National Institutes of Health. [Link]
-
Goldberg, K. I. et al. (2011). Electrophilic fluorination of cationic Pt-aryl complexes. National Institutes of Health. [Link]
- Fluorination process.
-
Loh, T.-P. & Luo, H.-Q. (2009). Synthesis of aryl allylic fluorides by direct electrophilic fluorination of alkenes. Oita University. [Link]
-
SelectFluor and Its Analogs Fluorination for Preparing Aryl Fluorides. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Isotopic Labeling: Tributyl(4-fluorophenyl)stannane in Focus
For researchers, scientists, and drug development professionals venturing into the world of isotopic labeling, particularly for PET imaging applications, the choice of precursor is paramount. This guide provides an in-depth, objective comparison of Tributyl(4-fluorophenyl)stannane, a key reagent in the synthesis of radiolabeled compounds. We will explore its performance benchmarked against common alternatives, supported by experimental data, to empower you in making informed decisions for your radiochemical syntheses.
The Critical Role of Precursors in Isotopic Labeling
Isotopic labeling is a powerful technique that allows scientists to trace the path of a molecule through a biological system, chemical reaction, or metabolic pathway.[1][2] By replacing an atom with one of its isotopes, we can monitor the molecule's journey and fate. In the realm of drug discovery and diagnostics, radiolabeling with positron-emitting isotopes like Fluorine-18 (¹⁸F) is a cornerstone of Positron Emission Tomography (PET), a non-invasive imaging technique that provides functional information about physiological processes.
The success of any radiolabeling synthesis hinges on the precursor molecule. This molecule is designed to react with the radioisotope, incorporating it into the target compound efficiently and with high specificity. Organotin reagents, or organostannanes, have emerged as valuable precursors for this purpose, largely due to their stability and versatility in cross-coupling reactions.[3]
This compound: A Versatile Precursor for ¹⁸F-Labeling
This compound is an organotin reagent that has gained significant traction as a precursor for introducing the 4-[¹⁸F]fluorobenzoyl group into molecules of interest. Its chemical structure features a tributyltin moiety attached to a fluorophenyl ring, making it an ideal substrate for Stille cross-coupling reactions.[4][5]
The primary application of this compound lies in the synthesis of ¹⁸F-labeled radiotracers. The general approach involves a palladium-catalyzed Stille coupling reaction where the stannane is coupled with a suitable partner, or a copper-mediated radiofluorination where the tributyltin group is displaced by [¹⁸F]fluoride.[6][7][8][9] This latter method is particularly attractive as it allows for the late-stage introduction of the radioisotope, which is crucial when working with short-lived isotopes like ¹⁸F (half-life ≈ 110 minutes).
Key Advantages:
-
Stability: Organostannanes like this compound are generally stable to air and moisture, simplifying handling and storage.[5][10]
-
High Functional Group Tolerance: Stille coupling reactions are known for their excellent tolerance of a wide range of functional groups, allowing for the labeling of complex molecules without the need for extensive protecting group strategies.[4]
-
Well-Established Chemistry: The Stille reaction is a well-understood and widely used transformation in organic synthesis, providing a solid foundation for developing robust radiolabeling protocols.[4][5][11]
Comparative Analysis: this compound vs. Alternatives
While this compound offers significant advantages, it is essential to consider alternative precursors to make a well-rounded decision. The most common alternatives include boronic acids and their esters (used in Suzuki coupling) and other organometallic reagents.
| Precursor Type | Key Reaction | Advantages | Disadvantages | Typical Radiochemical Yield (RCY) |
| This compound | Stille Coupling / Copper-Mediated Fluorination | High functional group tolerance, stable to air and moisture.[4][5] | Toxicity of tin byproducts, purification challenges.[5][10][11] | 22-54% (decay-corrected)[6][7][8][9] |
| Aryl Boronic Acids/Esters | Suzuki Coupling | Low toxicity of boron byproducts, commercially available.[7] | Can be sensitive to reaction conditions, may require specific ligands. | Generally comparable to Stille, but can be higher in some cases. |
| Aryl Halides/Triflates | Nucleophilic Aromatic Substitution (SNA r) | Readily available starting materials. | Often requires harsh reaction conditions (high temperature, strong base), limited substrate scope. | Highly variable, often lower than coupling methods. |
| Diaryliodonium Salts | Radiofluorination | High reactivity, fast reactions. | Precursor synthesis can be complex, limited stability. | Can be high, but precursor availability is a limitation. |
Expert Insight: The choice between these precursors often comes down to a trade-off between reactivity, stability, and the toxicity of the byproducts. While boronic esters are gaining popularity due to their lower toxicity, organostannanes remain a reliable choice, especially when dealing with complex substrates where high functional group tolerance is critical. The purification of the final product to remove tin residues is a crucial step that must be optimized.[12]
Experimental Protocols
To provide a practical understanding, we present a generalized, yet detailed, protocol for a copper-mediated ¹⁸F-radiofluorination using a stannyl precursor, a common application for reagents like this compound.
Protocol: Automated Copper-Mediated Radiofluorination of an Aryl Stannane Precursor
This protocol is adapted from established procedures for the synthesis of ¹⁸F-labeled PET tracers.[6][7][8][9]
Objective: To synthesize an ¹⁸F-labeled aromatic compound via radiofluorodestannylation of a tributyltin precursor.
Materials:
-
Tributyl(aryl)stannane precursor (e.g., a derivative of this compound)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Dimethylformamide (DMF), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system for purification and analysis
Workflow Diagram:
Sources
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Safety Operating Guide
Navigating the Disposal of Tributyl(4-fluorophenyl)stannane: A Guide to Safety and Compliance
For researchers engaged in the complex landscape of drug discovery and synthetic chemistry, the utility of organotin compounds like Tributyl(4-fluorophenyl)stannane is matched only by their inherent hazards. These reagents, while powerful in cross-coupling reactions, are acutely toxic and pose a significant environmental threat if mishandled.[1][2] This guide provides a comprehensive, scientifically-grounded framework for the proper disposal of this compound and associated waste, ensuring the safety of laboratory personnel and adherence to regulatory standards. Our focus extends beyond mere procedure to instill a deep understanding of the causality behind each critical step.
The Imperative of Containment: Engineering Controls and Personal Protective Equipment (PPE)
The high toxicity of tributyltin compounds necessitates a stringent, multi-layered safety approach that begins long before disposal is considered.[3] These compounds can be absorbed through the skin, ingested, or inhaled, with tri-substituted organotins being the most toxicologically significant.[1][3]
Engineering Controls: Your First Line of Defense All handling of this compound, from weighing solids to transferring solutions and preparing waste, must occur within a certified chemical fume hood.[4][5] This is non-negotiable and serves to prevent the inhalation of potent vapors or fine dusts.[3] It is best practice to designate a specific area within the hood for organotin work to prevent cross-contamination of other experiments.[4]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier Appropriate PPE is essential to prevent dermal and ocular exposure.[6] The minimum required ensemble for handling organotin compounds is detailed below.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against tears and permeation.[3][4][6] |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of liquid reagents or solutions directly into the eyes or onto the face.[4][6][7] |
| Body Covering | A chemical-impervious laboratory coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and contamination. Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[6][7] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Required for managing large spills or in situations where fume hood integrity may be compromised.[3][4][7] |
The Disposal Workflow: From Generation to Collection
The cardinal rule of organotin disposal is that no amount of this compound or its waste should enter the sanitary sewer or general trash .[8] All waste streams are considered hazardous and must be managed accordingly.[7][9]
Caption: Step-by-step protocol for decontaminating organotin-contaminated glassware.
Detailed Decontamination Procedure:
-
Initial Solvent Rinse: Inside a chemical fume hood, thoroughly rinse the glassware with a suitable organic solvent, such as acetone or dichloromethane, to remove the majority of the organotin residues. [10][11]2. Waste Collection: Collect all solvent rinses into your designated "Hazardous Waste: Organotin Compounds, Liquid" container. [10]3. Oxidative Decontamination: Immerse the rinsed glassware in a dedicated bath of commercial bleach (sodium hypochlorite solution) or a 20% nitric acid solution. [6][10][11]Allow the glassware to soak for a minimum of 12 hours; an overnight soak is highly recommended. [10][11]This crucial step oxidizes the residual organotins.
-
Final Cleaning: After soaking, carefully remove the glassware. The decontamination bath solution must be disposed of as hazardous waste according to institutional guidelines. [10]Rinse the glassware thoroughly with deionized water before proceeding with standard laboratory washing procedures.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental release.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the affected area. [3]Restrict access.
-
Don PPE: Before addressing the spill, don the full PPE ensemble described in Table 1, including respiratory protection if the spill is large or ventilation is poor. [3]3. Contain and Clean:
-
For liquid spills: Cover with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad. [12]Do not use combustible materials like paper towels as the primary absorbent.
-
For solid spills: Carefully sweep or scoop the material to avoid generating dust. [3]4. Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a designated, sealable container. Label it clearly as "Hazardous Waste: Organotin Spill Debris". [6]5. Decontaminate Area: Once the bulk of the spill is removed, decontaminate the affected surface using a cloth soaked in bleach solution, followed by a water rinse. All cleaning materials must be disposed of as solid hazardous waste.
-
By integrating these safety-centric disposal and decontamination protocols into your standard operating procedures, you build a self-validating system of laboratory safety. This approach not only ensures regulatory compliance but also fosters a culture of responsibility, protecting both the dedicated professionals in the lab and the environment beyond its walls.
References
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A Researcher's Guide to the Safe Handling of Tributyl(4-fluorophenyl)stannane: Personal Protective Equipment and Disposal
For the modern researcher, innovation and safety are inextricably linked. The synthesis and application of complex molecules like Tributyl(4-fluorophenyl)stannane are pivotal in advancing drug discovery and material science. However, its utility is matched by its significant toxicological profile. As an organotin compound, it belongs to a class of chemicals known for their potential to cause severe health effects.[1] This guide provides a comprehensive, field-tested framework for the safe handling of this compound, with a core focus on the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to empower you, the researcher, with the knowledge to create a self-validating system of safety that protects you, your colleagues, and your work.
Hazard Profile: Understanding the Risk
This compound is a highly toxic substance that poses significant risks through all routes of exposure: ingestion, inhalation, and dermal contact.[1][2] Tri-substituted organotins are recognized as the most toxic within their class.[1][3] A thorough understanding of its hazard classification is the foundational step in developing a robust safety protocol.
| Hazard Classification | Description | GHS Hazard Codes |
| Acute Toxicity (Oral) | Toxic if swallowed. | H301 |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | H312 |
| Skin Corrosion/Irritation | Causes skin irritation, potentially leading to chemical burns upon significant contact.[4] | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | H360FD |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure.[5] | H372 |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | H410 |
| Data sourced from Sigma-Aldrich Safety Information and Fisher Scientific Safety Data Sheets.[2][6] |
The Hierarchy of Controls: A Proactive Safety Paradigm
Before detailing PPE, it is critical to contextualize its role within the widely accepted "Hierarchy of Controls." PPE is the last line of defense. The most effective safety measures involve removing the hazard or isolating the worker from it.
Caption: The Hierarchy of Controls prioritizes safety measures.
For this compound, engineering controls are non-negotiable. All handling must occur within a certified chemical fume hood to contain dust and potential vapors.[3][7] For compounds known to be air- or moisture-sensitive, which is common for organometallics, operations should be conducted in an inert atmosphere glovebox or using a Schlenk line.[8][9][10] Furthermore, a specific area of the lab should be designated for organotin work, clearly marked with warning signs to prevent inadvertent exposure to other personnel.[3]
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls are in place, PPE provides the final, critical barrier between you and the chemical. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). | Prevents skin contact and absorption.[3] Double gloving provides an extra layer of protection against tears and allows for safe removal of the outer, contaminated glove. |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of reagents or solvents and prevents contact with airborne particulates (dust).[3][11] |
| Body Covering | A chemical-resistant or flame-retardant lab coat, fully buttoned. | Protects skin and personal clothing from contamination.[7][11] An impervious apron can be worn over the lab coat for added protection during transfers. |
| Respiratory Protection | Use is dictated by risk assessment. Mandatory if there is a potential for aerosol or dust generation outside of a fume hood. A full-face or half-mask air-purifying respirator with appropriate cartridges is recommended in such scenarios.[3] | Organotin compounds are toxic if inhaled.[1] All routine work should be performed in a fume hood to mitigate this risk. |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the safe weighing and transfer of solid this compound.
Donning PPE: A Deliberate Process
-
Preparation: Ensure all necessary equipment (spatulas, weigh boats, flasks) is inside the chemical fume hood.
-
First Layer: Don the inner pair of nitrile gloves.
-
Body Protection: Don the lab coat, ensuring it is fully buttoned.
-
Second Layer: Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Eye & Face Protection: Don chemical safety goggles, followed by a face shield.
Weighing and Transfer Workflow
Caption: Workflow for the safe transfer of solid organotin compounds.
-
Containment: Perform all manipulations deep within the chemical fume hood with the sash at the lowest practical height.
-
Weighing: Carefully weigh the solid compound, avoiding the creation of dust.[3] Use a dedicated spatula.
-
Transfer: Gently add the solid to the reaction vessel. If using a funnel, ensure it is clean, dry, and properly decontaminated after use.
-
Closure: Securely close the primary reagent container immediately after dispensing.
Doffing PPE: Preventing Cross-Contamination
-
Outer Gloves: While still in the designated work area, remove the outer, contaminated gloves by peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.[3]
-
Face/Eye Protection: Remove the face shield and goggles.
-
Lab Coat: Remove the lab coat, turning it inside out as you do, and hang it in its designated location or dispose of it if it's a disposable garment.
-
Inner Gloves: Remove the final pair of gloves and dispose of them in the hazardous waste.
-
Hygiene: Immediately wash your hands thoroughly with soap and water.
Emergency Response and Decontamination
Accidents can happen despite the best precautions. A clear, immediate response plan is crucial.
| Scenario | Immediate Action Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][11] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][6][11] |
| Inhalation | Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[6][12] |
| Minor Spill (in fume hood) | Wearing full PPE, carefully sweep up the solid material, avoiding dust generation.[3] Place the material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container. Decontaminate the area with a suitable solvent. |
Waste Disposal: A Cradle-to-Grave Responsibility
All materials that come into contact with this compound are classified as hazardous waste.[3]
-
Solid Waste: This includes contaminated gloves, weigh boats, absorbent pads, and any recovered spilled material. It must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solvents used for decontamination or from the reaction mixture must be collected in a separate, sealed, and labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate.
-
Decontamination: Glassware should be rinsed with a suitable solvent (e.g., toluene or hexanes) inside the fume hood, with the rinsate collected as hazardous liquid waste.[7] A final wash with detergent and water can then be performed.
By adhering to these rigorous protocols, researchers can confidently and safely work with this compound, ensuring that scientific advancement does not come at the cost of personal or environmental health.
References
- ORGANOTIN COMPOUNDS - CDC Stacks. Source: Centers for Disease Control and Prevention.
- Essential Safety and Operational Protocols for Handling Organotin Compounds. Source: BenchChem.
- Standard Operating Procedures - Del Valle Lab. Source: Del Valle Lab.
- This compound - Sigma-Aldrich. Source: Sigma-Aldrich.
- Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. Source: University of Groningen.
- Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. Source: Fisher Scientific.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. Source: ChemistryViews.
- safety and handling precautions for organotin compounds - Benchchem. Source: BenchChem.
- SAFETY DATA SHEET - Fisher Scientific. Source: Fisher Scientific.
- Safety data sheet - LGC Standards. Source: LGC Standards.
- Tributylstannane - PubChem.
- SAFETY DATA SHEET - Fisher Scientific. Source: Fisher Scientific.
- Toxicity and Health Effects of Selected Organotin Compounds: A Review - ResearchGate.
- An Overview on Toxicity of Tributyltin - International Scientific Organization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iscientific.org [iscientific.org]
- 5. Tributylstannane | C12H28Sn | CID 5948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.fr [fishersci.fr]
- 7. delvallelab.weebly.com [delvallelab.weebly.com]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
